Vancomycin Hydrochloride
描述
Clostridium difficile and Staphylococcus aureus are bacteria that can cause opportunistic infections (OIs) of HIV. An OI is an infection that occurs more frequently or is more severe in people with weakened immune systems—such as people with HIV—than in people with healthy immune systems.
This compound is the hydrochloride salt of vancomycin, a branched tricyclic glycosylated peptide with bactericidal activity against most organisms and bacteriostatic effect on enterococci. At a site different from that of penicillins and cephalosporins, vancomycin binds tightly to the D-alanyl-D-alanine portion of cell wall precursors, thereby interfering with bacterial cell wall synthesis. This leads to activation of bacterial autolysins that destroy the cell wall by lysis. Vancomycin may also alter the permeability of bacterial cytoplasmic membranes and may selectively inhibit RNA synthesis.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1964 and is indicated for endocarditis and infection and has 8 investigational indications. This drug has a black box warning from the FDA.
Vancomycin is only found in individuals that have used or taken this drug. It is an antibacterial obtained from Streptomyces orientalis. It is a glycopeptide related to ristocetin that inhibits bacterial cell wall assembly and is toxic to kidneys and the inner ear. [PubChem]The bactericidal action of vancomycin results primarily from inhibition of cell-wall biosynthesis. Specifically, vancomycin prevents incorporation of N-acetylmuramic acid (NAM)- and N-acetylglucosamine (NAG)-peptide subunits from being incorporated into the peptidoglycan matrix; which forms the major structural component of Gram-positive cell walls. The large hydrophilic molecule is able to form hydrogen bond interactions with the terminal D-alanyl-D-alanine moieties of the NAM/NAG-peptides. Normally this is a five-point interaction. This binding of vancomycin to the D-Ala-D-Ala prevents the incorporation of the NAM/NAG-peptide subunits into the peptidoglycan matrix. In addition, vancomycin alters bacterial-cell-membrane permeability and RNA synthesis. There is no cross-resistance between vancomycin and other antibiotics. Vancomycin is not active in vitro against gram-negative bacilli, mycobacteria, or fungi.
See also: Vancomycin (has active moiety).
属性
IUPAC Name |
(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H75Cl2N9O24.ClH/c1-23(2)12-34(71-5)58(88)76-49-51(83)26-7-10-38(32(67)14-26)97-40-16-28-17-41(55(40)101-65-56(54(86)53(85)42(22-78)99-65)100-44-21-66(4,70)57(87)24(3)96-44)98-39-11-8-27(15-33(39)68)52(84)50-63(93)75-48(64(94)95)31-18-29(79)19-37(81)45(31)30-13-25(6-9-36(30)80)46(60(90)77-50)74-61(91)47(28)73-59(89)35(20-43(69)82)72-62(49)92;/h6-11,13-19,23-24,34-35,42,44,46-54,56-57,65,71,78-81,83-87H,12,20-22,70H2,1-5H3,(H2,69,82)(H,72,92)(H,73,89)(H,74,91)(H,75,93)(H,76,88)(H,77,90)(H,94,95);1H/t24-,34+,35-,42+,44-,46+,47+,48-,49+,50-,51+,52+,53+,54-,56+,57+,65-,66-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTORFDMHNKUSG-XTTLPDOESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)(C)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H76Cl3N9O24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1404-90-6 (Parent) | |
| Record name | Vancomycin hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90891868 | |
| Record name | Vancomycin monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90891868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1485.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1404-93-9, 197638-25-8 | |
| Record name | Vancomycin, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1404-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vancomycin hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vancomycin monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90891868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vancomycin, hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.549 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VANCOMYCIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71WO621TJD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Vancomycin: From a Bornean Soil Bacterium to a Last-Resort Antibiotic
An In-depth Technical Guide on the Discovery, Origin, and Core Scientific Principles of Vancomycin (B549263) from Amycolatopsis orientalis
This whitepaper provides a comprehensive technical overview of the glycopeptide antibiotic vancomycin, focusing on its discovery, biosynthesis by Amycolatopsis orientalis, and the seminal experiments that elucidated its structure and mechanism of action. It is intended for researchers, scientists, and professionals in the field of drug development who seek a detailed understanding of this critical therapeutic agent.
Discovery and Origin
Vancomycin was first isolated in 1953 by Edmund Kornfeld, a chemist at Eli Lilly, from a soil sample collected in the jungles of Borneo.[1][2] The sample was provided by a missionary, Reverend William M. Bouw.[1] The microorganism responsible for producing the antibiotic was initially identified as Streptomyces orientalis but was later reclassified as Amycolatopsis orientalis.[3][4][5]
The initial crude preparations of vancomycin were notoriously impure, containing up to 70% impurities, and were given the nickname "Mississippi mud" due to their brown color.[3][6][7][8] Despite these impurities, the compound, then designated as compound 05865, demonstrated high efficacy against Gram-positive bacteria, particularly penicillin-resistant Staphylococcus aureus, a growing clinical concern in the 1950s.[2][4][9] This urgency led to a "fast track" approval by the U.S. Food and Drug Administration (FDA) in 1958.[2][6]
Early Fermentation and Production
Initial production of vancomycin involved fermentation of A. orientalis in a nutrient-rich broth. While specific yields from the earliest fermentations are not widely published, the process has been significantly optimized over the decades. Early work focused on identifying suitable carbon and nitrogen sources to enhance production.
Table 1: Physicochemical Properties of Early and Modern Vancomycin
| Property | Early "Mississippi Mud" Preparations | Purified Vancomycin Hydrochloride |
| Purity | Approximately 30-82%[9][10] | >90-95%[9][11] |
| Appearance | Brown, amorphous powder[3][6] | White or tan to brown, free-flowing powder[12] |
| Solubility | Soluble in water[12] | Very soluble in water, insoluble in organic solvents[12] |
| Molecular Weight | Not accurately determined | 1485.7 g/mol [12] |
| pH (in solution) | Not specified | 2.5 - 4.5 (in water) |
Experimental Protocols
Isolation and Purification of Vancomycin (Circa 1950s)
The initial purification of vancomycin from the fermentation broth was a multi-step process aimed at separating the antibiotic from other metabolic products and media components. An early patent from Eli Lilly outlines a representative method:
-
Fermentation Broth Filtration : The A. orientalis fermentation broth was first filtered to remove the mycelia.
-
Adsorption to Carbon : The filtrate was then passed through a column containing activated carbon, to which vancomycin would adsorb.
-
Elution : The vancomycin was eluted from the carbon using an acidified aqueous acetone (B3395972) or ethanol (B145695) solution (e.g., 30-50% acetone or ethanol at pH 2).
-
Precipitation as Picrate (B76445) Salt : The eluate was concentrated, and picric acid was added to precipitate vancomycin as a picrate salt. This step was crucial for purification.
-
Conversion to Sulfate (B86663) Salt : The vancomycin picrate was then converted to vancomycin sulfate by dissolving it in an acidic aqueous acetone solution, which left the picric acid behind.
-
Conversion to Hydrochloride Salt : The vancomycin sulfate was further purified and converted to the hydrochloride salt by dissolving it in an acidic solution and precipitating it with a non-polar solvent like acetone.
-
Final Purification : Further purification involved the use of ion-exchange resins to yield a more refined product.
Modern purification techniques have evolved to use more advanced chromatographic methods, such as affinity chromatography and reverse-phase chromatography, to achieve high purity.[13]
Structure Elucidation
The complex structure of vancomycin was a significant challenge for chemists and was not fully elucidated until 1981.[14] Early studies in the 1950s and 1960s involved classical chemical degradation techniques to identify some of its components, such as glucose, aspartic acid, and N-methylleucine.[15]
The complete structure was ultimately determined through a combination of advanced analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : High-frequency NMR, such as 270-MHz proton NMR, was instrumental in piecing together the complex peptide backbone and identifying the connectivity of the amino acid residues.[12][16]
-
X-ray Crystallography : X-ray diffraction studies on a crystalline degradation product of vancomycin provided the definitive three-dimensional arrangement of the atoms, confirming the complex, cage-like structure.[1][15]
These studies revealed that vancomycin is a tricyclic glycopeptide with a molecular weight of 1448 Da.[15] Its structure consists of a seven-membered peptide chain, with the aromatic side chains of the amino acids cross-linked to form a rigid, pocket-like structure. A disaccharide, composed of glucose and vancosamine (B1196374), is attached to this peptide core.[15]
Determination of Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The mechanism of action of vancomycin was elucidated through in vitro assays that monitored the synthesis of the bacterial cell wall. A key experimental approach involved the following steps:
-
Preparation of Bacterial Cell Wall Precursors : Radiolabeled peptidoglycan precursors (e.g., UDP-N-acetylmuramyl-pentapeptide) were isolated from susceptible bacteria like Staphylococcus aureus.
-
In Vitro Cell Wall Synthesis Assay : A cell-free system containing bacterial cell membrane preparations, which have the necessary enzymes for peptidoglycan synthesis, was established.
-
Incubation with Vancomycin : The radiolabeled precursors were incubated with the membrane preparations in the presence and absence of vancomycin.
-
Analysis of Peptidoglycan Formation : The incorporation of the radiolabeled precursors into the growing peptidoglycan polymer was measured.
These experiments demonstrated that vancomycin potently inhibited the incorporation of the precursors into the peptidoglycan chain, thus halting cell wall synthesis.[17][18] Further studies showed that this inhibition was due to the specific binding of vancomycin to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursors.[17]
Core Molecular Mechanisms and Pathways
Mechanism of Action
Vancomycin exerts its bactericidal effect by inhibiting the late stages of peptidoglycan synthesis in Gram-positive bacteria.[9] The rigid, cup-shaped structure of vancomycin forms a binding pocket that specifically recognizes and binds to the D-Ala-D-Ala terminus of the nascent peptidoglycan precursor units.[17] This binding is stabilized by a network of five hydrogen bonds. By binding to this precursor, vancomycin sterically hinders the two key enzymes involved in cell wall construction:
-
Transglycosylase : This enzyme is responsible for polymerizing the glycan chains of the peptidoglycan.
-
Transpeptidase : This enzyme cross-links the peptide side chains, giving the cell wall its structural integrity.
The inhibition of these processes leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and cell death.[16]
Vancomycin Biosynthesis Pathway
Vancomycin is a non-ribosomally synthesized peptide, meaning its production does not directly involve mRNA and ribosomes. Instead, it is assembled by a large multi-enzyme complex called a non-ribosomal peptide synthetase (NRPS). The biosynthesis of vancomycin in A. orientalis is a complex process that can be divided into three main stages:
-
Precursor Synthesis : The unusual amino acid precursors, such as β-hydroxytyrosine (β-OH-Tyr), 4-hydroxyphenylglycine (HPG), and 3,5-dihydroxyphenylglycine (DPG), are synthesized from primary metabolites.
-
Heptapeptide (B1575542) Assembly : The seven amino acid residues are assembled in a specific order on the NRPS enzymatic template. The NRPS complex contains multiple modules, each responsible for the activation and incorporation of a specific amino acid.
-
Tailoring Reactions : After the linear heptapeptide is formed, it undergoes a series of post-assembly modifications, or "tailoring" reactions, which are crucial for its biological activity. These include:
-
Oxidative Cross-linking : Cytochrome P450 enzymes (OxyA, OxyB, OxyC) catalyze the formation of the cross-links between the aromatic side chains, creating the rigid cup-like structure.
-
Halogenation : A halogenase enzyme incorporates chlorine atoms onto the tyrosine residues.
-
Glycosylation : Glycosyltransferases (GtfD, GtfE) attach the vancosamine and glucose sugar moieties to the peptide core.
-
Methylation : A methyltransferase adds a methyl group to the N-terminus.
-
Antibacterial Spectrum and Clinical Significance
Vancomycin is primarily active against Gram-positive bacteria. Its large molecular size prevents it from crossing the outer membrane of most Gram-negative bacteria.
Table 2: In Vitro Antibacterial Spectrum of Early Vancomycin Preparations
| Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus | 0.2 - 1.6 |
| Streptococcus pyogenes | 0.2 - 0.8 |
| Streptococcus pneumoniae | 0.2 - 0.4 |
| Enterococcus faecalis | 0.8 - 3.1 |
| Clostridium difficile | 0.4 - 3.1 |
Note: These values are representative of early studies and may vary depending on the specific strain and testing methodology.
Initially relegated to a second-line therapy due to the toxicity of early preparations and the development of less toxic penicillins, vancomycin saw a resurgence in the 1970s and 1980s with the rise of methicillin-resistant Staphylococcus aureus (MRSA).[6] Today, it remains a critical, last-resort antibiotic for treating severe infections caused by MRSA and other multi-drug resistant Gram-positive pathogens.
Conclusion
The discovery of vancomycin from a soil sample from Borneo marked a significant milestone in the fight against antibiotic-resistant bacteria. The journey from the impure "Mississippi mud" to the highly purified vancomycin used in clinics today is a testament to the advancements in fermentation, purification, and analytical chemistry. A thorough understanding of its discovery, biosynthesis, and mechanism of action continues to be vital for its effective clinical use and for the development of new generations of glycopeptide antibiotics to combat the ongoing challenge of antimicrobial resistance.
References
- 1. Crystal structure of vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Comparison of the Solution Structure of Vancomycin with Its X-ray Crystallographic Structure -Journal of Microbiology and Biotechnology [koreascience.kr]
- 4. Vancomycin, a new antibiotic. I. Chemical and biologic properties. – ScienceOpen [scienceopen.com]
- 5. Generic Vancomycin Products Fail In Vivo despite Being Pharmaceutical Equivalents of the Innovator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vancomycin Revisited – 60 Years Later - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vancomycin and the Risk of AKI: Now Clearer than Mississippi Mud - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccjm.org [ccjm.org]
- 9. ashp.org [ashp.org]
- 10. Vancomycin | C66H75Cl2N9O24 | CID 14969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Vancomycin - Wikipedia [en.wikipedia.org]
- 12. This compound | 1404-93-9 [chemicalbook.com]
- 13. EP0132117A3 - A process for the preparation of purified vancomycin class antibiotics - Google Patents [patents.google.com]
- 14. Total Syntheses of Vancomycin Related Glycopeptide Antibiotics and Key Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. On the Mechanism of Action of Vancomycin: Inhibition of Peptidoglycan Synthesis in Gaffkya homari - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Vancomycin derivatives that inhibit peptidoglycan biosynthesis without binding D-Ala-D-Ala - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of Vancomycin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of Vancomycin (B549263) Hydrochloride, a critical glycopeptide antibiotic. The information herein is intended to support research, development, and formulation activities.
Chemical Structure and Stereochemistry
Vancomycin Hydrochloride is a complex tricyclic glycopeptide antibiotic derived from the fermentation of Amycolatopsis orientalis (formerly Streptomyces orientalis). Its intricate structure is fundamental to its mechanism of action.
The chemical formula for this compound is C₆₆H₇₅Cl₂N₉O₂₄·HCl.[1][2] The structure consists of a heptapeptide (B1575542) backbone, with the amino acids cross-linked to form a rigid, basket-like conformation. Attached to this aglycone core are two sugar moieties, vancosamine (B1196374) and glucose, which are crucial for its biological activity.
Key structural features include:
-
Heptapeptide Core: A central component providing a rigid framework.
-
Chlorinated Biphenyl Ether Moieties: These contribute to the conformational rigidity of the molecule.
-
Multiple Stereogenic Centers: Vancomycin possesses 18 stereogenic centers, leading to a highly specific three-dimensional shape.[3]
-
Key Functional Groups: The molecule is rich in functional groups that participate in hydrogen bonding and other intermolecular interactions. These include carboxylic acid, primary and secondary amines, phenolic hydroxyls, alcoholic hydroxyls, and amide groups.[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its formulation, stability, and pharmacokinetic profile.
| Property | Value | Reference(s) |
| Molecular Formula | C₆₆H₇₅Cl₂N₉O₂₄·HCl | [1][2] |
| Molecular Weight | 1485.71 g/mol | [1][2] |
| Appearance | White, almost white, or tan to brown, free-flowing crystalline powder. | [1][2] |
| Melting Point | >190°C (with decomposition) | |
| Solubility | - Water: Freely soluble (>100 mg/mL) - Methanol/Ethanol: Slightly to moderately soluble - DMSO: Soluble - Acetone, Ether: Insoluble | [1][5][6] |
| pKa Values | 2.18, 7.75, 8.89, 9.59, 10.4, 12.0 | [4][6] |
| pH (5% solution) | 2.5 - 4.5 | [2][5] |
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall in Gram-positive bacteria.[5][7] The primary mechanism involves the high-affinity binding of the vancomycin molecule to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursor, N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG)-peptide subunits.[7] This binding sterically hinders the transglycosylation and transpeptidation reactions, which are essential for elongating and cross-linking the peptidoglycan polymer, thereby compromising the integrity of the bacterial cell wall. Additionally, vancomycin may alter bacterial cell membrane permeability and selectively inhibit RNA synthesis.[7][8]
Experimental Protocols
This protocol outlines the equilibrium solubility determination based on the shake-flask method.
-
Preparation: Add an excess amount of this compound powder to a known volume of the desired aqueous medium (e.g., deionized water, pH-adjusted buffers) in a sealed glass vial.
-
Equilibration: Place the vials in a shaking water bath maintained at a constant temperature (e.g., 37°C) and agitate for 24-48 hours to ensure equilibrium is reached.[9]
-
Sample Collection and Preparation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a non-adsorbing syringe filter (e.g., 0.22 µm PVDF).[9]
-
Quantification: Dilute the filtered sample as necessary with the mobile phase. Determine the concentration of vancomycin in the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[9]
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful techniques for the structural confirmation of this compound.
Mass Spectrometry (MS) Protocol Outline:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol/water with 0.1% formic acid).
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Acquire data in positive ion mode. The quasi-molecular ion peak [M+H]⁺ is typically observed.[10]
-
Analysis: Compare the accurate mass-to-charge ratio with the calculated value for the molecular formula C₆₆H₇₅Cl₂N₉O₂₄ to confirm the elemental composition.[10]
NMR Spectroscopy Protocol Outline:
-
Sample Preparation: Dissolve an appropriate amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Data Acquisition: Perform a series of NMR experiments, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectroscopy on a high-field NMR spectrometer.[10]
-
Spectral Analysis:
-
Assign the proton (¹H) and carbon (¹³C) signals using the 2D correlation spectra.
-
Use COSY to establish proton-proton couplings within spin systems.
-
Use HSQC to correlate directly bonded proton and carbon atoms.
-
Use HMBC to identify long-range (2-3 bond) proton-carbon correlations, which helps in connecting different structural fragments.[10]
-
-
Structure Confirmation: The comprehensive analysis of these spectra allows for the complete assignment of the chemical structure and confirmation of its stereochemistry.
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.
-
Preparation of Vancomycin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water) and sterilize by filtration.
-
Preparation of Microdilution Plates: In a 96-well microtiter plate, prepare two-fold serial dilutions of vancomycin in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations (e.g., 0.06 to 32 µg/mL).[11]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[11]
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (broth with inoculum, no antibiotic) and a sterility control (broth only). Incubate the plates at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of vancomycin that completely inhibits visible growth of the organism.
References
- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 4. Complete assignment of the 13C NMR spectrum of vancomycin - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. An LC-MS/MS method to determine vancomycin in plasma (total and unbound), urine and renal replacement therapy effluent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. op.niscpr.res.in [op.niscpr.res.in]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Frontiers | Spectral Data Analysis and Identification of this compound [frontiersin.org]
- 11. Underestimation of Vancomycin and Teicoplanin MICs by Broth Microdilution Leads to Underdetection of Glycopeptide-Intermediate Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Vancomycin Hydrochloride: A Technical Guide to the Inhibition of Peptidoglycan Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vancomycin (B549263) hydrochloride is a glycopeptide antibiotic of critical importance in the treatment of severe infections caused by Gram-positive bacteria. Its primary mechanism of action involves the disruption of bacterial cell wall biosynthesis, a process essential for bacterial viability. This technical guide provides an in-depth exploration of the molecular interactions and cellular consequences of vancomycin's inhibitory effects on peptidoglycan synthesis. It is intended to serve as a comprehensive resource, detailing the core mechanism of action, methodologies for its study, and the quantitative parameters that govern its efficacy.
Introduction
The bacterial cell wall is a rigid, protective layer composed primarily of peptidoglycan, a heteropolymer of repeating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) subunits cross-linked by short peptide bridges. This structure is vital for maintaining cell shape and resisting osmotic stress. Vancomycin exerts its bactericidal effect by targeting a key step in the synthesis of this essential structure.[1] This guide will elucidate the precise molecular mechanism of this inhibition, present quantitative data on its activity, and provide detailed protocols for relevant experimental assays.
The Core Mechanism: Inhibition of Peptidoglycan Synthesis
Vancomycin's primary target is the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the pentapeptide side chain of lipid II, the precursor molecule for peptidoglycan synthesis.[2][3] By binding to this motif, vancomycin physically obstructs the subsequent enzymatic steps required for the formation of the peptidoglycan polymer.
Binding to the D-Ala-D-Ala Terminus
Vancomycin forms a stable complex with the D-Ala-D-Ala moiety through a network of five hydrogen bonds.[2] This high-affinity interaction sequesters lipid II, preventing it from being utilized by the enzymes responsible for cell wall construction.
Inhibition of Transglycosylation and Transpeptidation
The binding of vancomycin to lipid II sterically hinders the action of two crucial classes of enzymes:
-
Transglycosylases: These enzymes are responsible for polymerizing the glycan chains by linking the NAG-NAM subunits of lipid II.
-
Transpeptidases: These enzymes catalyze the cross-linking of the peptide side chains, a step that provides the peptidoglycan mesh with its structural integrity.
By blocking both of these processes, vancomycin effectively halts the synthesis and assembly of new peptidoglycan, leading to a weakened cell wall and eventual cell lysis.[4]
References
- 1. Vancomycin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 2. A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
A Technical Guide to the Genetic Determinants of Vancomycin Resistance: The vanA and vanB Gene Clusters
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core genetic determinants of vancomycin (B549263) resistance, with a specific focus on the clinically significant vanA and vanB gene clusters. This document details the molecular mechanisms of resistance, the intricate signaling pathways that regulate the expression of resistance genes, and standardized experimental protocols for the study of vancomycin-resistant enterococci (VRE). All quantitative data are summarized in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.
Introduction to Vancomycin Resistance
Vancomycin is a glycopeptide antibiotic that has long been a last-resort treatment for serious infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.[1][2] Its mechanism of action involves binding to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, thereby inhibiting bacterial cell wall synthesis.[1][3] However, the emergence and spread of vancomycin resistance, primarily in enterococci, has become a major global health concern, limiting therapeutic options for life-threatening infections.[1][4]
The most prevalent and clinically significant forms of acquired vancomycin resistance are mediated by the vanA and vanB gene clusters.[4][5] These clusters encode enzymes that reprogram the bacterial cell wall synthesis pathway, leading to the production of peptidoglycan precursors with a low affinity for vancomycin.[1][6]
The vanA and vanB Gene Clusters: Architecture and Function
The vanA and vanB gene clusters, while sharing a common resistance mechanism, exhibit key differences in their genetic organization, regulation, and resulting resistance phenotypes. Both clusters are typically located on mobile genetic elements such as transposons and plasmids, facilitating their horizontal transfer between bacteria.[5][6]
The core components of both gene clusters include genes encoding a two-component regulatory system and the enzymes required for the synthesis of altered peptidoglycan precursors.
The Two-Component Regulatory System
The expression of the resistance genes in both vanA and vanB clusters is tightly controlled by a two-component regulatory system, which consists of a sensor kinase and a response regulator.[7][8]
-
vanA Cluster: The VanRS system governs the expression of the vanA operon. VanS is a membrane-bound sensor kinase that detects the presence of vancomycin or teicoplanin in the extracellular environment.[5][7] Upon stimulation, VanS autophosphorylates and subsequently transfers the phosphate (B84403) group to VanR, the cytoplasmic response regulator.[7] Phosphorylated VanR then acts as a transcriptional activator, binding to the promoter regions of the resistance genes and initiating their transcription.[7][8]
-
vanB Cluster: Similarly, the VanRBSB system regulates the vanB operon. VanSB is the sensor kinase, and VanRB is the response regulator.[4][6] A crucial difference from the VanRS system is that VanSB is activated by vancomycin but not by teicoplanin.[4][6] This explains the characteristic VanB phenotype of vancomycin resistance and teicoplanin susceptibility.[4]
The Resistance Genes
The core of the resistance mechanism lies in three key enzymes encoded by genes within the vanA and vanB clusters. These enzymes work in concert to produce altered peptidoglycan precursors ending in D-alanyl-D-lactate (D-Ala-D-Lac) instead of the usual D-Ala-D-Ala.[1][7] This substitution dramatically reduces the binding affinity of vancomycin to its target.[1][6]
-
vanH (vanHA or vanHB): This gene encodes a dehydrogenase that converts pyruvate (B1213749) to D-lactate.[1][7]
-
vanA or vanB: These genes encode a ligase that catalyzes the formation of the D-Ala-D-Lac depsipeptide.[1][7]
-
vanX (vanXA or vanXB): This gene encodes a D,D-dipeptidase that hydrolyzes the normal D-Ala-D-Ala dipeptide, preventing its incorporation into the cell wall precursors.[1][7]
Accessory Genes
In addition to the core regulatory and resistance genes, the vanA and vanB clusters often contain accessory genes that contribute to the overall resistance phenotype.
-
vanY (vanYA or vanYB): This gene encodes a D,D-carboxypeptidase that cleaves the terminal D-Ala from any remaining peptidoglycan precursors ending in D-Ala-D-Ala that were not eliminated by VanX.[7]
-
vanZ: Found in the vanA cluster, this gene is associated with low-level teicoplanin resistance.[7][9]
-
vanW: This gene is present in the vanB cluster, but its function is not yet fully understood.[4]
Quantitative Data on Vancomycin Resistance
The phenotypic expression of vanA and vanB genotypes results in different levels of resistance to vancomycin and teicoplanin, as determined by the minimum inhibitory concentration (MIC). The prevalence of these genotypes also varies geographically and among different enterococcal species.
Minimum Inhibitory Concentration (MIC) Levels
The following table summarizes the typical MIC ranges for vancomycin and teicoplanin in enterococci harboring the vanA and vanB gene clusters.
| Genotype | Vancomycin MIC (µg/mL) | Teicoplanin MIC (µg/mL) | Phenotype Description |
| vanA | ≥64[5][6] | ≥16[5] | High-level resistance to both vancomycin and teicoplanin.[5][6] |
| vanB | 16-512[6] | Susceptible (≤8)[6] | Variable resistance to vancomycin and susceptibility to teicoplanin.[6] |
Prevalence of vanA and vanB in Clinical Isolates
The prevalence of vanA and vanB genotypes in vancomycin-resistant enterococci can vary significantly depending on the geographical location and the specific patient population. The following table presents data from several studies on the prevalence of these genotypes.
| Region/Country | Predominant Genotype | vanA Prevalence (%) | vanB Prevalence (%) | Predominant Species | Reference |
| Global (1995-2022) | vanA | 40.9 | - | E. faecium | [10] |
| Denmark (2015-2019) | vanA | 91.1 | - | E. faecium | [11] |
| Denmark (since 2021) | vanB | - | Dominant | E. faecium | [11] |
| Ahvaz, Iran | vanA | 91.5 | 0 | E. faecium, E. faecalis | [4] |
| Hamadan, Iran | vanA | 96.8 | 0 | E. faecium, E. faecalis | [2] |
| Zagazig, Egypt | vanA | 66.7 | 21.05 | E. faecium, E. faecalis | [12] |
| Mansoura, Egypt | vanA | 75 | 25 | E. faecium, E. faecalis | [13] |
Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways and experimental procedures is crucial for a deeper understanding of vancomycin resistance. The following diagrams, generated using the DOT language, illustrate the vanA and vanB signaling pathways and a general workflow for the molecular analysis of VRE.
vanA Signaling Pathway
Caption: The vanA signaling pathway for inducible vancomycin and teicoplanin resistance.
vanB Signaling Pathway
Caption: The vanB signaling pathway for inducible vancomycin resistance.
Experimental Workflow for VRE Analysis
Caption: A typical experimental workflow for the molecular analysis of VRE isolates.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of vancomycin resistance.
Determination of Minimum Inhibitory Concentration (MIC)
Broth Microdilution Method (Reference Method)
-
Preparation of Vancomycin Stock Solution: Prepare a stock solution of vancomycin in sterile deionized water at a concentration of 1280 µg/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the vancomycin stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to obtain final concentrations ranging from 256 µg/mL to 0.25 µg/mL.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) from a fresh overnight culture. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is defined as the lowest concentration of vancomycin that completely inhibits visible bacterial growth.
E-test Method
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar (B569324) plate.
-
Application of E-test Strip: Aseptically apply the vancomycin E-test strip to the surface of the agar.
-
Incubation: Incubate the plate at 35°C for 24 hours.
-
Reading the MIC: After incubation, an elliptical zone of inhibition will be visible. The MIC value is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.
Multiplex PCR for vanA and vanB Gene Detection
-
DNA Extraction: Extract genomic DNA from a pure bacterial culture using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Primer Design: Use validated primers specific for the vanA and vanB genes.
-
vanA Forward: 5'-GGGAAAACGACAATTGC-3'
-
vanA Reverse: 5'-GTACAATGCGGCCGTTA-3'
-
vanB Forward: 5'-ATGGGAAGCCGATAGTC-3'
-
vanB Reverse: 5'-GATTTCGTTCCTCGACC-3'
-
-
PCR Reaction Mixture (25 µL):
-
5 µL of 5x PCR Buffer
-
1 µL of dNTP mix (10 mM)
-
1 µL of each primer (10 µM)
-
0.25 µL of Taq DNA Polymerase (5 U/µL)
-
2 µL of template DNA (10-50 ng)
-
Nuclease-free water to 25 µL
-
-
PCR Cycling Conditions:
-
Initial denaturation: 95°C for 5 minutes
-
30 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 7 minutes
-
-
Gel Electrophoresis: Analyze the PCR products on a 1.5% agarose (B213101) gel stained with ethidium (B1194527) bromide. The expected product size for vanA is approximately 732 bp, and for vanB is approximately 635 bp.[13]
Pulsed-Field Gel Electrophoresis (PFGE) for VRE Typing
-
Plug Preparation:
-
Harvest bacteria from an overnight culture and wash the cells.
-
Resuspend the cell pellet in a cell suspension buffer and adjust the concentration.
-
Mix the cell suspension with molten low-melting-point agarose and dispense into plug molds.
-
Allow the plugs to solidify.
-
-
Lysis: Incubate the plugs in a lysis buffer containing lysozyme (B549824) and/or lysostaphin (B13392391) to digest the bacterial cell wall.
-
Proteolysis: Treat the plugs with proteinase K to degrade cellular proteins.
-
Washing: Wash the plugs extensively to remove residual proteinase K and detergents.
-
Restriction Digestion: Equilibrate the plugs in the appropriate restriction buffer and then incubate with a rare-cutting restriction enzyme (e.g., SmaI).
-
Electrophoresis:
-
Load the digested plugs into the wells of a 1% pulsed-field certified agarose gel.
-
Run the gel in a CHEF-DR III system (or equivalent) with appropriate switch times and voltage for optimal separation of large DNA fragments. A typical run might be for 20-24 hours at 6 V/cm with switch times ramping from 5 to 35 seconds.[1][7]
-
-
Staining and Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV illumination.
-
Analysis: Compare the banding patterns of different isolates to determine their genetic relatedness.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Extract total RNA from bacterial cultures grown with and without sub-inhibitory concentrations of vancomycin using an appropriate RNA extraction kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random primers.
-
Real-Time PCR:
-
Set up the real-time PCR reaction using a SYBR Green or TaqMan-based assay with primers specific for the target gene (vanA or vanB) and a reference gene (e.g., 16S rRNA).
-
Perform the reaction in a real-time PCR instrument.
-
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the expression of the reference gene.[14]
Cloning and Expression of van Genes
-
Gene Amplification: Amplify the vanA or vanB gene from VRE genomic DNA using PCR with primers containing appropriate restriction sites.
-
Vector and Insert Preparation: Digest both the PCR product and a suitable expression vector (e.g., pET series) with the corresponding restriction enzymes.
-
Ligation: Ligate the digested gene insert into the linearized vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α).
-
Screening and Verification: Screen for positive clones by colony PCR or restriction digestion of plasmid DNA. Verify the sequence of the insert by DNA sequencing.
-
Expression: Transform the confirmed plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)). Induce protein expression with IPTG.
-
Protein Purification: Lyse the bacterial cells and purify the recombinant VanA or VanB protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).[15][16]
Enzymatic Assay for Van Ligase Activity
This coupled spectrophotometric assay measures the rate of ADP production, which is stoichiometric with D-Ala-D-Lac synthesis.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
D-Alanine
-
D-Lactate
-
ATP
-
Phosphoenolpyruvate
-
NADH
-
Pyruvate kinase
-
Lactate dehydrogenase
-
-
Initiation: Start the reaction by adding the purified VanA or VanB enzyme.
-
Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculation: Calculate the enzyme activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH.
Conclusion
The vanA and vanB gene clusters are the primary drivers of acquired vancomycin resistance in enterococci, posing a significant challenge to the treatment of severe bacterial infections. A thorough understanding of the molecular mechanisms of resistance, the regulatory pathways involved, and the application of standardized experimental protocols is essential for researchers, scientists, and drug development professionals. This guide provides a foundational resource for the study of vancomycin resistance, with the aim of facilitating the development of novel strategies to combat this growing public health threat. By combining detailed molecular knowledge with robust experimental methodologies, the scientific community can work towards the discovery of new therapeutics that can overcome or circumvent these resistance mechanisms.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Prevalence of Virulence Factors and Vancomycin-resistant Genes among Enterococcus faecalis and E. faecium Isolated from Clinical Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple and Rapid Low-Cost Procedure for Detection of Vancomycin-Resistance Genes in Enterococci Reveals an Outbreak of Vancomycin-Variable Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular detection of vanA and vanB genes among vancomycin-resistant enterococci in ICU-hospitalized patients in Ahvaz in southwest of Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vancomycin-Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modified pulsed-field gel electrophoresis protocol for typing of enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. ovid.com [ovid.com]
- 10. Frontiers | Deciphering vancomycin resistance in Enterococcus faecium: gene distribution, sequence typing, and global phylogenetic analysis [frontiersin.org]
- 11. Surveillance of vancomycin-resistant enterococci reveals shift in dominating clusters from vanA to vanB Enterococcus faecium clusters, Denmark, 2015 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. applications.emro.who.int [applications.emro.who.int]
- 14. Targeted elimination of Vancomycin resistance gene vanA by CRISPR-Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Purification and characterization of the VanB ligase associated with type B vancomycin resistance in Enterococcus faecalis V583 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Vanguard Against Resistance: A Technical Guide to Early-Stage Research on Novel Vancomycin Derivatives
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The escalating threat of antimicrobial resistance, particularly from Gram-positive pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), necessitates the urgent development of new therapeutic agents. Vancomycin (B549263), a cornerstone glycopeptide antibiotic, has seen its efficacy wane due to evolving resistance mechanisms. This technical guide delves into the forefront of early-stage research on novel vancomycin derivatives, offering a comprehensive overview of innovative chemical modifications designed to overcome resistance. We present a detailed examination of the synthesis, in vitro and in vivo efficacy, and mechanisms of action of promising new compounds, including quaternary ammonium-functionalized vancomycin, lipophilic and dimeric derivatives, and vancomycin-cell-penetrating peptide conjugates. This guide provides structured quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to empower researchers in the ongoing battle against multidrug-resistant bacteria.
**1. Introduction: The Imperative for Vancomycin Innovation
Vancomycin has been a last-resort antibiotic for severe Gram-positive infections for decades.[1][2] Its mechanism of action involves inhibiting bacterial cell wall biosynthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[1][3] However, the emergence of resistance, primarily through the alteration of this target to D-Ala-D-Lac, has significantly diminished its clinical utility, leading to a greater than 1000-fold loss in antibacterial activity.[1][3] In response, researchers are developing novel vancomycin derivatives with enhanced antimicrobial properties. These next-generation analogs often employ a multi-pronged attack, not only restoring binding to the altered peptidoglycan terminus but also introducing new mechanisms of action, such as disruption of the bacterial cell membrane.[2][4][5] This guide provides an in-depth look at the early-stage research driving this critical area of drug development.
Novel Vancomycin Derivatives: A Quantitative Overview
Recent research has focused on several key modifications to the vancomycin scaffold to enhance its efficacy against resistant strains. The following tables summarize the quantitative data on the antibacterial activity of representative novel derivatives.
Table 1: In Vitro Antibacterial Activity of Quaternary Ammonium (B1175870) Vancomycin (QAV) Derivatives
| Compound | Bacterial Strain | Vancomycin MIC (µg/mL) | QAV Derivative MIC (µg/mL) | Fold Improvement | Reference |
| QAV-a1 | MRSA1 | 256 | 8 | 32 | [1] |
| MRSA2 | >512 | 16 | >32 | [1] | |
| VRE4 | 128 | 128 | 1 | [1] | |
| QAV-p1 | MRSA (general) | - | - | 4-8 | [5] |
| QAV-p3 | VRE4 | 128 | 128 | 1 | [1] |
| QAV-t1 | VRE4 | 128 | 128 | 1 | [1] |
| QAV-b4 | MRSA (5 clinical strains) | - | - | 4-16 | [1] |
Table 2: In Vitro Antibacterial Activity of Vancomycin-Cell-Penetrating Peptide (CPP) Conjugates
| Compound | Bacterial Strain | Vancomycin MIC (µg/mL) | Van-CPP Conjugate MIC (µg/mL) | Reference |
| Van-PEG₃-Tat(47–57) | S. aureus ATCC 25923 | 2 | 1 | [3] |
| MRSA (clinical) | 2 | 1 | [3] | |
| E. faecalis ATCC 29212 | 4 | 2 | [3] | |
| VRE (E. faecium, clinical) | >256 | 64 | [3] | |
| Van-PEG₄-TP10 | S. aureus ATCC 25923 | 2 | 2 | [3] |
| VRE (E. faecium, clinical) | >256 | 128 | [3] | |
| Van-PEG₃-Arg₉ | E. faecalis ATCC 29212 | 4 | 2 | [3] |
| VRE (E. faecium, clinical) | >256 | 128 | [3] |
Table 3: In Vivo Efficacy and Pharmacokinetics of Selected Novel Vancomycin Derivatives
| Compound | Animal Model | Pathogen | Efficacy Metric | Value | Pharmacokinetic Parameter | Value | Reference |
| QAV-a1 | Murine Sepsis Model | MRSA | Survival Rate (40 mg/kg) | 100% (vs. 33.3% for vancomycin) | Half-life (t½) | 5.19 ± 0.10 h (vs. 4.3 ± 1.9 h for vancomycin) | [1] |
| LYSC98 | Murine Thigh Infection Model | MRSA | ED₅₀ | 0.41–1.86 mg/kg (vs. 2.32–5.84 mg/kg for vancomycin) | Cmax/MIC for 2-log kill | 11.14 | |
| Vanc-83 | - | VRE | - | Bactericidal activity in severe infections | Half-life (t½) | ~12 h | [2] |
| Dipi-Van-Zn | - | Resistant Enterococci | - | Up to 375-fold increase in activity | - | - | [2] |
Table 4: Cytotoxicity and Hemolytic Activity of Vancomycin-CPP Conjugates
| Compound | Cell Line | Cytotoxicity Assay | Result | Hemolytic Activity | Reference |
| Vancomycin | Human Fibroblast | MTT | Significant decrease in viability >16 µg/mL | - | [3] |
| Van-PEG₃-Tat(47–57) | Human Fibroblast | MTT | Significantly lower cytotoxicity than vancomycin | Low | [3] |
| Van-PEG₄-TP10 | Human Fibroblast | MTT | Maintained ~78% viability at 256 µg/mL | Low | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the research of novel vancomycin derivatives.
Synthesis of Novel Vancomycin Derivatives
This protocol is a generalized procedure based on the synthesis of various QAV derivatives.[1][5]
-
Synthesis of Quaternary Ammonium Moieties:
-
Reflux a bromocarboxylic acid with the desired tertiary amine (e.g., pyridine, 1-methyl-1H-1,2,4-triazole, 4-methyl morpholine) in an appropriate solvent such as tetrahydrofuran (B95107) (THF) for 4-12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to yield the quaternary ammonium carboxylic acid.
-
-
Coupling of Quaternary Ammonium Moiety to Vancomycin:
-
Dissolve vancomycin hydrochloride in a suitable solvent like dimethylformamide (DMF).
-
Add a coupling agent, such as N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU), and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the vancomycin solution.
-
Add the synthesized quaternary ammonium carboxylic acid to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by high-performance liquid chromatography (HPLC).
-
-
Purification:
-
Upon completion, purify the crude product by preparative reverse-phase HPLC to obtain the final QAV derivative.
-
Lyophilize the pure fractions to yield the product as a white powder.
-
Characterize the final product by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
-
This protocol is based on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry approach.[6]
-
Functionalization of Vancomycin with an Azide (B81097) Group:
-
Dissolve this compound in water with the addition of a base like DIPEA.
-
React with an amine-reactive azido-functionalized linker (e.g., N₃-PEG₄-NHS ester) to attach the azide group to the primary amino group of the vancosamine (B1196374) sugar moiety of vancomycin.
-
Purify the azido-vancomycin derivative by HPLC.
-
-
Solid-Phase Synthesis (SPPS) of Alkyne-Functionalized CPPs:
-
Synthesize the desired CPP sequence on a solid-phase resin using standard Fmoc chemistry.
-
At the N-terminus of the peptide, couple a propiolic acid to introduce the terminal alkyne group.
-
Cleave the alkyne-functionalized CPP from the resin and purify by HPLC.
-
-
Click Chemistry Conjugation:
-
Dissolve the azido-vancomycin and the alkyne-CPP in a water/tert-butanol mixture.
-
Add a copper(I) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate) to catalyze the cycloaddition reaction.
-
Stir the reaction at room temperature for 12-24 hours.
-
Purify the final Vancomycin-CPP conjugate by HPLC.
-
Confirm the identity and purity of the conjugate by mass spectrometry and analytical HPLC.
-
In Vitro Antibacterial Activity Assays
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7][8][9]
-
Preparation of Bacterial Inoculum:
-
From a fresh overnight culture of the test bacterium on a suitable agar (B569324) plate, select 3-5 isolated colonies.
-
Inoculate the colonies into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth, corresponding to a turbidity of a 0.5 McFarland standard.
-
Dilute the bacterial suspension in fresh, pre-warmed CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the vancomycin derivative in a suitable solvent (e.g., water or DMSO).
-
Perform two-fold serial dilutions of the antibiotic in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial inoculum.
-
Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
This assay provides information on the bactericidal or bacteriostatic activity of a compound over time.[10][11][12]
-
Preparation:
-
Prepare a logarithmic phase culture of the test bacterium with a starting concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.
-
Prepare sterile culture tubes for each concentration of the vancomycin derivative to be tested (e.g., 1x, 2x, 4x MIC). Include a growth control tube without any antibiotic.
-
-
Drug Exposure and Sampling:
-
Add the vancomycin derivative to the respective tubes to achieve the desired final concentrations.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each culture.
-
-
Quantification of Viable Bacteria:
-
Perform ten-fold serial dilutions of the collected samples in sterile saline or phosphate-buffered saline (PBS).
-
Plate 100 µL of the appropriate dilutions onto Mueller-Hinton Agar (MHA) plates in duplicate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time to generate the time-kill curve. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.
-
Mechanism of Action Studies
This assay uses the voltage-sensitive fluorescent dye DiSC₃(5) to assess membrane depolarization.[2][13][14]
-
Cell Preparation:
-
Grow the bacterial strain to the mid-logarithmic phase (OD₆₀₀ of ~0.5).
-
Harvest the cells by centrifugation and wash with a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.4).
-
Resuspend the cells in the same buffer to an OD₆₀₀ of 0.05.
-
-
Dye Loading and Equilibration:
-
Add DiSC₃(5) to the cell suspension to a final concentration of 0.8-1 µM and incubate at room temperature with shaking for approximately 1 hour to allow the dye to incorporate into the polarized membranes and quench its fluorescence.
-
Add KCl to a final concentration of 100-200 mM and incubate for an additional 15-30 minutes to equilibrate the potassium ion concentration.
-
-
Fluorescence Measurement:
-
Transfer the cell suspension to a cuvette for a fluorometer.
-
Record the baseline fluorescence for a few minutes (excitation ~622 nm, emission ~670 nm).
-
Add the vancomycin derivative at the desired concentration and continue to record the fluorescence.
-
An increase in fluorescence indicates the release of the dye from the membrane due to depolarization. A known membrane-depolarizing agent (e.g., gramicidin) can be used as a positive control.
-
In Vivo Efficacy Studies
This is a standard model to evaluate the in vivo efficacy of antimicrobial agents.[3][4][15]
-
Induction of Neutropenia:
-
Render mice (e.g., female ICR/CD-1) neutropenic by intraperitoneal administration of cyclophosphamide. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.
-
-
Infection:
-
Anesthetize the neutropenic mice.
-
Inject a suspension of the test pathogen (e.g., MRSA) with a concentration of ~10⁷ CFU/mL intramuscularly into the thigh.
-
-
Treatment:
-
At a set time post-infection (e.g., 2 hours), administer the vancomycin derivative or vehicle control via a clinically relevant route (e.g., subcutaneous or intravenous). Different dosing regimens can be tested.
-
-
Assessment of Bacterial Burden:
-
At a specified time after treatment (e.g., 24 hours), euthanize the mice.
-
Aseptically remove the infected thigh muscle and homogenize it in sterile PBS.
-
Perform serial dilutions of the thigh homogenate and plate on appropriate agar to determine the number of CFU per gram of tissue.
-
The efficacy of the treatment is determined by the reduction in bacterial load compared to the vehicle control group.
-
Toxicity Assays
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[16][17]
-
Cell Seeding:
-
Seed a mammalian cell line (e.g., human fibroblasts, HEK293) into a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Exposure:
-
Expose the cells to various concentrations of the vancomycin derivative for a specified period (e.g., 24 hours). Include a vehicle control and a positive control for cytotoxicity (e.g., Triton X-100).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
-
This assay assesses the lytic effect of a compound on red blood cells.[1][5][18]
-
Preparation of Red Blood Cells (RBCs):
-
Obtain fresh whole blood (e.g., human or sheep) and wash the RBCs several times with sterile PBS by centrifugation to remove plasma and buffy coat.
-
Resuspend the washed RBCs in PBS to a final concentration of 1-2% (v/v).
-
-
Compound Exposure:
-
In a 96-well plate or microcentrifuge tubes, add serial dilutions of the vancomycin derivative.
-
Include a negative control (PBS) for no hemolysis and a positive control (e.g., 0.1-1% Triton X-100) for 100% hemolysis.
-
-
Incubation and Measurement:
-
Add the RBC suspension to each well/tube and incubate at 37°C for 1-2 hours.
-
Centrifuge the plate/tubes to pellet the intact RBCs.
-
Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at ~450 nm or ~540 nm.
-
-
Calculation of Hemolysis:
-
Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Visualizing Pathways and Processes
Diagrams created using Graphviz (DOT language) to illustrate key concepts in the research and development of novel vancomycin derivatives.
Mechanism of Action of Vancomycin and Resistance
References
- 1. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.uva.nl [pure.uva.nl]
- 3. noblelifesci.com [noblelifesci.com]
- 4. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. emerypharma.com [emerypharma.com]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. DSpace [helda.helsinki.fi]
- 13. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inner Membrane Permeabilization: DiSC35 Assay Methods - Hancock Lab [cmdr.ubc.ca]
- 15. criver.com [criver.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. researchgate.net [researchgate.net]
Vancomycin Hydrochloride: A Technical Guide to its Spectrum of Activity Against Pathogenic Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vancomycin (B549263) hydrochloride is a glycopeptide antibiotic that has long been a cornerstone in the treatment of serious infections caused by Gram-positive bacteria. Its unique mechanism of action and bactericidal properties have made it an indispensable tool in the clinician's arsenal, particularly against multidrug-resistant organisms such as methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides an in-depth analysis of vancomycin's spectrum of activity, its mechanism of action, the molecular basis of resistance, and detailed experimental protocols for its evaluation.
Spectrum of Activity
Vancomycin's activity is primarily directed against Gram-positive bacteria. It is generally not effective against Gram-negative bacteria, as its large molecular size prevents it from penetrating the outer membrane to reach its target in the peptidoglycan layer.[1] The spectrum of activity includes a wide range of pathogenic cocci and bacilli.
Quantitative Antimicrobial Activity
The in vitro activity of vancomycin is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC data for vancomycin against key pathogenic bacteria.
Table 1: Vancomycin MIC Distribution for Staphylococcus aureus
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Methicillin-Susceptible S. aureus (MSSA) | 0.5 - 2 | 1 | 1 |
| Methicillin-Resistant S. aureus (MRSA) | 0.5 - 2 | 1 | 2[2][3] |
| Vancomycin-Intermediate S. aureus (VISA) | 4 - 8[4] | - | - |
| Vancomycin-Resistant S. aureus (VRSA) | ≥ 16[4] | - | - |
Table 2: Vancomycin MIC Distribution for Enterococcus Species
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Enterococcus faecalis (Vancomycin-Susceptible) | ≤ 4 | 8 | 16[5] |
| Enterococcus faecium (Vancomycin-Susceptible) | ≤ 4 | - | - |
| Enterococcus faecalis (Vancomycin-Resistant) | ≥ 32 | - | - |
| Enterococcus faecium (Vancomycin-Resistant) | > 64 | - | - |
Table 3: Vancomycin MIC Distribution for Other Key Pathogens
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Clostridium difficile | 0.5 - 16[6][7] | 2[6] | 4[6] |
| Streptococcus pneumoniae | 0.12 - 1.5[8][9][10] | - | - |
| Bacillus anthracis | ≤ 2[11] | - | - |
| Corynebacterium jeikeium | - | - | - |
Mechanism of Action
Vancomycin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[12] Specifically, it binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the pentapeptide precursors of peptidoglycan.[13][14] This binding sterically hinders the transglycosylation and transpeptidation reactions catalyzed by penicillin-binding proteins (PBPs), thereby preventing the elongation and cross-linking of the peptidoglycan chains.[13] The compromised cell wall leads to increased osmotic fragility and ultimately cell lysis.
Vancomycin's mechanism of action.
Mechanisms of Resistance
Bacterial resistance to vancomycin has emerged as a significant clinical challenge. The primary mechanisms involve alterations in the drug's target site.
Acquired Resistance in Enterococci (VRE)
The most well-characterized resistance mechanism is mediated by the acquisition of van gene clusters, most notably vanA and vanB. These operons encode enzymes that modify the peptidoglycan precursor, replacing the terminal D-Ala-D-Ala with D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser).[15] This substitution reduces the binding affinity of vancomycin to its target by approximately 1,000-fold, rendering the antibiotic ineffective.
The vanA operon is typically carried on a transposable element (Tn1546) and confers high-level, inducible resistance to both vancomycin and teicoplanin.[16] The expression of the van genes is regulated by a two-component system, VanR-VanS. VanS is a membrane-associated sensor kinase that, in the presence of vancomycin, autophosphorylates and subsequently transfers the phosphate (B84403) group to the VanR response regulator.[17] Phosphorylated VanR then activates transcription of the resistance genes.
The VanA-mediated vancomycin resistance pathway.
Resistance in Staphylococcus aureus
-
Vancomycin-Intermediate Staphylococcus aureus (VISA): VISA strains exhibit a low-level resistance to vancomycin (MIC 4-8 µg/mL).[4] The mechanism is complex and multifactorial, often involving mutations in regulatory genes that lead to a thickened cell wall with an increased number of D-Ala-D-Ala residues that act as "decoy" targets, trapping vancomycin before it can reach its site of action at the cell membrane.[18][19]
-
Vancomycin-Resistant Staphylococcus aureus (VRSA): VRSA strains display high-level resistance to vancomycin (MIC ≥16 µg/mL).[4] This resistance is typically acquired through the horizontal transfer of the vanA gene cluster from vancomycin-resistant enterococci (VRE).[16][20]
Experimental Protocols
Accurate determination of vancomycin MICs is crucial for clinical decision-making and resistance surveillance. The following are detailed protocols for two standard methods.
Broth Microdilution Method
This method determines the MIC in a liquid growth medium.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Vancomycin hydrochloride powder
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for dilutions
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Prepare Vancomycin Stock Solution: Prepare a stock solution of vancomycin in a suitable solvent (e.g., water) at a concentration of 1280 µg/mL.
-
Prepare Serial Dilutions:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the vancomycin stock solution to well 1.
-
Transfer 50 µL from well 1 to well 2, mix thoroughly, and continue the two-fold serial dilution across the plate to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).
-
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculate Microtiter Plate: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of vancomycin that completely inhibits visible growth of the organism as detected by the unaided eye.
Workflow for Broth Microdilution MIC Testing.
Agar (B569324) Dilution Method
This method involves incorporating the antibiotic into an agar medium.
Materials:
-
Mueller-Hinton Agar (MHA)
-
This compound powder
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculum replicating apparatus (e.g., Steers replicator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Vancomycin-Agar Plates:
-
Prepare a series of vancomycin stock solutions at 10 times the final desired concentrations.
-
Melt MHA and cool to 45-50°C.
-
Add 1 part of each vancomycin stock solution to 9 parts of molten MHA to achieve the final desired concentrations.
-
Pour the agar into sterile petri dishes and allow to solidify. Include a growth control plate with no antibiotic.
-
-
Prepare Bacterial Inoculum: Prepare a standardized inoculum as described for the broth microdilution method.
-
Inoculate Plates: Using an inoculum replicating apparatus, spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of each vancomycin-containing agar plate and the control plate. This should deliver approximately 10⁴ CFU per spot.
-
Incubation: Allow the inocula to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of vancomycin that completely inhibits growth, disregarding a single colony or a faint haze caused by the inoculum.
Conclusion
This compound remains a critical antibiotic for the management of severe Gram-positive infections. A thorough understanding of its spectrum of activity, mechanism of action, and the evolving landscape of resistance is essential for its judicious use. The standardized protocols provided in this guide are fundamental for the accurate assessment of vancomycin's efficacy and for the surveillance of resistance, which are paramount in preserving the utility of this vital therapeutic agent. Continuous research and development of novel strategies to combat vancomycin resistance are imperative for future patient care.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Vancomycin and daptomycin minimum inhibitory concentration distribution and occurrence of heteroresistance among methicillin-resistant Staphylococcus aureus blood isolates in Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. journals.asm.org [journals.asm.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Reduced Vancomycin Susceptibility in Clostridioides difficile Is Associated With Lower Rates of Initial Cure and Sustained Clinical Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Determination of vancomycin minimum inhibitory concentration for ceftazidime resistant Streptococcus pneumoniae in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Antimicrobial Susceptibility Testing of Bacillus anthracis: Comparison of Results Obtained by Using the National Committee for Clinical Laboratory Standards Broth Microdilution Reference and Etest Agar Gradient Diffusion Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 13. Vancomycin - Wikipedia [en.wikipedia.org]
- 14. Vancomycin | C66H75Cl2N9O24 | CID 14969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. What is the mechanism of this compound? [synapse.patsnap.com]
- 16. Mechanisms of vancomycin resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Figure 1. [Regulation of vancomycin resistance gene...]. - Enterococci - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Frontiers | Molecular Events for Promotion of Vancomycin Resistance in Vancomycin Intermediate Staphylococcus aureus [frontiersin.org]
- 19. ldh.la.gov [ldh.la.gov]
- 20. Vancomycin-resistant Staphylococcus aureus - Wikipedia [en.wikipedia.org]
Vancomycin's Unseen Arsenal: A Technical Deep Dive into Its Secondary Mechanisms of Action
For Immediate Release
[City, State] – December 21, 2025 – While vancomycin's primary mechanism of action—the inhibition of peptidoglycan synthesis by binding to the D-Ala-D-Ala terminus of lipid II precursors—is well-established, a growing body of research highlights a sophisticated and multifaceted secondary arsenal. This in-depth guide explores these alternative mechanisms, providing researchers, scientists, and drug development professionals with a comprehensive understanding of vancomycin's full spectrum of antibacterial activity. This report details the intricate ways vancomycin (B549263) disrupts bacterial physiology beyond its primary target, offering new perspectives for antibiotic potentiation and the development of novel therapeutics.
Alteration of Bacterial Cell Membrane Permeability
Beyond its impact on cell wall synthesis, vancomycin has been shown to alter the permeability of the bacterial cell membrane.[1][2] This effect is thought to be a consequence of the disruption of the cell wall structure, which in turn affects the integrity of the underlying membrane. While the exact molecular interactions leading to this change are still under investigation, it is hypothesized that the binding of vancomycin to lipid II precursors at the membrane interface plays a crucial role.[3]
Quantitative Data on Membrane Potential Alteration:
| Parameter | Organism | Vancomycin Concentration | Observed Effect | Reference |
| Membrane Depolarization | Staphylococcus aureus | 8 μg/ml | Broad depolarization response at 45 min, fully depolarized by 90 min | [3] |
| Membrane Depolarization | Vancomycin-intermediate S. aureus (VISA) Mu50 | 32 μg/ml | 61% depolarization | [3] |
| Membrane Depolarization | Daptomycin-nonsusceptible S. aureus | 32 μg/ml | ≥77% depolarization | [3] |
Experimental Protocol: Measurement of Bacterial Membrane Potential
A common method to assess changes in bacterial membrane potential involves the use of fluorescent dyes that are sensitive to changes in membrane polarization.
Materials:
-
Bacterial culture (e.g., Staphylococcus aureus)
-
Vancomycin solution at various concentrations
-
Membrane potential-sensitive fluorescent dye (e.g., DiSC3(5))
-
Phosphate-buffered saline (PBS)
-
Fluorometer or flow cytometer
Procedure:
-
Grow bacteria to the mid-logarithmic phase.
-
Wash the bacterial cells with PBS and resuspend them in PBS to a specific optical density.
-
Add the membrane potential-sensitive dye to the bacterial suspension and incubate until a stable fluorescence signal is achieved.
-
Add vancomycin at the desired concentrations to the bacterial suspension.
-
Monitor the change in fluorescence over time using a fluorometer or flow cytometer. An increase in fluorescence typically indicates membrane depolarization.
-
Controls should include untreated cells and cells treated with a known depolarizing agent (e.g., CCCP).
Inhibition of Ribonucleic Acid (RNA) Synthesis
Evidence suggests that vancomycin can selectively inhibit the synthesis of ribonucleic acid (RNA) in susceptible bacteria.[1][2][4] This secondary mechanism is distinct from its effect on cell wall biosynthesis and is thought to contribute to its overall bactericidal activity. The precise mechanism by which vancomycin interferes with RNA synthesis is not fully elucidated but may involve interactions with enzymes or precursor molecules essential for transcription.
Quantitative Data on RNA Synthesis Inhibition:
Currently, there is a lack of specific quantitative data in the public domain detailing the percentage of RNA synthesis inhibition at various vancomycin concentrations. Further research is required to quantify this effect comprehensively. However, studies have shown that the small RNA RsaOI is significantly upregulated in response to vancomycin treatment in vancomycin-tolerant S. aureus, suggesting a targeted impact on specific RNA regulatory networks.[5]
Experimental Protocol: Quantification of RNA Synthesis Inhibition
A standard method to measure the rate of RNA synthesis is to monitor the incorporation of a radiolabeled precursor, such as [3H]-uridine, into newly synthesized RNA.
Materials:
-
Bacterial culture
-
Vancomycin solution
-
Radiolabeled uridine (B1682114) (e.g., [3H]-uridine)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Grow bacteria to the mid-logarithmic phase.
-
Add vancomycin at various concentrations to the cultures.
-
After a short incubation period, add radiolabeled uridine to each culture.
-
At different time points, take aliquots of the cultures and add them to cold TCA to precipitate macromolecules, including RNA.
-
Collect the precipitate on a filter membrane and wash with TCA to remove unincorporated uridine.
-
Measure the radioactivity of the filters using a scintillation counter.
-
The rate of RNA synthesis is determined by the amount of radioactivity incorporated over time.
Modulation of Autolytic Enzyme Activity
Vancomycin has a profound impact on the activity of bacterial autolysins, which are enzymes responsible for the remodeling and turnover of the cell wall. The antibiotic has been shown to inhibit the autolytic system in Staphylococcus aureus.[6][7] This inhibition is thought to occur through the binding of vancomycin to the D-Ala-D-Ala moieties within the cell wall, which are the substrates for these enzymes.[7] This action can lead to a paradoxical effect where at certain concentrations, vancomycin can protect cells from lysis.
Quantitative Data on Autolysin Inhibition:
| Organism | Vancomycin Concentration | Assay | Observed Effect | Reference |
| S. aureus COL | 1,000 μg/mg of cell wall | In vitro cell wall hydrolysis | Complete resistance to hydrolysis by crude autolytic extracts | [7] |
| Vancomycin-susceptible S. aureus strains (N315, JH1, NCTC 8325) | Pretreatment | Triton X-100 induced autolysis | Drastic reduction in the rate of autolysis | [7] |
| Vancomycin-intermediate and resistant S. haemolyticus | Not specified | Gene expression (RPA) | 2.5- to 6-fold increase in atl gene expression | [8] |
Experimental Protocol: Triton X-100-Induced Autolysis Assay
This assay is widely used to assess the activity of autolysins in whole bacterial cells.
Materials:
-
Bacterial culture
-
Triton X-100 solution (e.g., 0.1%)
-
Spectrophotometer
Procedure:
-
Grow bacteria to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., ice-cold water or buffer).
-
Resuspend the cells in the same buffer containing Triton X-100 to induce lysis.
-
Incubate the suspension at a controlled temperature (e.g., 37°C) with shaking.
-
Monitor the decrease in optical density (OD) at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer.
-
The rate of decrease in OD is indicative of the autolytic activity.
Induction of Cell Wall Stress Responses
Exposure to vancomycin triggers a cell wall stress response in bacteria, primarily mediated by two-component signal transduction systems (TCSs). The most well-characterized of these are the VraRS and GraRS systems in Staphylococcus aureus.[6][9][10] Upon sensing cell wall damage, these systems activate the expression of a regulon of genes involved in cell wall synthesis and repair, contributing to vancomycin tolerance and resistance.
The VraRS Signaling Pathway
The VraRS system is a key sensor of cell wall stress.[10][11] Vancomycin-induced inhibition of peptidoglycan synthesis leads to the accumulation of cell wall precursors, which is thought to be the signal that activates the VraS sensor kinase. VraS then autophosphorylates and transfers the phosphate (B84403) group to the VraR response regulator. Phosphorylated VraR, in turn, acts as a transcriptional activator for a suite of genes involved in cell wall biosynthesis.[12]
The GraRS Signaling Pathway
The GraRS two-component system is also implicated in the response to vancomycin and is involved in resistance to cationic antimicrobial peptides.[9][13] The GraRS system, in conjunction with the VraFG ABC transporter, is thought to contribute to vancomycin tolerance by altering the cell envelope.[9]
Interaction with Teichoic Acids and Lipid II Accumulation
Vancomycin's interaction with the bacterial cell wall is not limited to the D-Ala-D-Ala of Lipid II. Wall teichoic acids (WTAs), anionic polymers embedded in the peptidoglycan layer, also play a role in modulating vancomycin's activity. In vancomycin-intermediate S. aureus (VISA), alterations in WTA, such as increased D-alanylation, can contribute to reduced vancomycin susceptibility.[2] Furthermore, the primary action of vancomycin leads to the accumulation of its target, Lipid II, in the cell membrane.[14][15] This accumulation can have secondary consequences, such as altering membrane fluidity and creating domains that may influence the localization and function of membrane proteins.[14]
Quantitative Data on Vancomycin Binding and Lipid II Accumulation:
| Parameter | Ligand/Molecule | Method | Value | Reference |
| Binding Affinity (Kd) | Vancomycin and D-Ala-D-Ala dipeptide | Surface Plasmon Resonance | 1.32 - 3.39 μM | [16] |
| Binding Affinity (Kd) | Vancomycin and VanSA receptor | Circular Dichroism | 70 μM | [16] |
| Vancomycin Binding | Vancomycin-intermediate S. aureus VC40 | Vancomycin binding assay | ~94% of added vancomycin bound | [2] |
| Lipid II Accumulation | S. aureus | Not specified | Saturation of accumulation after 30 min of vancomycin treatment | [14] |
Experimental Protocol: Vancomycin Binding Assay
This protocol provides a method to determine the amount of vancomycin that binds to bacterial cells.
Materials:
-
Bacterial culture
-
Vancomycin solution of known concentration
-
Phosphate-buffered saline (PBS)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Grow bacteria to a specific growth phase and harvest a known number of cells.
-
Incubate the bacterial cells with a known concentration of vancomycin for a defined period.
-
Centrifuge the suspension to pellet the bacteria.
-
Carefully collect the supernatant.
-
Quantify the concentration of unbound vancomycin remaining in the supernatant using HPLC.
-
The amount of bound vancomycin is calculated by subtracting the unbound concentration from the initial concentration.
Conclusion
The secondary mechanisms of action of vancomycin paint a picture of a highly evolved antibiotic with a complex and multifaceted mode of killing. Beyond its well-documented inhibition of cell wall synthesis, vancomycin's ability to disrupt membrane integrity, inhibit RNA synthesis, modulate autolytic activity, and trigger sophisticated stress responses underscores its enduring clinical efficacy. A deeper understanding of these secondary mechanisms is paramount for the rational design of synergistic drug combinations and for developing novel strategies to combat the growing threat of antibiotic resistance. The intricate interplay of these effects highlights the need for a holistic approach to studying antibiotic action, moving beyond a single-target perspective to a systems-level understanding of how these crucial drugs impact bacterial physiology.
Experimental Workflow Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of β-Glycosylated Wall Teichoic Acids in the Reduction of Vancomycin Susceptibility in Vancomycin-Intermediate Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective inhibition of ribonucleic acid synthesis in Staphylococcus aureus by vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The functional small RNA interactome reveals targets for the vancomycin-responsive sRNA RsaOI in vancomycin-tolerant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two-component signaling pathways modulate drug resistance of Staphylococcus aureus (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the Autolytic System by Vancomycin Causes Mimicry of Vancomycin-Intermediate Staphylococcus aureus-Type Resistance, Cell Concentration Dependence of the MIC, and Antibiotic Tolerance in Vancomycin-Susceptible S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autolytic activity and molecular characteristics of Staphylococcus haemolyticus strains with induced vancomycin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interaction of the GraRS Two-Component System with the VraFG ABC Transporter To Support Vancomycin-Intermediate Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. VraSR Two-Component Regulatory System and Its Role in Induction of pbp2 and vraSR Expression by Cell Wall Antimicrobials in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. VraSR two-component regulatory system and its role in induction of pbp2 and vraSR expression by cell wall antimicrobials in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A close-up view of the VraSR two-component system. A mediator of Staphylococcus aureus response to cell wall damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Antibiotic-induced accumulation of lipid II synergizes with antimicrobial fatty acids to eradicate bacterial populations | eLife [elifesciences.org]
- 15. Antibiotic-induced accumulation of lipid II synergizes with antimicrobial fatty acids to eradicate bacterial populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterisation of the selective binding of antibiotics vancomycin and teicoplanin by the VanS receptor regulating type A vancomycin resistance in the enterococci - PMC [pmc.ncbi.nlm.nih.gov]
The Core Principles of Vancomycin's Affinity for D-Ala-D-Ala Residues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fundamental principles governing the binding of the glycopeptide antibiotic vancomycin (B549263) to its target, the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide terminus of bacterial cell wall precursors. Understanding this critical interaction at a molecular level is paramount for the development of new strategies to combat antibiotic resistance. This guide details the mechanism of action, thermodynamics, and kinetics of this binding event, supported by quantitative data and detailed experimental protocols.
Mechanism of Action: A Precise Molecular Embrace
Vancomycin's bactericidal activity stems from its ability to bind with high affinity to the D-Ala-D-Ala terminus of peptidoglycan precursors, effectively sequestering them and preventing their incorporation into the growing bacterial cell wall.[1][2][3] This steric hindrance inhibits the crucial transglycosylation and transpeptidation reactions, compromising the integrity of the cell wall and leading to bacterial lysis.[2][3]
The binding is a highly specific molecular recognition event, primarily driven by the formation of five crucial hydrogen bonds between the peptide backbone of vancomycin and the D-Ala-D-Ala dipeptide.[2][3][4] This interaction is further stabilized by hydrophobic and van der Waals interactions between the antibiotic and the ligand.[2] The pre-organized, rigid structure of vancomycin's binding pocket minimizes the entropic penalty upon binding, contributing to the high affinity of the interaction.
In vancomycin-resistant bacteria, the terminal D-alanine is often replaced by D-lactate (D-Ala-D-Lac), a change that results in the loss of one of the five key hydrogen bonds and introduces electrostatic repulsion. This seemingly minor alteration leads to a drastic 1000-fold reduction in binding affinity, rendering vancomycin ineffective.[2][5][6]
Quantitative Analysis of Vancomycin-Ligand Interactions
The affinity and thermodynamics of vancomycin binding to D-Ala-D-Ala and its analogues have been extensively studied using various biophysical techniques. The following tables summarize key quantitative data from the literature.
Table 1: Binding Affinities (Kd) of Vancomycin and Analogues
| Antibiotic/Analogue | Ligand | Method | Dissociation Constant (Kd) | Reference |
| Vancomycin | Nα,Nε-diacetyl-Lys-D-Ala-D-Ala | SPR | 1.32 µM, 2.7 µM, 3.39 µM | [7] |
| Vancomycin | acetyl-Lys-D-Ala-D-Ala | MST | 1.0 ± 0.3 μM | [8] |
| Vancomycin Dimer (SVD 6d) | acetyl-Lys-D-Ala-D-Ala | MST | 11 ± 1.9 μM | [8] |
| Vancomycin Dimer (SVD 6d) | acetyl-Lys-D-Ala-D-Lac | MST | 25 ± 4.1 μM | [8] |
| Tris(vancomycin carboxamide) | Trivalent D-Ala-D-Ala derivative | Calorimetry | ~4 x 10⁻¹⁷ M | [1] |
| Vancomycin Aglycon | Ac-D-Ala-D-Ala | Not Specified | Kₐ = 6.0 x 10⁵ M⁻¹ | [2] |
| [Ψ[C(=NH)NH]Tpg4]-vancomycin aglycon | Ac-D-Ala-D-Ala | Not Specified | Kₐ = 2.8 x 10⁵ M⁻¹ | [2] |
| Vancomycin Aglycon | Ac-D-Ala-D-Lac | Not Specified | Kₐ = 6.0 x 10² M⁻¹ | [2] |
| [Ψ[C(=NH)NH]Tpg4]-vancomycin aglycon | Ac-D-Ala-D-Lac | Not Specified | Kₐ = 3.5 x 10⁵ M⁻¹ | [2] |
Table 2: Thermodynamic Parameters of Vancomycin Binding to D-Ala-D-Ala Analogues (from ITC)
| Ligand | ΔG° (kcal/mol) | ΔH° (kcal/mol) | TΔS° (kcal/mol) | Reference |
| Nα,Nε-diacetyl-L-Lys-D-Ala-D-Ala | -8.0 | -11.5 | -3.5 | [4] |
| GlcNAc-MurNAc(-L-Ala-D-iso-Gln-L-Lys-D-Ala-D-Ala) | -8.2 | -12.0 | -3.8 | [4] |
| (GlcNAc-MurNAc(-L-Ala-D-iso-Gln-L-Lys-D-Ala-D-Ala))₂ | -8.6 (1st binding) | -13.0 (1st binding) | -4.4 (1st binding) | [4] |
| (GlcNAc-MurNAc(-L-Ala-D-iso-Gln-L-Lys-D-Ala-D-Ala))₂ | -9.0 (2nd binding) | -15.0 (2nd binding) | -6.0 (2nd binding) | [4] |
The Role of Dimerization
Vancomycin has a natural tendency to form back-to-back dimers in solution, a process that is significantly enhanced in the presence of its D-Ala-D-Ala target.[9][10] This dimerization is crucial for its antibiotic activity, as it increases the local concentration of the antibiotic at the bacterial cell surface and promotes cooperative binding to adjacent peptidoglycan precursors.[9] The chelate effect resulting from a vancomycin dimer binding to two adjacent D-Ala-D-Ala termini significantly enhances the overall avidity of the interaction.[7]
Experimental Protocols
The following sections provide an overview of the key experimental techniques used to characterize the vancomycin-D-Ala-D-Ala interaction, including generalized protocols.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.
Experimental Protocol Outline:
-
Sample Preparation:
-
Vancomycin and the D-Ala-D-Ala containing peptide are extensively dialyzed against the same buffer to minimize heats of dilution. A common buffer is phosphate-buffered saline (PBS) at a physiological pH.
-
The concentrations of both the titrant (in the syringe) and the sample (in the cell) are accurately determined. Typically, the concentration of the species in the cell is in the range of 10-100 µM, and the titrant concentration is 10-20 times higher.
-
Samples are degassed immediately prior to the experiment to prevent the formation of air bubbles.
-
-
ITC Experiment:
-
The sample cell is filled with the vancomycin solution, and the injection syringe is filled with the peptide solution.
-
A series of small, precise injections of the peptide solution into the vancomycin solution are performed.
-
The heat change associated with each injection is measured by the instrument.
-
-
Data Analysis:
-
The raw data (heat flow versus time) is integrated to obtain the heat change per injection.
-
The resulting binding isotherm (heat change versus molar ratio) is fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (Kₐ, ΔH, and n). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. It provides kinetic information, including the association rate constant (kₐ) and the dissociation rate constant (kₑ), from which the equilibrium dissociation constant (Kₑ) can be calculated.
Experimental Protocol Outline:
-
Sensor Chip Preparation:
-
A sensor chip (e.g., a CM5 chip) is functionalized with a self-assembled monolayer (SAM) presenting a D-Ala-D-Ala analogue. This can be achieved by coupling a peptide terminating in -Lys-D-Ala-D-Ala to the carboxymethylated dextran (B179266) surface of the chip.[11]
-
Alternatively, vancomycin can be immobilized on the chip surface.
-
-
SPR Measurement:
-
A continuous flow of running buffer (e.g., HBS-EP) is passed over the sensor surface to establish a stable baseline.
-
Vancomycin (or the peptide if vancomycin is immobilized) at various concentrations is injected over the surface. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is monitored in real-time (association phase).
-
The injection of the analyte is followed by a flow of running buffer to monitor the dissociation of the complex (dissociation phase).
-
The sensor surface is regenerated between cycles using a suitable regeneration solution (e.g., a low pH buffer) to remove the bound analyte.
-
-
Data Analysis:
-
The sensorgrams (response units versus time) are fitted to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association (kₐ) and dissociation (kₑ) rate constants.
-
The equilibrium dissociation constant (Kₑ) is calculated as the ratio of kₑ to kₐ (Kₑ = kₑ/kₐ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural and dynamic information about the vancomycin-D-Ala-D-Ala complex in solution. It can identify the specific atoms involved in the interaction and characterize conformational changes upon binding.
Experimental Protocol Outline:
-
Sample Preparation:
-
Solutions of vancomycin and the D-Ala-D-Ala containing peptide are prepared in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).
-
The pH of the solution is carefully adjusted.
-
A series of samples with varying molar ratios of vancomycin to peptide are prepared for titration experiments.
-
-
NMR Data Acquisition:
-
A variety of NMR experiments are performed, including:
-
1D ¹H NMR: To observe changes in chemical shifts of specific protons upon complex formation.
-
2D TOCSY (Total Correlation Spectroscopy): To identify coupled spin systems and assign proton resonances within the peptide and vancomycin.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[12][13]
-
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate the chemical shifts of protons with directly attached heteronuclei (e.g., ¹³C or ¹⁵N).
-
-
-
Data Analysis:
-
The NMR spectra are processed and analyzed to assign the resonances of both the free and bound forms of vancomycin and the peptide.
-
Changes in chemical shifts upon titration are used to identify the binding interface.
-
NOE-derived distance restraints are used to calculate a three-dimensional structure of the complex.
-
X-ray Crystallography
X-ray crystallography provides a high-resolution, static picture of the vancomycin-D-Ala-D-Ala complex in the solid state, revealing the precise atomic details of the interaction.
Experimental Protocol Outline:
-
Crystallization:
-
A highly pure and concentrated solution of the vancomycin-D-Ala-D-Ala complex is prepared.
-
Crystallization is typically achieved using the vapor diffusion method (sitting-drop or hanging-drop). A specific reported condition for the N-acetyl-D-Ala-D-Ala complex is using imidazole (B134444) maleic buffer at pH 7.6.[14]
-
A variety of crystallization screens are often tested to find the optimal conditions (precipitant, pH, temperature) for crystal growth.
-
-
Data Collection:
-
A suitable crystal is mounted and cryo-cooled in a stream of liquid nitrogen.
-
X-ray diffraction data are collected using a synchrotron radiation source.
-
-
Structure Determination and Refinement:
-
The diffraction data are processed to determine the unit cell parameters and space group.
-
The structure is solved using molecular replacement, using the known structure of vancomycin as a search model.
-
The initial model is refined against the experimental data, and the D-Ala-D-Ala ligand is built into the electron density map.
-
The final refined structure provides detailed information on bond lengths, bond angles, and the hydrogen-bonding network at the binding interface.[15]
-
Conclusion
The interaction between vancomycin and the D-Ala-D-Ala terminus of peptidoglycan precursors is a classic example of highly specific molecular recognition. This binding is driven by a network of hydrogen bonds and hydrophobic interactions, leading to a thermodynamically favorable and kinetically stable complex. A thorough understanding of these fundamental principles, supported by quantitative data from a suite of biophysical techniques, is essential for the rational design of novel antibiotics that can overcome the growing threat of vancomycin resistance. The detailed experimental approaches outlined in this guide provide a framework for researchers to further probe this critical interaction and develop the next generation of life-saving therapeutics.
References
- 1. A trivalent system from vancomycin.D-ala-D-Ala with higher affinity than avidin.biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thermodynamics of Interactions of Vancomycin and Synthetic Surrogates of Bacterial Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of vancomycin bound to the resistance determinant d-alanine-d-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterisation of the selective binding of antibiotics vancomycin and teicoplanin by the VanS receptor regulating type A vancomycin resistance in the enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Shapeshifting bullvalene-linked vancomycin dimers as effective antibiotics against multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dimerization and membrane anchors in extracellular targeting of vancomycin group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Crystallization and preliminary X-ray crystallographic analysis of a vancomycin-N-acetyl-D-Ala-D-Ala complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.iucr.org [journals.iucr.org]
Methodological & Application
Determining Vancomycin MIC in Staphylococcus aureus: A Detailed Protocol for Researchers
[Shangai, China] - In the ongoing battle against antimicrobial resistance, accurate determination of the minimum inhibitory concentration (MIC) of antibiotics is paramount for effective treatment strategies and the development of new therapeutic agents. For Staphylococcus aureus, a leading cause of both hospital and community-acquired infections, the glycopeptide antibiotic vancomycin (B549263) remains a crucial last-resort treatment, particularly for methicillin-resistant strains (MRSA). This document provides detailed application notes and protocols for determining the vancomycin MIC in S. aureus, tailored for researchers, scientists, and drug development professionals.
The protocols outlined below are based on established methodologies, including broth microdilution, agar (B569324) dilution, and gradient diffusion (Etest®), aligning with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
I. Overview of Vancomycin Resistance in Staphylococcus aureus
Vancomycin resistance in S. aureus is primarily categorized into two main phenotypes: vancomycin-intermediate S. aureus (VISA) and vancomycin-resistant S. aureus (VRSA).
-
VISA (Vancomycin-Intermediate S. aureus) : These strains exhibit a vancomycin MIC of 4-8 µg/mL. The primary mechanism of resistance in VISA is the thickening of the bacterial cell wall. This thickened wall is thought to "trap" vancomycin molecules, preventing them from reaching their target site at the cytoplasmic membrane. This process involves the upregulation of genes related to cell wall synthesis.[1][2][3]
-
VRSA (Vancomycin-Resistant S. aureus) : These strains display high-level resistance to vancomycin, with MICs of ≥16 µg/mL. This high-level resistance is typically acquired through the horizontal gene transfer of the vanA operon from vancomycin-resistant enterococci (VRE). The vanA gene cluster encodes enzymes that modify the peptidoglycan precursor, reducing the binding affinity of vancomycin.[4][5]
II. Experimental Protocols for Vancomycin MIC Determination
Accurate and reproducible MIC determination is critical. The following sections detail the step-by-step procedures for the most common methods.
A. Broth Microdilution Method
The broth microdilution method is considered the gold standard for MIC testing.[6] It involves challenging the bacteria with a range of vancomycin concentrations in a liquid growth medium.
1. Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Vancomycin hydrochloride powder
-
Sterile 96-well microtiter plates
-
Staphylococcus aureus isolate
-
Staphylococcus aureus ATCC® 29213™ (Quality Control strain)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
2. Protocol:
-
Preparation of Vancomycin Stock Solution: Prepare a stock solution of vancomycin in a sterile solvent (e.g., water) at a concentration of 1280 µg/mL.
-
Preparation of Vancomycin Dilutions:
-
Perform serial twofold dilutions of the vancomycin stock solution in CAMHB to achieve final concentrations typically ranging from 64 µg/mL to 0.06 µg/mL in the microtiter plate wells.
-
Dispense 50 µL of each vancomycin dilution into the appropriate wells of a 96-well plate.
-
Include a growth control well (containing 100 µL of CAMHB without antibiotic) and a sterility control well (containing 100 µL of uninoculated CAMHB).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture of S. aureus on a non-selective agar plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at a wavelength of 625 nm.
-
Dilute the standardized inoculum 1:100 in CAMHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL.
-
-
Inoculation of Microtiter Plate:
-
Add 50 µL of the diluted bacterial suspension to each well containing the vancomycin dilutions and the growth control well. This will result in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL and a final volume of 100 µL in each well.
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
Following incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of vancomycin that completely inhibits visible growth of the organism.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
The MIC for the quality control strain (S. aureus ATCC® 29213™) should fall within the acceptable range (0.5-2 µg/mL).
-
B. Agar Dilution Method
The agar dilution method involves incorporating various concentrations of vancomycin into an agar medium, which is then inoculated with the test organism.
1. Materials:
-
Mueller-Hinton Agar (MHA)
-
This compound powder
-
Sterile petri dishes
-
Staphylococcus aureus isolate
-
Staphylococcus aureus ATCC® 29213™ (Quality Control strain)
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Multipoint inoculator (optional)
2. Protocol:
-
Preparation of Vancomycin-Containing Agar Plates:
-
Prepare MHA according to the manufacturer's instructions and cool to 45-50°C.
-
Prepare serial twofold dilutions of vancomycin in a sterile solvent.
-
Add the appropriate volume of each vancomycin dilution to molten MHA to achieve the desired final concentrations (typically ranging from 64 µg/mL to 0.06 µg/mL).
-
Pour the vancomycin-containing agar into sterile petri dishes and allow them to solidify.
-
Include a growth control plate containing MHA without vancomycin.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the broth microdilution method.
-
-
Inoculation:
-
Spot-inoculate the surface of each agar plate with approximately 1-2 µL of the standardized bacterial suspension. A multipoint inoculator can be used to test multiple isolates simultaneously.
-
-
Incubation:
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 24 hours.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of vancomycin that completely inhibits visible bacterial growth. A faint haze or a single colony at the inoculation spot is disregarded.[7]
-
The growth control plate should show confluent growth.
-
C. Etest® (Gradient Diffusion Method)
The Etest® is a commercially available method that utilizes a predefined, stable gradient of antibiotic on a plastic strip.[8]
1. Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Vancomycin Etest® strips
-
Staphylococcus aureus isolate
-
Staphylococcus aureus ATCC® 29213™ (Quality Control strain)
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Forceps
2. Protocol:
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described previously.
-
-
Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum and remove any excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.
-
Allow the agar surface to dry for 5-15 minutes.
-
-
Application of Etest® Strip:
-
Using sterile forceps, apply a vancomycin Etest® strip to the center of the inoculated agar plate with the MIC scale facing upwards. Ensure the entire strip is in complete contact with the agar surface.[8]
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 24 hours.
-
-
Reading and Interpretation:
-
After incubation, an elliptical zone of inhibition will be visible.
-
Read the MIC value at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.[7] If the intersection falls between two markings, round up to the next higher value.
-
III. Data Presentation
Quantitative data from MIC testing should be summarized for clear comparison.
| Parameter | Broth Microdilution | Agar Dilution | Etest® |
| Vancomycin Conc. Range | Typically 0.06 - 64 µg/mL | Typically 0.06 - 64 µg/mL | 0.016 - 256 µg/mL |
| Inoculum Concentration | ~5 x 10⁵ CFU/mL | ~10⁴ CFU/spot | 0.5 McFarland |
| Incubation Time | 16-20 hours | 24 hours | 24 hours |
| Incubation Temperature | 35°C ± 2°C | 35°C ± 2°C | 35°C ± 2°C |
| Endpoint | Lowest concentration with no visible growth | Lowest concentration with no visible growth | Intersection of inhibition ellipse with strip |
CLSI and EUCAST Interpretive Criteria for Vancomycin and S. aureus
| Category | CLSI MIC (µg/mL) | EUCAST MIC (µg/mL) |
| Susceptible (S) | ≤ 2 | ≤ 2 |
| Intermediate (I) | 4-8 | - |
| Resistant (R) | ≥ 16 | > 2 |
Note: EUCAST does not have an intermediate category for vancomycin and S. aureus.
IV. Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow: Broth Microdilution MIC
Caption: Workflow for Vancomycin MIC Determination by Broth Microdilution.
Signaling Pathway: Vancomycin Resistance in VRSA (vanA Operon)
Caption: VanA-mediated Vancomycin Resistance Signaling Pathway in VRSA.
Logical Relationship: VISA Resistance Mechanism
References
- 1. Cell wall thickness and the molecular mechanism of heterogeneous vancomycin‐intermediate Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Events for Promotion of Vancomycin Resistance in Vancomycin Intermediate Staphylococcus aureus [frontiersin.org]
- 3. Molecular Events for Promotion of Vancomycin Resistance in Vancomycin Intermediate Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of the Staphylococcal VraTSR Regulatory System on Vancomycin Resistance and vanA Operon Expression in Vancomycin-Resistant Staphylococcus aureus | PLOS One [journals.plos.org]
- 6. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro vancomycin susceptibility amongst methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iosrjournals.org [iosrjournals.org]
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) for the Purification and Analysis of Vancomycin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the purification and analysis of Vancomycin (B549263) Hydrochloride using High-Performance Liquid Chromatography (HPLC). It includes protocols for both preparative and analytical scale separations, along with comprehensive data presentation to guide researchers in developing and implementing robust HPLC methods.
Introduction
Vancomycin is a glycopeptide antibiotic crucial for treating serious infections caused by Gram-positive bacteria.[1] Its purification and subsequent purity analysis are critical steps in pharmaceutical manufacturing to ensure safety and efficacy. High-performance liquid chromatography (HPLC) is the gold standard for this purpose, offering high resolution and sensitivity for separating Vancomycin from related impurities.[1] This application note details reversed-phase HPLC (RP-HPLC) methods that can be readily adapted for laboratory and quality control settings.
Data Presentation: HPLC Method Parameters
The following tables summarize key experimental parameters for both preparative purification and analytical determination of Vancomycin Hydrochloride, compiled from established methods.
Table 1: Preparative HPLC for this compound Purification
| Parameter | Method 1: Displacement Chromatography | Method 2: Gradient Elution |
| Stationary Phase | Octadecyl silica (B1680970) gel (C18) | Hydrophobic absorbent resin |
| Column Dimensions | 50 x 200 mm | Not Specified |
| Particle Size | 12 µm | Not Specified |
| Mobile Phase A | 40 mmol/L Acetic Acid (pH 3.0) | 50 mM Sodium Phosphate (B84403) (NaH₂PO₄) in Water |
| Mobile Phase B | 3% Methanol (B129727) or Ethanol (B145695) in Mobile Phase A | Isopropanol |
| Displacing Agent | 200 mmol/L n-pentanol in Mobile Phase | Not Applicable |
| Flow Rate | 45 mL/min | 1000 mL/hr |
| Detection | Not Specified | HPLC analysis of fractions based on European Pharmacopeia |
| Sample Load | 80 g/L in mobile phase | Fermentation broth concentrate |
| Purity Achieved | >95.5% | >95% |
Table 2: Analytical HPLC for this compound Purity and Quantification
| Parameter | Method A | Method B | Method C |
| Stationary Phase | Newcrom R1 (Reversed-Phase) | Nucleosil C18 | Capital C8-Optimal |
| Column Dimensions | 4.6 x 150 mm | 4.6 x 250 mm | 4.6 x 250 mm |
| Particle Size | 5 µm | 10 µm | 5 µm |
| Mobile Phase | Acetonitrile (B52724), Water, and Ammonium Formate | Phosphate Buffer (pH 2.2) and Acetonitrile (50:50 v/v) | Citrate Buffer (pH 4), Acetonitrile, and Methanol (85:10:5 v/v/v) |
| Flow Rate | Not Specified | 1 mL/min | 1 mL/min |
| Detection Wavelength | UV, ELSD, CAD, or LC/MS | 235 nm | 280 nm |
| Internal Standard | Not Specified | Not Specified | Cephalexin Monohydrate |
| Linearity Range | Not Specified | 25 - 75 ppm | 1 - 100 µg/mL |
| Correlation Coeff. | Not Specified | >0.9999 | 0.9999 |
Experimental Protocols
The following are detailed protocols for the preparative purification and analytical assessment of this compound.
Protocol 1: Preparative Purification by Displacement Chromatography
This protocol is designed for the large-scale purification of crude this compound.[2][3]
1. Materials:
-
Crude this compound
-
Octadecyl silica gel (C18) column (50 x 200 mm, 12 µm)
-
HPLC-grade Methanol or Ethanol
-
HPLC-grade Acetic Acid
-
HPLC-grade n-pentanol
-
Deionized Water
-
Preparative HPLC system
2. Mobile Phase Preparation:
-
Prepare the mobile phase by creating a 40 mmol/L solution of acetic acid in deionized water and adjusting the pH to 3.0.
-
Incorporate 3% methanol or ethanol into the mobile phase.
-
Prepare the displacing agent by dissolving n-pentanol in the mobile phase to a final concentration of 200 mmol/L.
3. Sample Preparation:
-
Dissolve the crude this compound in the mobile phase to a concentration of 80 g/L.
4. HPLC Procedure:
-
Equilibrate the C18 column with the mobile phase at a flow rate of 45 mL/min until a stable baseline is achieved.
-
Load the this compound sample solution onto the column.
-
Introduce the displacing agent (n-pentanol solution) into the column at the same flow rate.
-
Collect the fractions containing the purified this compound as it is displaced from the column.
-
Analyze the collected fractions for purity using an analytical HPLC method (see Protocol 2).
-
Combine the fractions that meet the desired purity specifications (e.g., >95.5%).
5. Post-Purification:
-
The combined pure fractions can then be lyophilized to obtain the final this compound powder.
Protocol 2: Analytical Purity Assessment by RP-HPLC
This protocol is suitable for determining the purity of this compound in bulk drug substances and pharmaceutical dosage forms.[8][9]
1. Materials:
-
Purified this compound sample
-
This compound reference standard
-
Nucleosil C18 column (4.6 x 250 mm, 10 µm) or equivalent
-
HPLC-grade Acetonitrile
-
Phosphate buffer (pH 2.2)
-
Deionized Water
-
Analytical HPLC system with UV detector
2. Mobile Phase and Diluent Preparation:
-
Prepare the mobile phase by mixing the phosphate buffer (pH 2.2) and acetonitrile in a 50:50 (v/v) ratio.
-
Prepare the diluent by mixing acetonitrile and water in a 50:50 (v/v) ratio.
-
Filter and degas both the mobile phase and the diluent before use.
3. Standard Solution Preparation:
-
Accurately weigh about 50 mg of the this compound reference standard and transfer it to a volumetric flask.
-
Dissolve and dilute to volume with the diluent to achieve a known concentration.
-
Perform serial dilutions as needed to prepare calibration standards within the linear range (e.g., 25 to 75 ppm).
4. Sample Solution Preparation:
-
Accurately weigh a quantity of the this compound sample and prepare a stock solution in the diluent.
-
Dilute the stock solution with the diluent to fall within the concentration range of the calibration curve.
-
Filter the final sample solution through a 0.2 µm nylon membrane filter before injection.
5. HPLC Analysis:
-
Set the flow rate of the mobile phase to 1.0 mL/min.
-
Set the UV detector to a wavelength of 235 nm.
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the peak area for Vancomycin. The retention time is expected to be around 10.15 minutes under these conditions.[8]
6. Data Analysis:
-
Calculate the purity of the sample by comparing the peak area of the main Vancomycin peak to the total area of all peaks in the chromatogram.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the reference standards.
Visualizations
HPLC Purification Workflow for Vancomycin Hydrochloridedot
References
- 1. ijfmr.com [ijfmr.com]
- 2. CA2210987C - Chromatographic purification of this compound by the use of preparative hplc - Google Patents [patents.google.com]
- 3. US5854390A - Chromatographic purification of this compound by use of preparative HPLC - Google Patents [patents.google.com]
- 4. EP1612216B1 - Process of purifying this compound - Google Patents [patents.google.com]
- 5. JP4173124B2 - Purification method of this compound - Google Patents [patents.google.com]
- 6. HPLC Determination of Vancomycin on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. jetir.org [jetir.org]
- 9. ptfarm.pl [ptfarm.pl]
Application Notes: Vancomycin Hydrochloride in Bacterial Cell Wall Synthesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vancomycin (B549263) is a glycopeptide antibiotic crucial for treating severe infections caused by Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its potent bactericidal activity stems from the inhibition of bacterial cell wall biosynthesis, a pathway essential for bacterial viability and an excellent target for antimicrobial agents.[2][3] Vancomycin hydrochloride is a valuable tool in research and drug development for studying this pathway, screening for new antibiotics, and understanding mechanisms of resistance. These application notes provide detailed protocols for utilizing this compound in key bacterial cell wall synthesis assays.
Mechanism of Action
Vancomycin exerts its bactericidal effect by targeting the synthesis of peptidoglycan (PG), the primary structural component of the bacterial cell wall.[4] The process of peptidoglycan synthesis occurs in three main stages: cytoplasmic synthesis of precursors, membrane-associated formation of Lipid II, and periplasmic polymerization and cross-linking.[5][6]
Vancomycin's specific target is the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the pentapeptide side chain of Lipid II, the lipid-linked disaccharide-pentapeptide precursor of peptidoglycan.[7][8][9][10] By forming a stable complex with the D-Ala-D-Ala moiety through five hydrogen bonds, vancomycin sterically hinders the two final enzymatic steps of peptidoglycan synthesis:[6][11]
-
Transglycosylation: The polymerization of the glycan chains by penicillin-binding proteins (PBPs) with glycosyltransferase activity.[5][8]
-
Transpeptidation: The cross-linking of the peptide side chains by PBPs with transpeptidase activity, which gives the cell wall its structural rigidity.[5][12]
This inhibition leads to the accumulation of Lipid II at the cell membrane, weakens the cell wall, and ultimately results in cell lysis due to osmotic pressure.[10][13]
Vancomycin resistance in bacteria, such as Vancomycin-Resistant Enterococci (VRE), typically arises from the alteration of the D-Ala-D-Ala target to D-Ala-D-lactate (D-Ala-D-Lac) or D-Ala-D-serine (D-Ala-D-Ser).[7][9][14][15] This change reduces vancomycin's binding affinity, rendering the antibiotic ineffective.
Data Presentation
The inhibitory activity of this compound can be quantified through various assays. The following tables summarize typical data obtained from such experiments.
Table 1: Minimum Inhibitory Concentrations (MIC) of Vancomycin Against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus (susceptible) | 0.25 - 4.0 | [7] |
| Staphylococcus aureus (MRSA) | 1.0 - 138 | [7] |
| Staphylococcus epidermidis | ≤0.12 - 6.25 | [7] |
| Enterococcus faecalis (VRE, VanA) | >128 | [2] |
| Vancomycin-Intermediate S. aureus (VISA) | 4 - 8 | [16][17] |
Table 2: IC50 Values for Vancomycin Inhibition of Transglycosylase Activity
| Enzyme Source | Substrate | IC50 (µM) | Reference |
| E. coli PBP1b | Lipid II | ~1.0 | [8] |
Experimental Protocols
The following are detailed protocols for key assays used to investigate the effects of this compound on bacterial cell wall synthesis.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of vancomycin that inhibits the visible growth of a target bacterium.[18]
Materials:
-
Target bacterial strain
-
Mueller-Hinton Broth (MHB) or other appropriate liquid growth medium
-
This compound stock solution (e.g., 1 mg/mL in sterile water)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Methodology:
-
Prepare Bacterial Inoculum: Culture the target bacterium overnight in MHB. Dilute the overnight culture in fresh MHB to achieve a standardized suspension of approximately 1 x 10^6 Colony Forming Units (CFU)/mL.
-
Serial Dilution: Add 50 µL of MHB to wells 2-12 of a 96-well plate. Add 100 µL of the vancomycin stock solution (appropriately diluted to the desired starting concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process across the plate to well 10. Discard 50 µL from well 10. Wells 11 (no antibiotic) and 12 (no bacteria) will serve as positive and negative controls, respectively.
-
Inoculation: Add 50 µL of the standardized bacterial suspension to wells 1-11, resulting in a final inoculum of 5 x 10^5 CFU/mL.[18] Add 50 µL of sterile MHB to well 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of vancomycin at which there is no visible turbidity.[18] Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Synthesis of an amphiphilic vancomycin aglycone derivative inspired by polymyxins: overcoming glycopeptide resistance in Gram-positive and Gram-negative bacteria in synergy with teicoplanin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vancomycin analogues active against vanA-resistant strains inhibit bacterial transglycosylase without binding substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dc.etsu.edu [dc.etsu.edu]
- 6. Bacterial Cell Wall Synthesis: New Insights from Localization Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid II overproduction allows direct assay of transpeptidase inhibition by β-lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vancomycin analogues active against vanA-resistant strains inhibit bacterial transglycosylase without binding substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Antibiotic-induced accumulation of lipid II synergizes with antimicrobial fatty acids to eradicate bacterial populations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Vancomycin Level: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 17. The Bacterial Cell Wall: From Lipid II Flipping to Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Application of Vancomycin in the In Vitro Selection of Resistant Bacterial Strains
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Vancomycin (B549263) is a glycopeptide antibiotic critical for treating severe infections caused by Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA).[1][2] However, the emergence of vancomycin-intermediate S. aureus (VISA) and vancomycin-resistant S. aureus (VRSA), as well as vancomycin-resistant enterococci (VRE), poses a significant threat to public health.[2][3][4] The in vitro selection of bacterial strains with reduced susceptibility to vancomycin is a valuable tool for studying the mechanisms of resistance, evaluating the potential for resistance development to new antimicrobial agents, and for screening compounds that can overcome or prevent resistance. This document provides detailed application notes and protocols for the in vitro selection of vancomycin-resistant bacterial strains.
The primary mechanism of high-level vancomycin resistance involves the alteration of the C-terminal D-Ala-D-Ala of peptidoglycan precursors to D-Ala-D-Lac or D-Ala-D-Ser, which reduces the binding affinity of vancomycin.[2][5] This process is often mediated by the vanA or vanB operons.[4][6] Low-level resistance in organisms like VISA is often multifactorial, involving mutations in genes related to cell wall biosynthesis and regulation, such as walK, mprF, vraS, and rpoB.[7][8]
Data Presentation
Table 1: Vancomycin MICs in Susceptible and Resistant Strains
| Bacterial Species | Strain Type | Vancomycin MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus | Vancomycin-Susceptible (VSSA) | ≤ 2 | [3] |
| Staphylococcus aureus | Vancomycin-Intermediate (VISA) | 4 - 8 | [3][9] |
| Staphylococcus aureus | Vancomycin-Resistant (VRSA) | ≥ 16 (often 512-1024 with vanA) | [10] |
| Enterococcus faecalis | Vancomycin-Resistant (vanB phenotype) | >8 | [6] |
| Enterococcus faecium | Vancomycin-Resistant (vanA phenotype) | >64 | [6] |
Table 2: Example of Stepwise Vancomycin Concentration Increase in Adaptive Laboratory Evolution
| Day | Vancomycin Concentration (µg/mL) | Observations |
| 1-3 | 0.5 (Sub-MIC) | Initial adaptation, monitoring for growth |
| 4-7 | 1.0 | Gradual increase, monitoring for turbidity |
| 8-12 | 2.0 | Selection for low-level resistance |
| 13-20 | 4.0 - 8.0 | Selection for intermediate resistance (VISA) |
| 21-30 | > 8.0 | Continued selection for higher resistance levels |
Note: The specific concentrations and timeline should be optimized based on the bacterial species, strain, and observed growth rates.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Vancomycin
This protocol outlines the broth microdilution method for determining the MIC of vancomycin, a crucial first step before initiating a resistance selection experiment.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Vancomycin hydrochloride stock solution (e.g., 1280 µg/mL)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Vancomycin Dilutions: Perform serial two-fold dilutions of the vancomycin stock solution in CAMHB in the 96-well plate to achieve a range of concentrations (e.g., 0.125 to 128 µg/mL).[11]
-
Prepare Bacterial Inoculum: Dilute the bacterial culture to a concentration of approximately 1 x 10^6 CFU/mL in CAMHB. This can be standardized using a 0.5 McFarland standard.
-
Inoculation: Add an equal volume of the bacterial inoculum to each well containing the vancomycin dilutions, resulting in a final bacterial concentration of 5 x 10^5 CFU/mL.
-
Controls: Include a positive control well with only bacterial inoculum and a negative control well with only CAMHB.
-
Incubation: Incubate the microtiter plate at 35 ± 2°C for 18-24 hours.[10]
-
Reading Results: The MIC is the lowest concentration of vancomycin that completely inhibits visible growth of the organism.[12]
Protocol 2: In Vitro Selection of Vancomycin-Resistant Strains by Adaptive Laboratory Evolution (ALE)
This protocol describes a method for selecting vancomycin-resistant mutants through continuous exposure to gradually increasing concentrations of the antibiotic.
Materials:
-
Vancomycin-susceptible bacterial strain
-
Appropriate growth medium (e.g., Brain Heart Infusion Broth or Tryptic Soy Broth)
-
This compound
-
Sterile culture tubes or flasks
-
Incubator with shaking capabilities
Procedure:
-
Initial Culture: Inoculate the susceptible parent strain into the growth medium containing a sub-inhibitory concentration of vancomycin (e.g., 0.5x MIC).
-
Serial Passage: Incubate the culture at 37°C with shaking until turbidity is observed (typically 24 hours).
-
Stepwise Increase in Vancomycin: In a fresh tube of medium, dilute the culture from the previous day (e.g., 1:100) and increase the vancomycin concentration by a small increment (e.g., 1.25 to 2-fold). The ability of the culture to reach a certain density in the presence of the antibiotic indicates adaptation.
-
Iterative Selection: Repeat the serial passage and stepwise increase in vancomycin concentration daily for a desired period (e.g., 30 days or until a target MIC is reached).[13]
-
Confirmation of Resistance: Periodically, isolate single colonies from the evolving population and determine their vancomycin MIC using Protocol 1 to confirm a stable resistant phenotype.
-
Stocking of Resistant Isolates: Once a strain with the desired level of resistance is obtained, it should be stored as a glycerol (B35011) stock at -80°C for future experiments.
Signaling Pathways and Experimental Workflows
Caption: Workflow for in vitro selection of vancomycin-resistant bacteria.
Caption: Simplified VanA signaling pathway for vancomycin resistance.
Caption: Genetic factors contributing to the VISA phenotype.
References
- 1. Adaptive Laboratory Evolution of Staphylococcus aureus Resistance to Vancomycin and Daptomycin: Mutation Patterns and Cross-Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of vancomycin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adaptive laboratory evolution and independent component analysis disentangle complex vancomycin adaptation trajectories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of gram-positive vancomycin resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. Evolution under vancomycin selection drives divergent collateral sensitivity patterns in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Laboratory Testing for Vancomycin-resistant Staphylococcus aureus | Staphylococcus aureus | CDC [cdc.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Environmental conditions dictate differential evolution of vancomycin resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Vancomycin Hydrochloride Solutions for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vancomycin Hydrochloride is a glycopeptide antibiotic crucial for combating infections caused by Gram-positive bacteria, including clinically significant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[2][3] Vancomycin binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, which blocks the transpeptidation process essential for forming a stable cell wall.[3] This disruption leads to a weakened cell wall that cannot withstand osmotic pressure, resulting in cell lysis and bacterial death.[3] In cell culture, Vancomycin is often utilized to prevent or eliminate Gram-positive bacterial contamination. These application notes provide detailed protocols for the preparation and use of this compound solutions in cell culture experiments.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Parameter | Value | Source(s) |
| Molecular Weight | 1485.71 g/mol | [4] |
| Solubility in Water | Highly soluble (up to 100 mM) | [5] |
| Recommended Solvents | Sterile Water for Injection, 5% Dextrose in Water (D5W), 0.9% Sodium Chloride (NS) | [6][7][8] |
| Typical Working Concentration in Cell Culture | 5 - 100 µg/mL | [9][10] |
| pH of Reconstituted Solution | 2.5 - 4.5 | [8] |
| Maximum Stability pH Range | 3.0 - 5.7 | [11] |
| Storage of Powder | 20 to 25°C (68 to 77°F) | [8] |
| Storage of Reconstituted Stock Solution | Up to 14 days at 2-8°C | [7][8] |
| Sterilization Method | Sterile filtration (0.22 µm filter) | [12] |
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound that can be further diluted to the desired working concentration for cell culture experiments.
Materials:
-
This compound powder (cell culture grade)
-
Sterile Water for Injection (WFI) or sterile cell culture grade water
-
Sterile 50 mL conical tubes
-
Sterile serological pipettes
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Laminar flow hood or biological safety cabinet
-
Vortex mixer
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 10 mL of a 50 mg/mL stock solution, weigh 500 mg of the powder.
-
Reconstitution:
-
Add the weighed this compound powder to a sterile 50 mL conical tube.
-
Using a sterile serological pipette, add the required volume of sterile WFI to the tube. For a 50 mg/mL solution from 500 mg of powder, add 10 mL of WFI.[8]
-
Gently swirl the tube to dissolve the powder. If necessary, vortex briefly to ensure complete dissolution. The solution should be clear.
-
-
Sterile Filtration:
-
Draw the reconstituted this compound solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new sterile conical tube. This step is crucial to remove any potential microbial contaminants.[12]
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles and reduces the risk of contamination.
-
Label the aliquots clearly with the name of the compound, concentration, and date of preparation.
-
Store the aliquots at 2-8°C for up to 14 days.[7][8] For longer-term storage, freezing at -20°C is possible, although stability should be verified for the specific storage conditions and duration.
-
Protocol 2: Use of this compound in Cell Culture
This protocol outlines the steps for diluting the stock solution and adding it to cell culture medium.
Materials:
-
Prepared sterile stock solution of this compound (50 mg/mL)
-
Complete cell culture medium appropriate for the cell line being used
-
Sterile conical tubes
-
Sterile serological pipettes and micropipettes with sterile tips
Procedure:
-
Calculate the Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in the cell culture medium. The most common concentrations are in the range of 50-100 μg/ml.[9]
-
Formula: (Desired Concentration × Final Volume) / Stock Concentration = Volume of Stock to Add
-
Example for 100 µg/mL in 50 mL of medium: (100 µg/mL × 50 mL) / 50,000 µg/mL = 0.1 mL or 100 µL of the 50 mg/mL stock solution.
-
-
Dilution:
-
In a sterile conical tube, add the calculated volume of the this compound stock solution to the appropriate volume of complete cell culture medium.
-
Gently mix the medium by pipetting up and down or by inverting the tube several times.
-
-
Application to Cells:
-
Aspirate the old medium from the cell culture flask or plate.
-
Add the freshly prepared medium containing this compound to the cells.
-
Incubate the cells under their normal growth conditions.
-
Visualizations
Below are diagrams illustrating key concepts and workflows related to the use of this compound.
Caption: Mechanism of action of Vancomycin.
References
- 1. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Vancomycin - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Vancomycin BioReagent, cell culture plant 1404-93-9 [sigmaaldrich.com]
- 5. This compound | 1404-93-9 [chemicalbook.com]
- 6. cjhp-online.ca [cjhp-online.ca]
- 7. globalrph.com [globalrph.com]
- 8. labeling.pfizer.com [labeling.pfizer.com]
- 9. interchim.fr [interchim.fr]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Application Notes & Protocols: Spectrophotometric Quantification of Vancomycin Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vancomycin Hydrochloride is a glycopeptide antibiotic crucial for treating serious infections caused by Gram-positive bacteria. Accurate quantification of its concentration is vital for therapeutic drug monitoring, formulation development, and quality control. Spectrophotometric methods offer a rapid, cost-effective, and accessible alternative to more complex techniques like HPLC. These application notes provide detailed protocols for both direct Ultraviolet (UV) and colorimetric methods for the quantification of this compound.
I. Direct UV-Spectrophotometric Method
This method relies on the intrinsic UV absorbance of this compound. It is a straightforward and rapid technique suitable for routine analysis of pure drug substance and pharmaceutical formulations.
Quantitative Data Summary
| Parameter | Method 1 | Method 2 |
| Wavelength (λmax) | 281 nm[1][2][3] | 238.4 nm[4] |
| Solvent/Diluent | Phosphate Buffer (pH 6.8)[1][2][3] | 20:80 Methanol (B129727):Water[4] |
| Linearity Range | 20 - 100 µg/mL[1][2][3] | 5 - 25 µg/mL[4] |
| Regression Equation | y = 0.0038x + 0.0045[1][2][3] | y = 0.0208x + 0.018[4] |
| Correlation Coefficient (r²) | 0.9994[1][2][3] | 0.9996[4] |
| Accuracy (% Recovery) | > 99.00%[1][2][3] | > 99.00%[4] |
| Precision (%RSD) | < 0.2% (Interday)[1][2][3] | < 0.2% (Interday)[4] |
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Phosphate buffer pH 6.8 or Methanol and Distilled Water
-
Volumetric flasks
-
Pipettes
-
UV-Vis Spectrophotometer
2. Preparation of Solutions:
-
Phosphate Buffer (pH 6.8): Prepare according to standard laboratory procedures.
-
Methanol:Water (20:80): Mix 20 mL of methanol with 80 mL of distilled water.[4]
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of the chosen solvent (Phosphate Buffer pH 6.8 or 20:80 Methanol:Water).[3][4]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 20, 40, 60, 80, 100 µg/mL for the 281 nm method, or 5, 10, 15, 20, 25 µg/mL for the 238.4 nm method).[3][4]
3. Spectrophotometric Analysis:
-
Set the spectrophotometer to the appropriate wavelength (281 nm or 238.4 nm).
-
Use the corresponding solvent as a blank to zero the instrument.
-
Measure the absorbance of each working standard solution.
-
Plot a calibration curve of absorbance versus concentration.
-
Determine the concentration of unknown samples by measuring their absorbance and interpolating from the calibration curve.
Experimental Workflow Diagram
References
Application Notes and Protocols for Synthesizing Novel Vancomycin Derivatives with Enhanced Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of modern techniques for synthesizing novel vancomycin (B549263) derivatives with improved efficacy against resistant bacterial strains. Detailed protocols for key experimental procedures are included to facilitate the practical application of these methods in a research and development setting.
Introduction: Overcoming Vancomycin Resistance
Vancomycin has long been a critical last-resort antibiotic for treating severe Gram-positive infections, including those caused by Methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action involves binding to the D-Ala-D-Ala termini of peptidoglycan precursors, thereby inhibiting bacterial cell wall synthesis.[1] However, the emergence of vancomycin-resistant enterococci (VRE) and vancomycin-resistant S. aureus (VRSA) has significantly diminished its clinical utility.[1][3] Resistance is primarily mediated by the alteration of the D-Ala-D-Ala target to D-Ala-D-Lac, which reduces vancomycin's binding affinity by approximately 1000-fold.[1][3][4]
To combat this growing threat, researchers are actively developing novel vancomycin derivatives with enhanced antimicrobial activity. The primary strategies focus on structural modifications that can restore binding to the altered target, introduce new mechanisms of action, or improve pharmacokinetic properties.[1][2][5] These approaches include semi-synthetic modifications of the natural product, chemoenzymatic synthesis, and total synthesis of novel analogues.
Key Synthetic Strategies
Several innovative techniques are employed to synthesize vancomycin derivatives with enhanced potency. These strategies target specific sites on the vancomycin scaffold to introduce functionalities that can overcome resistance mechanisms.
Peripheral Modifications of the Vancomycin Scaffold
Semi-synthetic approaches leverage the readily available vancomycin core and introduce modifications at various peripheral positions.[1] Common modification sites include the C-terminus of the heptapeptide, the vancosamine (B1196374) sugar, and the resorcinol (B1680541) moiety.[3]
-
Lipophilic Side Chains: Introduction of lipophilic moieties, such as fatty acid chains, enhances the association of the antibiotic with the bacterial cell membrane.[1][2] This increased localization at the site of action can lead to improved potency and, in some cases, a dual-action mechanism involving membrane disruption.[6] Second-generation lipoglycopeptides like Telavancin, Dalbavancin, and Oritavancin are successful examples of this strategy.[3][5]
-
Quaternary Ammonium (B1175870) and Polycationic Moieties: Conjugation of positively charged groups, such as quaternary ammonium salts or polycationic peptides, can enhance interactions with the negatively charged bacterial cell envelope.[2][4][7][8] This can lead to membrane disruption and improved penetration, resulting in significantly increased activity against resistant strains.[4][7] Some derivatives have shown a remarkable 1000-fold increase in antimicrobial activity.[7]
-
Chlorobiphenyl Groups: The addition of a (4-chlorobiphenyl)methyl (CBP) group has been shown to confer a second mechanism of action, likely through the inhibition of transglycosylase, an enzyme crucial for cell wall biosynthesis.[9][10] This modification can restore activity even when the primary D-Ala-D-Ala binding is compromised.[2]
Modification of the D-Ala-D-Ala Binding Pocket
Altering the characteristic binding pocket of vancomycin is a rational approach to restore efficacy against resistant strains that possess the D-Ala-D-Lac modification.
-
Amide-Amidine Exchange: A key modification involves the exchange of the oxygen atom in the peptide backbone at residue 4 with a nitrogen atom, creating an amidine.[2] This alteration allows for the formation of a crucial hydrogen bond with D-Ala-D-Lac, thereby restoring binding affinity.[11] When combined with peripheral modifications like the chlorobiphenyl moiety, these derivatives exhibit extraordinary potency against both vancomycin-sensitive and -resistant bacteria.[2][9]
Chemoenzymatic Synthesis
This approach combines the efficiency of enzymatic reactions with the versatility of chemical synthesis to create novel vancomycin analogues.[11][12] Key to this strategy are cytochrome P450 enzymes (OxyA, OxyB, and OxyC) that are responsible for installing the characteristic aromatic crosslinks in the vancomycin aglycone.[11][12] By using modified peptide precursors, chemoenzymatic synthesis allows for the creation of derivatives with alterations in the core structure that are inaccessible through traditional semi-synthetic methods.[11][12][13] This technique has been successfully used to generate vancomycin aglycone variants, including those with a thioamide linkage, a precursor to the potent amidine derivative.[11]
Total Synthesis
While challenging due to the structural complexity of vancomycin, total synthesis offers the ultimate flexibility in designing and creating novel analogues with precisely engineered modifications.[13][14] Next-generation total synthesis approaches have made it more feasible to produce pocket-modified vancomycin analogues on a larger scale, which is crucial for preclinical evaluation.[13]
Quantitative Data Summary
The following tables summarize the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of various vancomycin derivatives against susceptible and resistant bacterial strains.
Table 1: MIC of Lipidated Vancomycin Derivatives (µg/mL) [15]
| Compound | S. aureus (MRSA) | E. faecalis (VRE, Van B) | E. faecalis (VRE, Van A) |
| Vancomycin | 0.5 | 16 | >512 |
| Teicoplanin A2-2 | 0.25 | 0.25 | 128 |
| 9a (G6-decanoyl) | 0.25 | 0.25 | 16 |
| 9b (G4-decanoyl) | 0.12 | 0.25 | 16 |
| 9c (Z6-decanoyl) | 0.25 | 0.25 | 16 |
Table 2: MIC of Quaternary Ammonium Vancomycin (QAV) Derivatives against MRSA (µg/mL) [8]
| Compound | MRSA1 | MRSA2 | MRSA3 | MRSA4 | MRSA5 |
| Vancomycin | >512 | >512 | >512 | >512 | >512 |
| QAV-p1 | 128 | 64 | 128 | 128 | 64 |
| QAV-p2 | >512 | 32 | >512 | >512 | >512 |
| QAV-p3 | >512 | >512 | >512 | 128 | 64 |
| QAV-b1 | >512 | >512 | >512 | >512 | 32 |
| QAV-m4 | >512 | >512 | 64 | >512 | >512 |
Table 3: MIC of Binding Pocket and Peripherally Modified Vancomycin Derivatives (µg/mL) [9]
| Compound | VSSA | MRSA | VanA VRE | VanB VRE |
| Vancomycin | 0.5 | 0.5 | 128 | 0.5 |
| Vancomycin Amidine (3) | 0.5 | 0.5 | 0.5 | 0.5 |
| CBP-Vancomycin (4) | 0.03 | 0.03 | 2 | 0.12 |
| CBP-Vancomycin Amidine (6) | 0.06 | 0.03 | 0.005 | 0.005 |
Experimental Protocols
The following are generalized protocols for the synthesis, purification, and evaluation of novel vancomycin derivatives. Specific reaction conditions may need to be optimized for individual derivatives.
General Protocol for C-Terminal Amide Modification of Vancomycin
This protocol describes a single-step method to synthesize carboxamide analogues of vancomycin.
-
Materials: Vancomycin hydrochloride, desired amine compound, a suitable coupling agent (e.g., HBTU, HATU), a tertiary base (e.g., DIPEA), and a polar aprotic solvent (e.g., DMF, DMSO).
-
Procedure: a. Dissolve this compound in the chosen solvent. b. Add the amine compound (typically 1.2-2 equivalents). c. Add the coupling agent (1.1-1.5 equivalents) and the tertiary base (2-3 equivalents). d. Stir the reaction mixture at room temperature for 2-24 hours, monitoring progress by LC-MS. e. Upon completion, quench the reaction with water. f. Purify the crude product using reverse-phase HPLC. g. Lyophilize the pure fractions to obtain the final product as a white powder. h. Characterize the final compound using HRMS and NMR.
General Protocol for Lipidation of Vancomycin Hydroxyl Groups
This protocol outlines a peptide-catalyzed, site-selective acylation of vancomycin's hydroxyl groups.[15]
-
Materials: Vancomycin, the desired fatty acid anhydride (B1165640), a peptide catalyst, and a suitable solvent (e.g., a mixture of acetonitrile (B52724) and buffer).
-
Procedure: a. Prepare a stock solution of the peptide catalyst in the chosen solvent system. b. In a reaction vessel, dissolve vancomycin. c. Add the fatty acid anhydride and the peptide catalyst solution. d. Stir the reaction at a controlled temperature (e.g., 4 °C) for 24-72 hours. e. Monitor the reaction for conversion and product selectivity using LC-MS. f. Upon completion, purify the lipidated vancomycin derivative by reverse-phase HPLC. g. Characterize the structure and confirm the site of modification using 2D-NMR spectroscopy (COSY, HSQC, HMBC).
Protocol for In Vitro Antibacterial Activity Assay (MIC Determination)
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.
-
Materials: Cation-adjusted Mueller-Hinton broth (CAMHB), 96-well microtiter plates, bacterial strains (e.g., MRSA, VRE), synthesized vancomycin derivatives, and a positive control (e.g., vancomycin).
-
Procedure: a. Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO or water). b. Perform serial two-fold dilutions of each compound in CAMHB in the 96-well plates to achieve a range of desired concentrations. c. Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. d. Incubate the plates at 37 °C for 18-24 hours. e. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Workflow for Synthesis and Evaluation of Novel Vancomycin Derivatives
Caption: General workflow for the synthesis, purification, and evaluation of novel vancomycin derivatives.
Mechanism of Vancomycin Action and Resistance
Caption: Simplified pathway of bacterial cell wall synthesis and the inhibitory action of vancomycin and its novel derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Frontiers | Iterative Chemical Engineering of Vancomycin Leads to Novel Vancomycin Analogs With a High in Vitro Therapeutic Index [frontiersin.org]
- 4. Synthesis and Antibacterial Evaluation of Novel Vancomycin Derivatives Containing Quaternary Ammonium Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Vancomycin Resistance Is Overcome by Conjugation of Polycationic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Vancomycin C-Terminus Guanidine Modifications and Further Insights into an Added Mechanism of Action Imparted by a Peripheral Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Reconstitution of OxyC Activity Enables Total Chemoenzymatic Syntheses of Vancomycin Aglycone Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toward a Chemo-Enzymatic Synthesis of Vancomycin and Its Analogs - Mohammad Seyedsayamdost [grantome.com]
- 13. researchgate.net [researchgate.net]
- 14. Next-Generation Total Synthesis of Vancomycin. | Semantic Scholar [semanticscholar.org]
- 15. Structure diversification of vancomycin through peptide-catalyzed, site-selective lipidation: A catalysis-based approach to combat glycopeptide-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of Vancomycin in Animal Models
Introduction
Vancomycin (B549263) is a glycopeptide antibiotic critical for treating serious infections caused by Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Evaluating the in vivo efficacy of vancomycin is a crucial step in preclinical drug development and for understanding its pharmacokinetic and pharmacodynamic (PK/PD) properties.[1][4] Animal models are indispensable for these studies as they allow for the assessment of an antimicrobial agent's activity in a complex biological system, which cannot be fully replicated by in vitro methods.[4][5]
This document provides detailed application notes and protocols for designing and conducting in vivo experiments to test the efficacy of vancomycin, primarily focusing on the widely used neutropenic mouse thigh infection model. These guidelines are intended for researchers, scientists, and drug development professionals.
Core Concepts in Vancomycin Efficacy Testing
The primary goal of these studies is to determine how effectively vancomycin can reduce the bacterial burden in an infected host. Key parameters often evaluated include:
-
Pharmacokinetics (PK): The study of drug absorption, distribution, metabolism, and excretion. Key metrics include maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC).[6][7][8]
-
Pharmacodynamics (PD): The relationship between drug concentration and its pharmacological effect, in this case, the antibacterial activity.[6][7] For vancomycin, the ratio of the 24-hour AUC to the Minimum Inhibitory Concentration (AUC24/MIC) of ≥400 is often associated with clinical efficacy.[1][9]
-
Efficacy: The ability of the drug to produce a desired therapeutic effect, typically measured by the reduction in bacterial load (Colony Forming Units, CFU) at the site of infection.[5][10]
Experimental Workflow and Design
A typical in vivo study to assess vancomycin efficacy follows a structured workflow. The neutropenic mouse thigh model is frequently employed because it minimizes the influence of the host immune system, allowing for a more direct assessment of the antibiotic's bactericidal or bacteriostatic activity.[10][11]
Caption: General workflow for in vivo vancomycin efficacy testing.
Data Presentation
Quantitative data from these experiments should be organized for clarity and ease of comparison.
Table 1: In Vivo Efficacy of Vancomycin in Neutropenic Mouse Thigh Model
| Treatment Group | Dose (mg/kg/day) | Initial Bacterial Load (log10 CFU/thigh) | Final Bacterial Load (log10 CFU/thigh) at 24h | Change in Bacterial Load (log10 CFU/thigh) |
|---|---|---|---|---|
| Vehicle Control | 0 | 7.05 ± 0.15 | 8.95 ± 0.20 | +1.90 |
| Vancomycin | 25 | 7.02 ± 0.18 | 7.50 ± 0.25 | +0.48 |
| Vancomycin | 100 | 7.08 ± 0.13 | 5.85 ± 0.30 | -1.23 |
| Vancomycin | 400 | 7.06 ± 0.16 | 4.10 ± 0.28 | -2.96 |
Data are representative and presented as mean ± standard deviation.
Table 2: Representative Pharmacokinetic Parameters of Vancomycin in Mice
| Dose (mg/kg, SC) | Cmax (µg/mL) | Tmax (h) | AUC0-24 (µg·h/mL) | Half-life (T1/2) (h) |
|---|---|---|---|---|
| 100 | 150 ± 25 | 0.5 | 650 ± 75 | 1.8 ± 0.3 |
Parameters can vary based on the mouse strain and administration route.[6] Cmax: Maximum serum concentration. Tmax: Time to reach Cmax. AUC: Area under the curve.
Table 3: Inflammatory Cytokine Levels in Serum at 24h
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
|---|---|---|---|
| Naive (No Infection) | <10 | <15 | <5 |
| Vehicle Control | 850 ± 120 | 1200 ± 200 | 150 ± 30 |
| Vancomycin (100 mg/kg) | 250 ± 50 | 400 ± 75 | 45 ± 10 |
Data are representative and presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Neutropenic Mouse Thigh Infection Model
This model is a standard for evaluating the efficacy of antimicrobial agents against localized infections.[10][11]
Materials:
-
Staphylococcus aureus strain (e.g., MRSA ATCC 43300).
-
Tryptic Soy Broth (TSB) and Agar (TSA).
-
Vancomycin hydrochloride.
-
Sterile saline (0.9% NaCl).
-
Syringes and needles (27G or similar).
Procedure:
-
Animal Acclimation: Acclimate mice for at least 3 days before the experiment.
-
Induction of Neutropenia:
-
Inoculum Preparation:
-
Culture the MRSA strain overnight in TSB at 37°C.
-
Subculture into fresh TSB and grow to mid-logarithmic phase.
-
Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., ~1x10⁸ CFU/mL).
-
-
Infection:
-
On day 0, inject 0.1 mL of the bacterial suspension (~1x10⁷ CFU) intramuscularly into each posterior thigh muscle of the mice.[11]
-
-
Treatment:
-
Administer vancomycin subcutaneously (SC) or via another desired route at various doses (e.g., 25, 100, 400 mg/kg/day).[6] The total daily dose can be fractionated (e.g., administered every 3, 6, or 12 hours) to investigate different PK/PD indices.[6][11]
-
Administer sterile saline to the control group.
-
Euthanasia and Sample Collection:
-
At 24 hours after the start of treatment, euthanize the mice by a humane method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Aseptically dissect the entire thigh muscles for bacterial load determination.
-
Collect blood via cardiac puncture for pharmacokinetic and cytokine analysis.
-
Protocol 2: Bacterial Load Determination (CFU Assay)
This protocol quantifies the number of viable bacteria in tissue.[12]
Materials:
-
Dissected thigh tissue.
-
Sterile phosphate-buffered saline (PBS) or saline.
-
Tissue homogenizer.
-
Sterile dilution tubes.
-
Tryptic Soy Agar (TSA) plates.
-
Incubator (37°C).
Procedure:
-
Homogenization:
-
Weigh the excised thigh tissue.
-
Place the tissue in a sterile tube with a known volume of cold, sterile PBS (e.g., 1 mL).
-
Homogenize the tissue completely using a mechanical homogenizer.
-
-
Serial Dilution:
-
Perform 10-fold serial dilutions of the tissue homogenate in sterile PBS.[13] Typically, dilutions from 10⁻¹ to 10⁻⁷ are prepared.
-
-
Plating:
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Colony Counting:
-
Count the colonies on plates that have between 30 and 300 colonies for statistical significance.[14]
-
-
Calculation:
Protocol 3: Cytokine Analysis by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify specific cytokine proteins in serum or plasma.[16][17]
Materials:
-
Mouse serum or plasma samples.
-
Commercially available ELISA kit for specific cytokines (e.g., mouse TNF-α, IL-6).[17][18][19]
-
Microplate reader.
Procedure:
-
Sample Preparation:
-
Collect blood and separate serum by centrifugation. Store at -80°C until use.[17]
-
-
ELISA Protocol:
-
Follow the manufacturer's instructions for the specific ELISA kit.[18] The general steps are: a. Coat a 96-well plate with a capture antibody. b. Block non-specific binding sites. c. Add standards and samples to the wells and incubate. d. Wash the plate. e. Add a detection antibody conjugated to an enzyme (e.g., HRP). f. Wash the plate. g. Add the substrate and incubate until color develops. h. Add a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve from the standards and calculate the concentration of the cytokine in the samples.
-
Protocol 4: Histopathology Tissue Preparation
Histopathology allows for the microscopic examination of tissue to assess inflammation and damage.
Materials:
-
Excised tissue (e.g., thigh muscle).
-
Ethanol (B145695) (graded series: 70%, 95%, 100%).[22][23]
-
Paraffin (B1166041) wax.[22][24]
-
Microtome.
-
Glass slides.
-
Hematoxylin and Eosin (H&E) stains.
Procedure:
-
Fixation: Immediately place the tissue sample in 10% neutral buffered formalin for at least 24 hours to preserve its structure.[20][21][22]
-
Processing:
-
Dehydration: Sequentially immerse the tissue in increasing concentrations of ethanol (e.g., 70% to 100%) to remove water.[22][23][24]
-
Clearing: Immerse the tissue in xylene to remove the alcohol.[22][23][24]
-
Infiltration: Place the tissue in molten paraffin wax to allow the wax to fully infiltrate the tissue.[22][23][24]
-
-
Embedding: Embed the infiltrated tissue in a block of paraffin wax.[20][22]
-
Sectioning: Cut very thin sections (e.g., 4-5 µm) from the paraffin block using a microtome.[23][24]
-
Staining: Mount the sections on glass slides and stain with H&E to visualize cell nuclei (blue/purple) and cytoplasm/extracellular matrix (pink).
-
Analysis: Examine the stained slides under a microscope to assess for signs of inflammation (e.g., neutrophil infiltration), necrosis, and tissue damage.
Signaling and Mechanism of Action
While vancomycin's primary mechanism is inhibiting bacterial cell wall synthesis, the host's response to the infection is a complex interplay of signaling pathways. Successful antibiotic therapy reduces the bacterial load, thereby decreasing the pathogen-associated molecular patterns (PAMPs) that trigger the host's innate immune response and subsequent inflammatory cytokine production.
Caption: Vancomycin action and host immune response modulation.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Review on Usage of Vancomycin in Livestock and Humans: Maintaining Its Efficacy, Prevention of Resistance and Alternative Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents [ouci.dntb.gov.ua]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
- 6. Comparison of In Vivo Pharmacokinetics and Pharmacodynamics of Vancomycin Products Available in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Pharmacodynamics of a Novel Vancomycin Derivative LYSC98 in a Murine Thigh Infection Model Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. What Is the Best Vancomycin Therapeutic Drug Monitoring Parameter to Assess Efficacy? A Critical Review of Experimental Data and Assessment of the Need for Individual Patient Minimum Inhibitory Concentration Value - PMC [pmc.ncbi.nlm.nih.gov]
- 10. imquestbio.com [imquestbio.com]
- 11. Generic Vancomycin Enriches Resistant Subpopulations of Staphylococcus aureus after Exposure in a Neutropenic Mouse Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Colony-forming unit (CFU) – REVIVE [revive.gardp.org]
- 13. ProtocolsCFUCounts < Lab < TWiki [barricklab.org]
- 14. How to quantify bacterial cultures - From CFU and OD to counting chamber - Eppendorf US [eppendorf.com]
- 15. bio.libretexts.org [bio.libretexts.org]
- 16. Sequential ELISA to profile multiple cytokines from small volumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytokine measurements [bio-protocol.org]
- 18. Mouse-cytokine-elisa-kit | Sigma-Aldrich [sigmaaldrich.com]
- 19. bosterbio.com [bosterbio.com]
- 20. imeditec.com [imeditec.com]
- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 22. Protocol of histopathology preparation [protocols.io]
- 23. cdn.dal.ca [cdn.dal.ca]
- 24. A Complete Guide to Tissue Processing in Histology - HealthSky Biotechnology Co., Ltd. [healthskybio.com]
Application Notes and Protocols for Assessing Vancomycin's Effect on Bacterial Biofilm Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vancomycin (B549263) is a glycopeptide antibiotic crucial in treating infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). However, the efficacy of vancomycin is often diminished when bacteria form biofilms—structured communities of cells embedded in a self-produced extracellular matrix.[1][2][3] Bacteria within biofilms can exhibit tolerance to antibiotic concentrations up to 1,000 times higher than their planktonic counterparts.[1][4] This resilience is attributed to several factors, including reduced antibiotic penetration through the biofilm matrix, altered metabolic states of the bacteria within the biofilm, and the expression of specific resistance genes.[2][5]
These application notes provide detailed protocols for several common and robust methods to assess the effect of vancomycin on bacterial biofilm formation and viability. The described methods include the Crystal Violet (CV) assay for quantifying biofilm biomass, the resazurin (B115843) assay for measuring metabolic activity, Confocal Laser Scanning Microscopy (CLSM) with live/dead staining for visualizing biofilm structure and cell viability, and Colony Forming Unit (CFU) counting for determining the number of viable bacteria.
Key Experimental Methods
A variety of in vitro methods are available to evaluate the impact of vancomycin on bacterial biofilms. The choice of method depends on the specific research question, whether it is to assess the inhibition of biofilm formation, the eradication of pre-formed biofilms, or the effect on cell viability within the biofilm.
Crystal Violet (CV) Assay: Quantification of Biofilm Biomass
The crystal violet assay is a simple, high-throughput method used to quantify the total biomass of a biofilm. It is based on the ability of crystal violet, a basic dye, to stain the negatively charged components of the biofilm matrix and bacterial cells. The amount of retained dye is proportional to the total biofilm biomass.
Experimental Protocol:
-
Biofilm Formation:
-
Grow a bacterial culture overnight in an appropriate medium (e.g., Tryptic Soy Broth (TSB) supplemented with glucose for Staphylococcus species).
-
Dilute the overnight culture to a standardized optical density (e.g., OD₆₀₀ of 0.05, which corresponds to approximately 10⁷ CFU/mL).[6]
-
Dispense 200 µL of the diluted bacterial suspension into the wells of a 96-well flat-bottom microtiter plate.[7] Include wells with sterile medium as a negative control.
-
To assess inhibition of biofilm formation, add various concentrations of vancomycin to the wells at this stage.
-
Incubate the plate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.[7]
-
-
Washing:
-
Carefully discard the planktonic culture from the wells by inverting the plate.
-
Gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.[8]
-
-
Staining:
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[7]
-
-
Washing:
-
Remove the crystal violet solution and wash the wells thoroughly with distilled water to remove excess stain. It is crucial to ensure that only the crystal violet bound to the biofilm remains.[7]
-
-
Solubilization and Quantification:
-
Air dry the plate completely.
-
Add 200 µL of 30% acetic acid or absolute ethanol (B145695) to each well to solubilize the bound crystal violet.[7]
-
Incubate for 10-15 minutes at room temperature with gentle shaking.
-
Transfer 125 µL of the solubilized solution to a new flat-bottom 96-well plate.[7]
-
Measure the absorbance at a wavelength between 570 and 600 nm (typically 595 nm) using a microplate reader.[8][9]
-
Data Presentation:
| Treatment Group | Vancomycin Conc. (µg/mL) | Mean Absorbance (OD₅₉₅) ± SD | % Biofilm Inhibition |
| Control | 0 | 1.25 ± 0.15 | 0% |
| Vancomycin | 1x MIC | 0.98 ± 0.12 | 21.6% |
| Vancomycin | 10x MIC | 0.45 ± 0.08 | 64.0% |
| Vancomycin | 100x MIC | 0.15 ± 0.05 | 88.0% |
Note: The above data is illustrative. Actual results will vary depending on the bacterial strain and experimental conditions.
Caption: Workflow of the Resazurin assay for biofilm viability.
Confocal Laser Scanning Microscopy (CLSM) with Live/Dead Staining
CLSM allows for the three-dimensional visualization of biofilms and the differentiation of live and dead cells in situ. [10]This is typically achieved using a combination of two fluorescent nucleic acid stains: SYTO 9 and propidium (B1200493) iodide (PI). SYTO 9 can penetrate all bacterial membranes and stains the cells green, while PI only enters cells with compromised membranes and stains them red. Thus, live cells appear green and dead cells appear red. [8] Experimental Protocol:
-
Biofilm Formation on Specific Surfaces:
-
Grow biofilms on a suitable surface for microscopy, such as glass coverslips or in glass-bottom dishes. [6][8] * Inoculate the surface with a standardized bacterial suspension and incubate for 24-48 hours at 37°C.
-
Treat the mature biofilms with different concentrations of vancomycin for a defined period (e.g., 24 hours).
-
-
Staining:
-
Gently wash the biofilms with PBS to remove planktonic cells.
-
Prepare the live/dead staining solution according to the manufacturer's instructions (e.g., LIVE/DEAD™ BacLight™ Bacterial Viability Kit). This typically involves mixing SYTO 9 and propidium iodide in a specific ratio.
-
Add the staining solution to the biofilms and incubate in the dark at room temperature for 15-20 minutes. [10]
-
-
Imaging:
-
Gently rinse the stained biofilms with PBS.
-
Mount the coverslip on a microscope slide.
-
Visualize the biofilm using a confocal laser scanning microscope. Acquire z-stack images to reconstruct the 3D architecture of the biofilm.
-
Use appropriate laser lines and filters for SYTO 9 (excitation ~488 nm, emission ~500-550 nm) and propidium iodide (excitation ~535 nm, emission ~617 nm).
-
Data Presentation:
The primary output is qualitative (images), but quantitative data can be extracted using image analysis software (e.g., ImageJ) to determine the ratio of green (live) to red (dead) fluorescence, and to measure biofilm thickness and architecture. [8]
| Treatment Group | Vancomycin Conc. (µg/mL) | Average Biofilm Thickness (µm) ± SD | Live/Dead Ratio (Green/Red Fluorescence) |
|---|---|---|---|
| Control | 0 | 45.2 ± 5.8 | 9.5 |
| Vancomycin | 10x MIC | 28.7 ± 4.1 | 1.2 |
| Vancomycin | 100x MIC | 15.3 ± 3.5 | 0.3 |
Note: The above data is illustrative. Actual results will vary depending on the bacterial strain and experimental conditions.
Experimental Workflow for CLSM Live/Dead Staining
Caption: Workflow for CLSM analysis of biofilms with live/dead staining.
Colony Forming Unit (CFU) Counting
CFU counting is a conventional method to determine the number of viable bacteria in a biofilm. This method involves physically disrupting the biofilm and plating serial dilutions of the resulting bacterial suspension.
Experimental Protocol:
-
Biofilm Formation and Treatment:
-
Grow and treat biofilms as described in the previous protocols.
-
-
Biofilm Disruption:
-
Wash the biofilms with PBS to remove planktonic cells.
-
Scrape the biofilm from the surface into a known volume of sterile PBS.
-
Disrupt the biofilm matrix to release the bacteria. This can be achieved by vigorous vortexing, sonication, or using a tissue homogenizer.
-
-
Serial Dilution and Plating:
-
Perform serial ten-fold dilutions of the bacterial suspension in sterile PBS.
-
Plate 100 µL of appropriate dilutions onto agar (B569324) plates (e.g., Tryptic Soy Agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Counting:
-
Count the number of colonies on the plates that have between 30 and 300 colonies.
-
Calculate the number of CFU per unit area or per well.
-
Data Presentation:
| Treatment Group | Vancomycin Conc. (µg/mL) | Mean Log₁₀(CFU/cm²) ± SD | Log Reduction |
| Control | 0 | 8.5 ± 0.3 | 0 |
| Vancomycin | 10x MIC | 6.2 ± 0.4 | 2.3 |
| Vancomycin | 100x MIC | 4.1 ± 0.5 | 4.4 |
Note: The above data is illustrative. A log reduction of ≥3 is generally considered bactericidal. [11]
Experimental Workflow for CFU Counting
Caption: Workflow for determining viable cell counts from biofilms via CFU plating.
Molecular Mechanisms of Vancomycin Action and Resistance in Biofilms
Vancomycin inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. [12][13]However, in biofilms, its effectiveness is hampered.
Signaling Pathway of Vancomycin Resistance in Biofilms
Caption: Mechanisms contributing to reduced vancomycin efficacy in biofilms.
Several mechanisms contribute to this reduced susceptibility:
-
Reduced Penetration: The dense extracellular matrix can impede the diffusion of large molecules like vancomycin, preventing it from reaching bacteria in the deeper layers of the biofilm. [2][4][14]Studies have shown that it can take over an hour for vancomycin to penetrate the deepest layers of a S. aureus biofilm. [14]* Altered Microenvironment: Gradients of nutrients and oxygen within the biofilm lead to metabolically diverse bacterial populations, including slow-growing or dormant cells that are less susceptible to antibiotics targeting cell wall synthesis. [5]* Adaptive Stress Responses: Bacteria within biofilms can upregulate stress response genes, which can contribute to increased antibiotic tolerance. [2]For instance, sublethal concentrations of vancomycin have been shown to promote biofilm formation in some MRSA strains. [15]* Persister Cells: Biofilms contain a subpopulation of dormant, highly tolerant cells called persister cells, which can survive high concentrations of antibiotics and contribute to the relapse of infections. [2]
Conclusion
The assessment of vancomycin's effect on bacterial biofilms requires a multi-faceted approach. Combining methods that measure total biomass (Crystal Violet assay), metabolic activity (Resazurin assay), viable cell counts (CFU plating), and provide structural information (CLSM) will yield a comprehensive understanding of the antibiotic's efficacy. These detailed protocols and application notes serve as a guide for researchers to generate reproducible and reliable data in the evaluation of anti-biofilm strategies involving vancomycin.
References
- 1. journals.asm.org [journals.asm.org]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. Use of confocal microscopy to analyze the rate of vancomycin penetration through Staphylococcus aureus biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.igem.org [static.igem.org]
- 8. Enhancement of Vancomycin Activity against Biofilms by Using Ultrasound-Targeted Microbubble Destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Static biofilm cultures of Gram-positive pathogens grown in a microtiter format used for anti-biofilm drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Confocal laser scanning microscopy analysis of S. epidermidis biofilms exposed to farnesol, vancomycin and rifampicin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Molecular mechanisms of vancomycin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular mechanisms of vancomycin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of Confocal Microscopy To Analyze the Rate of Vancomycin Penetration through Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of Vancomycin on sarA-Mediated Biofilm Formation: Role in Persistent Endovascular Infections Due to Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Plasmid Curing to Study Vancomycin Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for plasmid curing, a fundamental technique to investigate the role of plasmids in vancomycin (B549263) resistance. By eliminating plasmids from bacterial strains, researchers can ascertain whether resistance determinants are located on these extrachromosomal elements and subsequently study the mechanisms involved.
Introduction to Plasmid Curing and Vancomycin Resistance
Vancomycin is a critical last-resort antibiotic for treating severe Gram-positive bacterial infections. However, the emergence and spread of vancomycin-resistant strains, particularly Enterococcus species (VRE) and Staphylococcus aureus (VRSA), pose a significant threat to public health.[1] In many clinical isolates, high-level vancomycin resistance is mediated by gene clusters, such as the vanA operon, which are often located on mobile genetic elements like plasmids.[1][2] These plasmids can be transferred between bacteria through horizontal gene transfer, facilitating the rapid dissemination of resistance.
Plasmid curing is the process of eliminating plasmids from a bacterial host.[3] This technique is invaluable for confirming the plasmid-borne nature of a specific trait, such as antibiotic resistance. By comparing the phenotype of the wild-type (plasmid-containing) strain with its cured (plasmid-lacking) derivative, researchers can directly attribute the resistance mechanism to the presence of the plasmid. Common methods for plasmid curing involve the use of chemical agents that interfere with plasmid replication or segregation.[3][4]
Data Presentation: Efficacy of Curing Agents
The efficacy of plasmid curing can be quantified by the curing efficiency (the percentage of cells that have lost the plasmid) and the resulting change in the Minimum Inhibitory Concentration (MIC) of vancomycin. The following tables summarize quantitative data from various studies.
| Curing Agent | Bacterial Species | Curing Efficiency (%) | Reference |
| Ethidium (B1194527) Bromide | Staphylococcus aureus | ~20% (after 10-12 hours) | [5] |
| Acridine (B1665455) Orange | Vibrio parahaemolyticus | Not specified, but successful | |
| Sodium Dodecyl Sulfate (SDS) | Pseudomonas aeruginosa | Variable (0-100% depending on antibiotic) | [6] |
| Elevated Temperature | Pseudomonas aeruginosa | 55-100% | [6] |
| Bacterial Strain | Curing Agent | Vancomycin MIC Before Curing (µg/mL) | Vancomycin MIC After Curing (µg/mL) | Fold Change in MIC | Reference |
| Enterococcus faecalis | Not Specified | >256 | 4 | >64 | |
| Clostridioides difficile | Plasmid Transfer (Acquisition) | <1 | 8 | 8-fold increase | [7] |
| Klebsiella sp. | 5% SDS + Acridine Orange | Resistant | Sensitive (Specific value not provided) | N/A | [8] |
| Pseudomonas aeruginosa | 0.5-0.7% SDS | Resistant | Sensitive (Specific value not provided) | N/A | [9] |
Experimental Protocols
Detailed methodologies for the most common plasmid curing techniques are provided below. It is crucial to first determine the sub-inhibitory concentration of the curing agent for the specific bacterial strain being studied. This is the highest concentration that permits bacterial growth.
Protocol for Plasmid Curing with Acridine Orange
Acridine orange is an intercalating agent that interferes with plasmid replication.[3] This protocol is adapted for use with vancomycin-resistant enterococci.
Materials:
-
Vancomycin-resistant Enterococcus strain
-
Brain Heart Infusion (BHI) broth and agar (B569324)
-
Acridine orange stock solution (1 mg/mL, filter-sterilized and protected from light)
-
Vancomycin stock solution
-
Sterile culture tubes, petri dishes, and micropipette tips
-
Incubator shaker
Procedure:
-
Determine Sub-inhibitory Concentration:
-
Prepare a series of BHI broth tubes with increasing concentrations of acridine orange (e.g., 10, 25, 50, 100 µg/mL).
-
Inoculate each tube with a fresh overnight culture of the vancomycin-resistant Enterococcus strain (diluted 1:100).
-
Incubate at 37°C with shaking for 24 hours.
-
The highest concentration of acridine orange that allows visible growth is the sub-inhibitory concentration.
-
-
Curing Procedure: [3]
-
Inoculate 5 mL of BHI broth containing the predetermined sub-inhibitory concentration of acridine orange with 50 µL of an overnight culture of the resistant strain.[3]
-
Incubate the culture at 37°C for 24-48 hours with agitation, ensuring the culture is protected from light as acridine orange is light-sensitive.[3]
-
-
Isolation of Cured Colonies:
-
After incubation, prepare serial dilutions of the culture in sterile saline.
-
Plate 100 µL of appropriate dilutions onto BHI agar plates without vancomycin.
-
Incubate at 37°C for 24 hours.
-
-
Screening for Vancomycin Susceptibility:
-
Replica-plate the colonies from the BHI agar plates onto BHI agar plates containing vancomycin at the original resistance concentration.
-
Colonies that fail to grow on the vancomycin-containing plates are potential cured derivatives.
-
Protocol for Plasmid Curing with Ethidium Bromide
Ethidium bromide is another intercalating agent that preferentially inhibits the replication of plasmid DNA.[1] This protocol is suitable for Staphylococcus aureus.
Materials:
-
Vancomycin-resistant Staphylococcus aureus strain
-
Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA)
-
Ethidium bromide stock solution (1 mg/mL, handle with extreme care as it is a potent mutagen)
-
Vancomycin stock solution
-
Sterile culture tubes, petri dishes, and micropipette tips
-
Incubator shaker
Procedure:
-
Determine Sub-inhibitory Concentration:
-
Follow the same procedure as for acridine orange, using TSB and ethidium bromide at concentrations ranging from 0.1 to 0.5 mg/ml.[1]
-
-
Curing Procedure: [1]
-
Inoculate a flask containing TSB with the sub-inhibitory concentration of ethidium bromide with an overnight culture of the resistant S. aureus strain.
-
Incubate at 37°C for 18-24 hours with constant agitation.[10]
-
-
Isolation and Screening of Cured Colonies:
-
Follow the same procedure as for acridine orange, plating on TSA plates.
-
Screen for loss of vancomycin resistance by replica plating onto TSA plates containing vancomycin.
-
Protocol for Plasmid Curing with Sodium Dodecyl Sulfate (SDS)
SDS is an anionic detergent that is thought to disrupt the association of plasmids with the cell membrane, leading to their elimination.
Materials:
-
Vancomycin-resistant bacterial strain
-
Luria-Bertani (LB) broth and agar
-
10% (w/v) SDS solution, filter-sterilized
-
Vancomycin stock solution
-
Sterile culture tubes, petri dishes, and micropipette tips
-
Incubator shaker
Procedure:
-
Determine Sub-inhibitory Concentration:
-
Prepare LB broth tubes with varying concentrations of SDS (e.g., 0.1%, 0.5%, 1%, 2% w/v).
-
Inoculate with the resistant strain and incubate to determine the highest concentration that permits growth.
-
-
Curing Procedure:
-
Inoculate LB broth containing the sub-inhibitory concentration of SDS with an overnight culture of the resistant strain.
-
Incubate at 37°C for 24 hours with vigorous shaking.
-
-
Isolation and Screening of Cured Colonies:
-
Follow the same procedure as for the other agents, plating on LB agar.
-
Screen for vancomycin sensitivity by replica plating.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: VanA-mediated vancomycin resistance signaling pathway.
Caption: Experimental workflow for plasmid curing and confirmation.
Confirmation of Plasmid Curing
It is essential to confirm that the observed loss of vancomycin resistance is due to the elimination of the plasmid and not a result of spontaneous mutation.
5.1. Plasmid DNA Analysis:
-
Perform plasmid DNA extraction from both the wild-type and the potential cured colonies.
-
Analyze the extracted DNA by agarose gel electrophoresis. The absence of the plasmid band in the cured strain, which is present in the wild-type, confirms successful curing.
5.2. Antimicrobial Susceptibility Testing:
-
Determine the vancomycin MIC for both the wild-type and the cured strains using a standardized method such as broth microdilution or E-test. A significant decrease in the MIC for the cured strain confirms that the resistance was plasmid-mediated.
By following these protocols and confirmation steps, researchers can reliably investigate the role of plasmids in vancomycin resistance, providing valuable insights for the development of novel therapeutic strategies to combat antibiotic-resistant bacteria.
References
- 1. Interference plasmids and their use in combating bacterial resistance – ScienceOpen [scienceopen.com]
- 2. Plasmid profiles and antibiotic susceptibility patterns of bacteria isolated from abattoirs wastewater within Ilorin, Kwara, Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to combat antimicrobial resistance: anti-plasmid and plasmid curing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of ethidium bromide on growth and on loss of the penicillinase plasmid of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasmid Content of a Vancomycin-Resistant Enterococcus faecalis Isolate from a Patient Also Colonized by Staphylococcus aureus with a VanA Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vancomycin resistance plasmids affect persistence of Enterococcus faecium in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Vancomycin Hydrochloride Dosage for In Vitro Susceptibility Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vancomycin (B549263) Hydrochloride for in vitro susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: Which is the reference method for vancomycin susceptibility testing?
According to the Clinical and Laboratory Standards Institute (CLSI), broth microdilution (BMD) is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of vancomycin.[1] However, due to its labor-intensive nature, many clinical laboratories use alternative methods.[1]
Q2: What are the common alternative methods for vancomycin MIC determination?
Commonly used alternative methods include:
-
E-test (Gradient Diffusion): This method is considered more sensitive for MIC determination and is often used to assess the exact MIC, as it allows for the visualization of small colonies around the zone of inhibition.[2]
-
Automated Systems (e.g., Vitek 2, MicroScan): These systems are widely used for their convenience and high throughput. However, they may not always reliably detect vancomycin-intermediate S. aureus (VISA) or vancomycin-resistant S. aureus (VRSA).[3][4] Some studies have shown discrepancies between automated systems and reference methods.[5]
-
Vancomycin Agar (B569324) Screen Plates: These are used to screen for potential vancomycin resistance. Growth of more than one colony on an agar plate containing a specific concentration of vancomycin (typically 6 µg/ml) indicates a positive result and warrants further MIC testing.[4][6]
Q3: Why do I get different vancomycin MIC values for the same isolate using different testing methods?
Discrepancies in vancomycin MIC values between different methods are a well-documented issue.[3][5][7] For instance, E-test results are often one twofold dilution higher than MICs determined by CLSI broth or agar dilution methods.[7] Automated systems may also yield different results compared to reference methods.[3][5] It is crucial to be aware of the limitations of each method and to confirm unexpected results, especially those close to the susceptibility breakpoint.[8]
Q4: What are Vancomycin-Intermediate S. aureus (VISA) and Heteroresistant VISA (hVISA)?
-
VISA (Vancomycin-Intermediate S. aureus) : These strains show intermediate resistance to vancomycin with MICs of 4-8 µg/mL.[3][9]
-
hVISA (Heteroresistant Vancomycin-Intermediate S. aureus) : These strains are a subpopulation of S. aureus that appear susceptible to vancomycin by standard testing but contain a subpopulation of cells that can grow in the presence of intermediate concentrations of vancomycin.[10] Detecting hVISA is challenging with standard methods and may require specialized techniques like population analysis profiling (PAP).[10][11]
Q5: What should I do if I suspect a VISA or VRSA isolate?
If you suspect a VISA or VRSA isolate, it is critical to:
-
Ensure the culture is pure.
-
Repeat the susceptibility test using a validated MIC method, such as broth microdilution.[6]
-
Confirm the organism identification.[6]
-
For confirmed VISA or VRSA, notify your institution's infection control department and relevant public health authorities.[6][12]
Troubleshooting Guide
Problem: Inconsistent MIC results for the same isolate.
-
Possible Cause: Variation in testing methodology.
-
Solution:
-
Confirm that the same testing method and standard operating procedure were used for all replicates.
-
If different methods were used (e.g., E-test vs. automated system), be aware that method-dependent variations are common.[3][7]
-
For critical isolates or those with MICs near the breakpoint, confirm the result using the reference broth microdilution method.[8]
-
Problem: No zone of inhibition observed with the disk diffusion method.
-
Possible Cause: Disk diffusion is not a reliable method for determining vancomycin susceptibility in S. aureus.[6]
-
Solution: Use an MIC-based method such as broth microdilution, E-test, or a validated automated system.
Problem: Growth on a vancomycin screen agar plate, but the isolate appears susceptible by an automated method.
-
Possible Cause: Automated systems may fail to detect some VISA or hVISA strains.[4] The screen agar is a more sensitive screening tool for potential resistance.
-
Solution: Perform a confirmatory MIC test using a reference method like broth microdilution.[6]
Problem: "MIC creep" is observed over time in serial isolates from the same patient.
-
Possible Cause: This phenomenon, where MICs increase but may remain within the susceptible range, can be associated with prolonged vancomycin therapy and may lead to treatment failure.[1]
-
Solution: Monitor vancomycin MICs for isolates from patients on long-term therapy. Consider alternative therapies if a significant increase in MIC is observed, even if it remains within the "susceptible" range.[5]
Data Presentation
Table 1: Comparison of Vancomycin MIC values for MRSA by Different Methods
| Method | MIC Range (µg/mL) | Modal MIC (µg/mL) | Agreement with Broth Microdilution | Reference |
| Broth Microdilution (BMD) | 0.5 - 2 | 1 | - | [7] |
| Agar Dilution | 0.5 - 2 | 1 | High | [7] |
| E-test | 0.5 - 2 | 2 | Consistently one dilution higher | [7] |
| Vitek 2 | 0.5 - 2 | 1 or 2 | Variable | [3][13] |
Table 2: CLSI Breakpoints for Vancomycin against Staphylococcus aureus
| Interpretation | MIC (µg/mL) |
| Susceptible (S) | ≤ 2 |
| Intermediate (I) | 4 - 8 |
| Resistant (R) | ≥ 16 |
| Source: Based on CLSI guidelines.[8] |
Experimental Protocols
Broth Microdilution (BMD) Method for Vancomycin MIC
This protocol is a generalized procedure based on CLSI guidelines.
-
Prepare Vancomycin Stock Solution: Prepare a stock solution of vancomycin hydrochloride of known concentration.
-
Prepare Serial Dilutions: Perform serial twofold dilutions of the vancomycin stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.06 to 64 µg/mL).
-
Prepare Inoculum: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate Plate: Add the diluted bacterial suspension to each well of the microtiter plate, including a growth control well (no vancomycin) and a sterility control well (no bacteria).
-
Incubate: Incubate the plate at 35°C for 16-20 hours in ambient air.
-
Read Results: The MIC is the lowest concentration of vancomycin that completely inhibits visible growth of the organism.
E-test (Gradient Diffusion) Method
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculate Agar Plate: Using a sterile cotton swab, streak the inoculum evenly over the entire surface of a Mueller-Hinton agar plate.
-
Apply E-test Strip: Aseptically apply the vancomycin E-test strip to the surface of the agar.
-
Incubate: Incubate the plate at 35°C for 16-20 hours.
-
Read Results: After incubation, an elliptical zone of inhibition will be visible. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.
Vancomycin Agar Screen Plate
-
Prepare Agar: Use a commercially prepared Brain Heart Infusion (BHI) agar plate containing 6 µg/ml of vancomycin.[6]
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculate Plate: Spot 10 µL of the inoculum onto the agar surface.[6]
-
Incubate: Incubate the plate at 35°C for a full 24 hours.
-
Read Results: Examine the plate for growth. The growth of more than one colony is considered a positive result and indicates potential resistance.[6]
Visualizations
Caption: Workflow for Vancomycin MIC Determination.
Caption: Troubleshooting Logic for Anomalous Vancomycin MIC Results.
References
- 1. EVALUATION OF METHODS IN DETECTING VANCOMYCIN MIC AMONG MRSA ISOLATES AND THE CHANGES IN ACCURACY RELATED TO DIFFERENT MIC VALUES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial susceptibility testing, minimum inhibitory concentrations determination, and detection of heterogeneous vancomycin-intermediate Staphylococcus aureus [bio-protocol.org]
- 3. Methicillin Resistant Staphylococcus aureus: Inconsistencies in Vancomycin Susceptibility Testing Methods, Limitations and Advantages of each Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ldh.la.gov [ldh.la.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Laboratory Testing for Vancomycin-resistant Staphylococcus aureus | Staphylococcus aureus | CDC [cdc.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Reporting elevated vancomycin minimum inhibitory concentration in methicillin-resistant Staphylococcus aureus: consensus by an International Working Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reduced vancomycin susceptibility in Staphylococcus aureus clinical isolates: a spectrum of less investigated uncertainties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Performance of Various Testing Methodologies for Detection of Heteroresistant Vancomycin-Intermediate Staphylococcus aureus in Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. health.mo.gov [health.mo.gov]
- 13. microbiologyjournal.org [microbiologyjournal.org]
Technical Support Center: Overcoming Poor Oral Bioavailability of Vancomycin for Research Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the poor oral bioavailability of vancomycin (B549263) in a research setting.
Frequently Asked Questions (FAQs)
1. Why is the oral bioavailability of vancomycin so low?
Vancomycin exhibits poor oral bioavailability (less than 10%) primarily due to its physicochemical properties.[1][2] It is a large, hydrophilic glycopeptide antibiotic with a high molecular weight of approximately 1485.7 Da.[3][4][5] These characteristics hinder its ability to passively diffuse across the lipid-rich membranes of the gastrointestinal epithelium.[5][6]
2. What are the primary strategies to enhance the oral absorption of vancomycin for research purposes?
The most promising and widely researched strategy is the encapsulation of vancomycin into nanocarriers.[3][6][7] These nanoformulations protect vancomycin from degradation in the gastrointestinal tract (GIT), enhance its permeation across the intestinal mucosa, and can prolong its residence time at the absorption site.[3][8] Various types of nanocarriers have been investigated, including liposomes, niosomes, polymeric nanoparticles (e.g., PLGA), and silica (B1680970) nanoparticles.[3][7][9]
3. How do nanocarriers improve the intestinal permeability of vancomycin?
Nanocarriers can enhance intestinal permeability through several mechanisms:
-
Protection from Degradation: They shield the vancomycin from the harsh acidic and enzymatic environment of the stomach and intestines.[3]
-
Mucoadhesion: Some nanocarriers possess mucoadhesive properties, which increase their residence time in the GIT, allowing for a longer period for absorption.[3]
-
Enhanced Cellular Uptake: Nanoparticles can be taken up by epithelial cells via endocytosis or through M cells in the Peyer's patches of the gut-associated lymphoid tissue.[3]
-
Paracellular Transport: Certain nanocarrier components, such as cationic surfactants, can transiently open the tight junctions between epithelial cells, facilitating the paracellular absorption of the encapsulated drug.[3]
4. Are there other approaches besides nanocarriers?
While nanocarriers are the most extensively studied approach, research has also explored the use of chemical permeation enhancers.[10][11] These are molecules that can reversibly disrupt the structure of the intestinal epithelium to allow for increased drug absorption. However, potential toxicity and membrane damage are significant concerns with this approach.[10] Additionally, structural modifications of the vancomycin molecule itself are being investigated to improve its pharmacokinetic profile.[12][13]
5. What is a suitable animal model for in vivo studies of oral vancomycin formulations?
Rats are a commonly used and appropriate animal model for these studies.[14][15][16] They allow for the investigation of pharmacokinetic parameters such as Cmax, AUC, and overall bioavailability following oral administration of different vancomycin formulations.
6. How does the gut microbiome affect oral vancomycin?
Oral vancomycin, even with its poor absorption, can significantly impact the gut microbiota.[17][18] It can decrease microbial diversity, particularly affecting gram-positive bacteria of the Firmicutes phylum.[17] This alteration of the gut microbiome can, in turn, influence host physiology, including bile acid metabolism and insulin (B600854) sensitivity.[17] For researchers studying the systemic effects of orally delivered vancomycin, it is crucial to consider the potential confounding effects of its impact on the gut microbiome.
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency of Vancomycin in Nanoparticles
-
Possible Cause 1: Suboptimal Formulation Parameters. The ratio of the drug to the polymer or lipid, the type and concentration of surfactants, and the pH of the preparation medium can all significantly affect encapsulation efficiency.
-
Troubleshooting Tip: Systematically optimize the formulation by varying these parameters. For instance, in liposomal formulations, adjusting the lipid composition and drug-to-lipid ratio can improve encapsulation.
-
-
Possible Cause 2: High Water Solubility of Vancomycin. Vancomycin's hydrophilic nature can lead to its partitioning into the external aqueous phase during nanoparticle formation.
-
Troubleshooting Tip: Employ techniques that are better suited for hydrophilic drugs, such as the double emulsion-solvent evaporation method for PLGA nanoparticles.[7] This method involves an initial water-in-oil emulsion to entrap the aqueous drug solution, followed by a second emulsification in an external aqueous phase.
-
-
Possible Cause 3: Inefficient Purification Method. Loss of encapsulated drug can occur during the removal of unencapsulated vancomycin.
-
Troubleshooting Tip: Use a gentle purification method like ultracentrifugation with a pellet resuspension or dialysis with a high molecular weight cutoff membrane to separate the nanoparticles from the free drug.
-
Issue 2: Inconsistent or Poor In Vivo Bioavailability Results
-
Possible Cause 1: Instability of the Nanoformulation in the GIT. The nanocarriers may be degrading prematurely in the acidic or enzymatic environment of the gastrointestinal tract.
-
Troubleshooting Tip: Incorporate components that enhance stability. For example, using tetraether lipids in liposomal formulations can increase their stability in the GIT.[14] Enteric coating of the nanoparticles can also protect them from the harsh stomach environment.
-
-
Possible Cause 2: Variability in Animal Gavage Technique. Inconsistent administration can lead to significant variations in absorption.
-
Troubleshooting Tip: Ensure that the gavage is performed by a trained individual and that the formulation is delivered directly into the stomach or duodenum as intended by the experimental design.[16]
-
-
Possible Cause 3: Inappropriate Dosing or Sampling Schedule. The timing of blood sample collection might not be capturing the peak plasma concentration (Cmax) or the full absorption profile.
-
Troubleshooting Tip: Conduct a pilot study with a more frequent sampling schedule to determine the optimal time points for collecting blood samples to accurately calculate pharmacokinetic parameters.
-
Issue 3: High Polydispersity Index (PDI) of Nanoparticles
-
Possible Cause 1: Inadequate Mixing or Homogenization. Insufficient energy input during nanoparticle formation can result in a wide range of particle sizes.
-
Troubleshooting Tip: Optimize the homogenization or sonication parameters (e.g., speed, time, power) to ensure uniform particle size reduction. For microfluidic synthesis of niosomes, adjusting the flow rate ratios can help achieve a narrow size distribution.[19]
-
-
Possible Cause 2: Aggregation of Nanoparticles. The nanoparticles may be unstable in suspension and prone to clumping.
-
Troubleshooting Tip: Ensure that the nanoparticles have a sufficient surface charge (zeta potential) to induce electrostatic repulsion and prevent aggregation. For cationic nanoparticles, a zeta potential of +30 mV or higher is generally desirable. Also, consider adding stabilizers to the formulation.
-
Data on Enhanced Oral Bioavailability of Vancomycin Formulations
The following tables summarize quantitative data from various studies on strategies to improve the oral bioavailability of vancomycin.
Table 1: In Vivo Pharmacokinetic Improvements of Oral Vancomycin Nanoformulations in Rats
| Formulation Type | Key Findings | Reference |
| Cationic Nanocarrier (Leciplex) | 2.99-fold increase in Cmax and 3.41-fold increase in AUC₀₋₁₂ compared to vancomycin solution. | [3][20][21] |
| Archaeosomal Nanocarriers (GDGT liposomes) | 9-fold increase in oral bioavailability (AUC) compared to free vancomycin. | [15] |
| Archaeosomal Nanocarriers (ALE liposomes) | 4-fold increase in oral bioavailability (AUC) compared to free vancomycin. | [15] |
| CPP-modified GCTE-stabilized Liposomes | Approximately 5-fold increase in oral bioavailability. | [14] |
Table 2: In Vitro and Ex Vivo Permeability Enhancements of Oral Vancomycin Formulations
| Formulation Type | Experimental Model | Key Findings | Reference |
| Cationic Nanocarrier (Leciplex) | Ex vivo rat intestine | 2.3-fold increase in intestinal permeability compared to vancomycin solution. | [3][21] |
| Silica Nanoparticles (large pore, negative charge) | Caco-2 cell monolayer | Up to 6-fold enhancement in permeability. | [9] |
| PLGA Nanoparticles | In vitro intestinal permeability model | Notable increase in intestinal permeability. | [7] |
Key Experimental Protocols
1. Preparation of Vancomycin-Loaded Cationic Nanocarriers (Leciplex) by Thin Film Hydration
-
Objective: To encapsulate vancomycin in a cationic nanocarrier system to enhance its oral absorption.
-
Materials: Soya phosphatidylcholine, cholesterol, cationic surfactant (e.g., cetylpyridinium (B1207926) chloride), vancomycin hydrochloride, chloroform (B151607), methanol (B129727), phosphate-buffered saline (PBS, pH 7.4).
-
Procedure:
-
Dissolve soya phosphatidylcholine, cholesterol, and the cationic surfactant in a mixture of chloroform and methanol in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner wall of theflask.
-
Place the flask under a vacuum overnight to ensure complete removal of any residual solvent.
-
Hydrate the lipid film with a PBS solution containing this compound by rotating the flask at a temperature above the lipid phase transition temperature.
-
Subject the resulting suspension to sonication using a probe sonicator to reduce the particle size and form a homogenous nano-dispersion.
-
Separate the unencapsulated vancomycin by ultracentrifugation. Resuspend the pellet containing the vancomycin-loaded nanocarriers in fresh PBS.
-
Characterize the formulation for particle size, polydispersity index, zeta potential, and encapsulation efficiency.
-
2. Ex Vivo Intestinal Permeation Study using Franz Diffusion Cells
-
Objective: To evaluate the permeation of vancomycin from a nanoformulation across the intestinal mucosa compared to a free drug solution.
-
Materials: Male Wistar rats, Franz diffusion cells, freshly prepared vancomycin nanoformulation, vancomycin solution, Krebs-Ringer solution, water bath with magnetic stirrer.
-
Procedure:
-
Euthanize a rat and carefully excise a segment of the jejunum.
-
Wash the intestinal segment with cold Krebs-Ringer solution to remove any luminal contents.
-
Cut the segment into appropriate lengths and mount it between the donor and receptor chambers of the Franz diffusion cells with the mucosal side facing the donor chamber.
-
Fill the receptor chamber with fresh Krebs-Ringer solution and maintain the temperature at 37°C with continuous stirring.
-
Add the vancomycin nanoformulation or the control vancomycin solution to the donor chamber.
-
At predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, 6, 8 hours), withdraw aliquots from the receptor chamber and replace them with an equal volume of fresh, pre-warmed Krebs-Ringer solution.
-
Analyze the concentration of vancomycin in the collected samples using a validated analytical method such as HPLC.[22][23][24]
-
Calculate the cumulative amount of vancomycin permeated per unit area and the steady-state flux (Jss).
-
3. In Vivo Pharmacokinetic Study in a Rat Model
-
Objective: To determine and compare the oral bioavailability of a vancomycin nanoformulation and a control vancomycin solution.
-
Materials: Male Wistar rats, vancomycin nanoformulation, vancomycin solution, oral gavage needles, heparinized microcentrifuge tubes, analytical equipment for vancomycin quantification in plasma (e.g., LC-MS/MS).[22][25][26]
-
Procedure:
-
Fast the rats overnight with free access to water before the experiment.
-
Divide the rats into two groups: the control group receiving the vancomycin solution and the test group receiving the vancomycin nanoformulation.
-
Administer the respective formulations to the rats via oral gavage at a specified dose (e.g., 20 mg/kg).[16]
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-administration.
-
Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Determine the concentration of vancomycin in the plasma samples using a validated LC-MS/MS method.
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
-
Calculate the relative oral bioavailability of the nanoformulation compared to the control solution.
-
Visualizations
References
- 1. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Vancomycin [pdb101.rcsb.org]
- 3. mdpi.com [mdpi.com]
- 4. op.niscpr.res.in [op.niscpr.res.in]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Recent advances in nanostructured delivery systems for vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Engineering mesoporous silica nanoparticles towards oral delivery of vancomycin - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 10. Critical evaluation of permeation enhancers for oral mucosal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transdermal delivery of this compound: Influence of chemical and physical permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Oral Delivery of the Vancomycin Derivative FU002 by a Surface‐Modified Liposomal Nanocarrier - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Enhanced oral bioavailability of vancomycin in rats treated with long-term parenteral nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Impact of oral vancomycin on gut microbiota, bile acid metabolism, and insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Impact of Vancomycin‐Induced Changes in the Intestinal Microbiota on the Pharmacokinetics of Simvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Oral Bioavailability Enhancement of this compound with Cationic Nanocarrier (Leciplex): Optimization, In Vitro, Ex Vivo, and In Vivo Studies | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. An Overview of Analytical Methodologies for Determination of Vancomycin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scielo.br [scielo.br]
- 24. ijfmr.com [ijfmr.com]
- 25. mdpi.com [mdpi.com]
- 26. An Overview of Analytical Methodologies for Determination of Vancomycin in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to prevent Vancomycin degradation in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing vancomycin (B549263) degradation in long-term experiments.
Troubleshooting Guide
Problem: I observed a precipitate in my vancomycin solution during a long-term experiment at room temperature.
-
Possible Cause 1: Degradation. Vancomycin can degrade into less soluble crystalline degradation products (CDP-1).[1][2][3] This process is accelerated by time and temperature. At room temperature, significant degradation and precipitation can occur. For instance, 50% of vancomycin can degrade after 16 hours at room temperature, with 90% degrading to CDP-1 after 40 hours.[3]
-
Solution 1: Temperature Control. Store vancomycin solutions at 4°C when not in immediate use. Studies have shown that vancomycin solutions (5 and 10 mg/mL) are stable for up to 58 days at 4°C.[4][5] For longer-term storage, aliquoting and freezing at -85°C can prevent degradation.[6]
-
Possible Cause 2: High Concentration in Saline. High concentrations of vancomycin (e.g., 80 mg/mL) in saline solutions can lead to the formation of visible particles and gels, especially after 22-24 hours at room temperature.[4][7] This may be due to excipients like mannitol (B672) in the formulation.
-
Solution 2: Choice of Solvent. For high concentrations of vancomycin, consider using 5% dextrose in water (D5W) as the solvent, as it has been shown to be more stable than saline at high concentrations.[8][9]
-
Possible Cause 3: pH Shift. The pH of the solution can influence vancomycin stability. Although vancomycin is most stable in an acidic pH range of 3 to 5, shifts in pH outside this range can promote degradation.[10][11]
-
Solution 3: pH Monitoring and Buffering. Monitor the pH of your stock solutions. If the experimental conditions are expected to alter the pH, consider using a buffer system that maintains the pH within the optimal range for vancomycin stability.
Problem: My vancomycin solution has changed color.
-
Possible Cause: Color change can be an indicator of chemical degradation.
-
Solution: Discard the solution. Prepare fresh vancomycin solutions for your experiments. To prevent this, always store solutions under the recommended conditions (refrigerated and protected from light) and use them within their established stability period.
Problem: I am seeing a loss of vancomycin activity in my long-term cell culture experiment.
-
Possible Cause: Vancomycin in the culture medium is likely degrading over time at 37°C. The degradation of vancomycin is temperature-dependent, with hydrolytic processes occurring more rapidly at higher temperatures.[10]
-
Solution 1: Frequent Media Changes. Replenish the cell culture medium containing vancomycin more frequently to maintain an effective concentration of the antibiotic.
-
Solution 2: Higher Initial Concentration. While being mindful of potential cytotoxicity, a slightly higher initial concentration of vancomycin could be used to compensate for the degradation over the course of the experiment. However, this should be carefully validated for your specific cell line.
-
Solution 3: Stability-Indicating Assay. Use a stability-indicating assay like HPLC to quantify the concentration of active vancomycin in your culture medium over time. This will help you to determine the actual degradation rate under your specific experimental conditions and adjust your protocol accordingly.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of vancomycin?
A1: The primary degradation product of vancomycin is a biologically inactive crystalline product known as CDP-1.[2][3] This is formed through a hydrolytic process.[3]
Q2: What are the optimal storage conditions for vancomycin solutions to prevent degradation?
A2: For long-term storage, vancomycin solutions should be stored at 4°C and protected from light. Under these conditions, solutions of 5 and 10 mg/mL in 5% dextrose have been found to be stable for at least 58 days.[5][12] For shorter periods, vancomycin at 5 mg/mL is stable for 7 days at 4°C when protected from light.[4] Lyophilized vancomycin powder should be stored at room temperature (20°C to 25°C).[13]
Q3: How does pH affect vancomycin stability?
A3: Vancomycin is most stable in a pH range of 3 to 5.[10][11] Decomposition is more pronounced in alkaline conditions compared to acidic conditions.[14]
Q4: Can I freeze vancomycin solutions for long-term storage?
A4: Yes, freezing is a viable option for long-term storage. Storing vancomycin solutions at -85°C has been shown to prevent the formation of degradation products.[6] It is recommended to aliquot the solution before freezing to avoid repeated freeze-thaw cycles.
Q5: What is the impact of light on vancomycin stability?
A5: While temperature and pH are the most critical factors, protecting vancomycin solutions from light is also recommended as a precautionary measure to prevent potential photodegradation. Several stability studies specify the need for protection from light.[4]
Q6: Does the choice of diluent affect vancomycin stability?
A6: Yes, the diluent can impact stability, especially at high concentrations. For instance, 5% dextrose in water (D5W) is recommended over 0.9% sodium chloride (saline) for high concentrations of vancomycin (e.g., 62.5 and 83.3 mg/mL) to prevent precipitation.[8][9]
Data Presentation
Table 1: Stability of Vancomycin Solutions under Different Storage Conditions
| Concentration | Diluent | Storage Temperature | Duration | Remaining Concentration | Reference |
| 5 and 10 mg/mL | 5% Dextrose | 4°C | 58 days | >90% | [5] |
| 5 mg/mL | PVC bags | 22°C (Room Temp) | 48 hours | Stable | [4] |
| 5 mg/mL | PVC bags | 4°C (Protected from light) | 7 days | Stable | [4] |
| 83.3 mg/mL | 5% Dextrose | 37°C | 72 hours | Stable | [4] |
| 25 mg/mL | Ora-Sweet & Water | 4°C | 75 days | >93.6% | [6] |
| 25 mg/mL | Ora-Sweet & Water | 25°C | 26-30 days | >90.0% | [6] |
| 62.5 and 83.3 mg/mL | 0.9% NaCl | Room Temperature | 24-48 hours | >90% | [8][9] |
| 62.5 and 83.3 mg/mL | 5% Dextrose | Room Temperature | 48 hours | >90% | [8][9] |
Table 2: Conditions for Forced Degradation of Vancomycin
| Stress Condition | Parameters | Approximate Degradation | Reference |
| Heat | +80°C for 300 minutes | ~20% | [4][7] |
| Acid | 4 N HCl at 20°C for 2 hours | ~20% | [4][7] |
| Base | 4 N NaOH at 20°C for 15 minutes | ~20% | [4][7] |
| Oxidation | 1% H₂O₂ at 20°C for 3 hours | ~20% | [4][7] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Vancomycin Quantification
This protocol outlines a general method for determining the concentration of vancomycin and detecting its degradation products using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
Vancomycin Hydrochloride standard
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid
-
Phosphate buffer
-
Water (HPLC grade)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a Diode Array Detector (DAD) or UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3. Chromatographic Conditions (Example):
-
Mobile Phase: An isocratic mobile phase can be composed of 9% (v/v) acetonitrile containing 0.3% formic acid and 91% (v/v) of an aqueous solution with 0.3% formic acid.[15]
-
Flow Rate: 0.25 mL/min[15]
-
Injection Volume: 75 µL[15]
-
Column Temperature: Ambient
4. Standard Solution Preparation:
-
Prepare a stock solution of vancomycin standard in water.
-
Create a series of working standard solutions by diluting the stock solution to concentrations ranging from 40 to 200 µg/mL.[4]
5. Sample Preparation:
-
Collect samples from your experiment at specified time points.
-
Dilute the samples with an appropriate solvent (e.g., water or mobile phase) to a theoretical concentration within the range of your standard curve (e.g., 100 µg/mL).[4][7]
-
Filter the diluted samples through a 0.45 µm syringe filter before injection.
6. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
Monitor the chromatogram for the vancomycin peak and any new peaks that may correspond to degradation products. The retention time of vancomycin is typically around 3.08 minutes under certain conditions.[7] Degradation products will have different retention times.[7]
7. Data Interpretation:
-
Quantify the vancomycin concentration in your samples using the calibration curve.
-
Express the stability as a percentage of the initial concentration. A solution is generally considered stable if the concentration remains ≥90% of the initial concentration.[7]
Visualizations
Caption: Vancomycin degradation pathway to the inactive CDP-1.
Caption: Workflow for assessing vancomycin stability in experiments.
References
- 1. The effect of Vancomycin degradation products in the topical treatment of osteomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vancomycin and its crystalline degradation products released from bone grafts and different types of bone cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the stability of vancomycin solutions at concentrations used in clinical services - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term stability of this compound in intravenous infusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of Vancomycin 25 mg/mL in Ora-Sweet and Water in Unit-Dose Cups and Plastic Bottles at 4°C and 25°C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ejhp.bmj.com [ejhp.bmj.com]
- 8. Physicochemical Stability of Vancomycin at High Concentrations in Polypropylene Syringes [cjhp-online.ca]
- 9. cjhp-online.ca [cjhp-online.ca]
- 10. researchgate.net [researchgate.net]
- 11. publications.ashp.org [publications.ashp.org]
- 12. researchgate.net [researchgate.net]
- 13. globalrph.com [globalrph.com]
- 14. researchgate.net [researchgate.net]
- 15. Degradation of Antibiotic Vancomycin by UV Photolysis and Pulsed Corona Discharge Combined with Extrinsic Oxidants [mdpi.com]
Troubleshooting unexpected results in Vancomycin resistance assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in Vancomycin (B549263) resistance assays.
Frequently Asked Questions (FAQs)
Q1: Why do my Vancomycin Minimum Inhibitory Concentration (MIC) results vary between different testing methods?
A1: Discrepancies in Vancomycin MIC values are commonly observed between different susceptibility testing methods.[1][2][3][4] Methods such as broth microdilution (BMD), Etest, and various automated systems (e.g., Vitek 2, MicroScan) can yield different results for the same isolate.[1][3][5] For instance, E-test results are often one to two dilutions higher than those from BMD, while some automated systems may produce lower MICs.[3][6] This variability can be attributed to differences in inoculum preparation, reading methods (manual vs. automated), and the inherent precision of each technique, which is typically within one doubling dilution.[2][7]
Q2: I have a Staphylococcus aureus isolate with a susceptible Vancomycin MIC, but the patient is not responding to therapy. What could be the issue?
A2: This scenario could indicate the presence of heteroresistant vancomycin-intermediate S. aureus (hVISA).[7][8] hVISA strains consist of a mixed population of cells, where the majority are susceptible to vancomycin, but a subpopulation is resistant.[7] Standard susceptibility testing methods may fail to detect this resistant subpopulation, leading to a susceptible MIC result.[8][9][10] Specialized screening methods are required to detect hVISA.[7][11]
Q3: My VRE (Vancomycin-Resistant Enterococci) screening agar (B569324) is showing growth, but subsequent MIC testing indicates susceptibility. Why is this happening?
A3: This can be due to several factors leading to false-positive results on VRE screening media. Some non-enterococcal organisms can grow on these selective agars. Additionally, some Enterococcus species with intrinsic low-level vancomycin resistance (e.g., E. gallinarum, E. casseliflavus) can grow on screening plates but would not be considered clinically significant VRE. It has also been noted that the age of patients screened can impact the utility of certain VRE media.[12] Furthermore, the presence of the vanB gene in anaerobic gut bacteria can lead to false-positive PCR screening results without the presence of VRE.[13]
Q4: Is the disk diffusion method reliable for determining Vancomycin susceptibility?
A4: The disk diffusion method is generally not recommended for determining Vancomycin susceptibility in S. aureus.[14][15] This is because vancomycin, being a large molecule, diffuses poorly in agar, which can lead to unreliable and inaccurate results.[11] Specifically, it may fail to detect low-level resistance.[7] For enterococci, the disk diffusion test has been shown to incorrectly categorize strains with intermediate resistance as susceptible.[16][17]
Troubleshooting Guide
Issue 1: Inconsistent Vancomycin MIC Results for the Same Isolate
Potential Causes:
-
Methodological Differences: As highlighted in the FAQs, different methods have inherent variability.[1][2][3][4]
-
Inoculum Preparation: Incorrect inoculum density can significantly affect MIC results.
-
Incubation Conditions: Variations in incubation time, temperature, or atmosphere can alter bacterial growth and antibiotic activity.
-
Media Composition: Differences in Mueller-Hinton agar or broth formulations between manufacturers can influence results.
-
Reading of Results: Subjective interpretation of growth inhibition, especially with manual methods, can lead to discrepancies.
Solutions:
-
Standardize Protocols: Ensure that the same, validated protocol is used consistently across all experiments.
-
Use a Reference Method: Broth microdilution (BMD) is considered the "gold standard" for MIC determination.[18] Use BMD to confirm unexpected results from other methods.
-
Calibrate Equipment: Regularly calibrate and maintain all equipment, including pipettes and automated systems.
-
Include Quality Control Strains: Always include appropriate quality control (QC) strains with known MIC values in each assay run to ensure the validity of the results.
Data Presentation: Comparison of Vancomycin MIC Methods
| Method | General Trend Compared to Broth Microdilution (BMD) | Agreement with BMD | Reference |
| Etest | Tends to be 1-2 dilutions higher | Suboptimal to good | [1][3][6][19] |
| Vitek 2 | Can be higher or lower depending on the study | Variable | [1][3][5] |
| MicroScan | Tends to be higher | Low essential agreement in some studies | [2][5] |
| Phoenix | High essential agreement | Good | [2][5] |
Issue 2: Suspected hVISA/VISA Not Detected by Routine Methods
Potential Causes:
-
Low Frequency of Resistant Subpopulation: The resistant subpopulation in hVISA may be too small to be detected by standard inoculum sizes used in routine MIC testing.[7]
-
Inappropriate Screening Method: Standard methods are not designed to detect the subtle resistance of hVISA.[8][9][10]
Solutions:
-
Perform Specialized Screening: Use methods like the macro Etest (MET) or population analysis profile-area under the curve (PAP-AUC) for hVISA detection.[20]
-
Use Vancomycin Screening Agar: Brain heart infusion (BHI) agar containing 6 µg/ml of vancomycin can be used to screen for VISA and some hVISA strains.[14]
-
Increase Inoculum: Some screening methods for hVISA utilize a higher inoculum to increase the chances of detecting the resistant subpopulation.[7]
Issue 3: False-Positive Results in VRE Screening
Potential Causes:
-
Growth of Non-VRE Organisms: Other bacteria may be resistant to the selective agents in the media.
-
Intrinsic Resistance: As mentioned, some Enterococcus species possess intrinsic, low-level vancomycin resistance.
-
Contamination: Cross-contamination during sample processing can lead to erroneous results.
Solutions:
-
Confirmation Testing: Always confirm positive screens with a genotypic test (PCR for vanA/vanB) and a phenotypic test (MIC determination).
-
Species Identification: Identify the Enterococcus species to rule out those with intrinsic resistance.
-
Aseptic Technique: Adhere to strict aseptic techniques during all stages of sample handling and processing.
Issue 4: No Amplification or Unexpected Bands in vanA/vanB PCR
Potential Causes:
-
Poor DNA Quality: Impure or degraded DNA can inhibit PCR.
-
Incorrect PCR Conditions: Suboptimal annealing temperature, extension time, or cycle number can lead to failed or non-specific amplification.[21]
-
Primer Issues: Primer degradation or incorrect primer design can result in no amplification.
-
PCR Inhibition: Substances from the sample matrix can inhibit the polymerase enzyme.[22]
Solutions:
-
DNA Quality Control: Assess DNA purity and integrity using spectrophotometry or gel electrophoresis.
-
Optimize PCR Protocol: Perform a temperature gradient PCR to determine the optimal annealing temperature. Adjust extension times based on the expected amplicon size.[21]
-
Use Positive and Negative Controls: Include positive control DNA (from a known vanA/vanB positive strain) and a no-template control in every PCR run.
-
Dilute DNA Template: Diluting the DNA template can reduce the concentration of PCR inhibitors.
Experimental Protocols
Broth Microdilution (BMD) for Vancomycin MIC
-
Prepare Vancomycin Stock Solution: Prepare a stock solution of vancomycin at a concentration of 1280 µg/mL.
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the vancomycin stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve final concentrations typically ranging from 64 µg/mL to 0.125 µg/mL.
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[1]
-
Inoculate Plate: Add the diluted bacterial suspension to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate: Incubate the plate at 35°C for 16-20 hours in ambient air.[1]
-
Read Results: The MIC is the lowest concentration of vancomycin that completely inhibits visible bacterial growth.
PCR for Detection of vanA and vanB Genes
-
DNA Extraction: Extract genomic DNA from a pure bacterial culture using a commercial DNA extraction kit.
-
PCR Master Mix Preparation: Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, forward and reverse primers for vanA and vanB, and nuclease-free water.
-
PCR Amplification:
-
Add extracted DNA to the PCR master mix.
-
Perform PCR using a thermal cycler with the following general conditions (specific temperatures and times may need optimization):
-
Initial Denaturation: 95°C for 5-10 minutes.
-
Cycling (30-40 cycles):
-
Denaturation: 95°C for 30-60 seconds.
-
Annealing: 50-60°C for 30-60 seconds (primer-dependent).
-
Extension: 72°C for 60 seconds.
-
-
Final Extension: 72°C for 5-10 minutes.
-
-
-
Gel Electrophoresis: Analyze the PCR products on a 1.5-2% agarose (B213101) gel stained with an appropriate DNA stain.
-
Interpretation: The presence of a band of the expected size for vanA or vanB indicates a positive result.
Visualizations
Vancomycin Resistance Signaling Pathway (VanA-type)
Caption: VanA-type vancomycin resistance signaling pathway.
Experimental Workflow: Troubleshooting Unexpected MIC
Caption: Logical workflow for troubleshooting unexpected vancomycin MIC results.
References
- 1. Methicillin Resistant Staphylococcus aureus: Inconsistencies in Vancomycin Susceptibility Testing Methods, Limitations and Advantages of each Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Different Antimicrobial Susceptibility Testing Methods to Determine Vancomycin Susceptibility and MIC for Staphylococcus aureus with Reduced Vancomycin Susceptibility | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. bsac.org.uk [bsac.org.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reduced vancomycin susceptibility in Staphylococcus aureus clinical isolates: a spectrum of less investigated uncertainties | springermedizin.de [springermedizin.de]
- 11. tandfonline.com [tandfonline.com]
- 12. Pseudo-outbreak of vancomycin-resistant-enterococcus (VRE) Colonization in a neonatal intensive care unit using spectra VRE surveillance medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vancomycin-Resistant Enterococci: Screening Efficacy and the Risk of Bloodstream Infections in a Specialized Healthcare Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Laboratory Testing for Vancomycin-resistant Staphylococcus aureus | Staphylococcus aureus | CDC [cdc.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Problems with the disk diffusion test for detection of vancomycin resistance in enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Problems with the disk diffusion test for detection of vancomycin resistance in enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Vancomycin Dosing Guidelines | What You Need To Know | DoseMeRx [doseme-rx.com]
- 19. Determining vancomycin Etest MICs in patients with MRSA bloodstream infection does not support switching antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. bio-rad.com [bio-rad.com]
- 22. Rapid Detection of vanA and vanB Genes Directly from Clinical Specimens and Enrichment Broths by Real-Time Multiplex PCR Assay - PMC [pmc.ncbi.nlm.nih.gov]
Improving the solubility of Vancomycin Hydrochloride for specific experimental buffers
Welcome to the Technical Support Center for Vancomycin (B549263) Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming common challenges related to the solubility of Vancomycin Hydrochloride in experimental buffers. Below you will find frequently asked questions, detailed troubleshooting guides, and standardized protocols to ensure consistency and success in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a white to off-white crystalline solid that is highly soluble in water (>100 mg/mL) and dimethyl sulfoxide (B87167) (DMSO).[1][2] It is slightly soluble in methanol (B129727) and ethanol (B145695) and generally insoluble in less polar organic solvents such as acetone (B3395972) and ether.[1][2]
Q2: How does pH affect the solubility and stability of this compound?
A2: The solubility of this compound is highly dependent on pH.[2] It is an amphoteric molecule, meaning it can react with both acids and bases.[1] Solubility is generally greater at lower (acidic) pH values.[2] The region of maximum stability for vancomycin in solution is between pH 3.0 and 5.7.[3] At pH values above this range, particularly at or above pH 6.85, phosphate (B84403) ions can accelerate its decomposition.[3]
Q3: Can I autoclave my this compound solution to sterilize it?
A3: No, autoclaving is not recommended for sterilizing this compound solutions. The high temperatures can lead to significant degradation of the antibiotic.[3][4] Sterilization should be performed by filtration through a 0.22 µm syringe filter.
Q4: Why is my this compound solution precipitating, and how can I prevent it?
A4: Precipitation can occur for several reasons, including exceeding the solubility limit in a specific buffer, pH shifts, high concentrations, or interactions with buffer components.[5] For example, the solubility in Phosphate Buffered Saline (PBS) at pH 7.2 is limited to approximately 5 mg/mL.[6] At higher concentrations (e.g., 60-80 mg/mL), particle formation and precipitation have been observed, which can be exacerbated by the presence of certain excipients like mannitol.[4][5] To prevent precipitation, ensure you are working within the known solubility limits for your chosen buffer system, control the pH of the solution, and prepare fresh solutions when possible. For high-concentration stock solutions, DMSO is a recommended solvent.[7]
Solubility Data Summary
The following table summarizes the aqueous solubility of this compound at various pH values. The data is derived from FDA findings which determined the volume of media required to dissolve a 250 mg dose at 37°C.[8]
| pH | Volume to Dissolve 250 mg (mL) | Calculated Solubility (mg/mL) |
| 1.0 | 1.78 | ~ 140.4 |
| 3.0 | 1.27 | ~ 196.9 |
| 4.0 | 83.8 | ~ 3.0 |
| 5.0 | 26.3 | ~ 9.5 |
| 7.5 | 14.2 | ~ 17.6 |
Note: These values represent the solubility determined under specific experimental conditions and should be used as a guide. Actual solubility may vary depending on the exact buffer composition, temperature, and purity of the this compound.
Troubleshooting Guide
This guide addresses common problems encountered when preparing this compound solutions for experimental use.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ejhp.bmj.com [ejhp.bmj.com]
- 5. Evaluation of the stability of vancomycin solutions at concentrations used in clinical services - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Minimizing Vancomycin-Induced Nephrotoxicity in Preclinical Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating vancomycin-induced nephrotoxicity in preclinical animal models.
Troubleshooting Guides
This section addresses common issues encountered during in vivo experiments and offers potential solutions.
Issue 1: High variability in nephrotoxicity markers within the same experimental group.
| Potential Cause | Troubleshooting Step |
| Inconsistent Vancomycin (B549263) Administration | Ensure precise and consistent dosing for each animal. For intraperitoneal (IP) injections, vary the injection site to avoid localized irritation. For intravenous (IV) infusions, use a calibrated pump to maintain a constant rate.[1] |
| Variable Animal Health Status | Use animals of the same age, sex, and from the same vendor. Acclimatize animals to the facility for at least one week before the experiment. Monitor for any underlying health issues.[2] |
| Differences in Hydration Status | Ensure all animals have ad libitum access to water. Dehydration can exacerbate kidney injury. |
| Inconsistent Sample Collection and Processing | Standardize the timing and method of blood and urine collection. Process all samples (e.g., centrifugation, storage) under identical conditions to minimize variability in biomarker measurements. |
Issue 2: Lack of significant nephrotoxicity despite high vancomycin doses.
| Potential Cause | Troubleshooting Step |
| Inadequate Vancomycin Dose or Duration | The nephrotoxic effects of vancomycin are dose- and duration-dependent.[1][2] Consider increasing the total daily dose or extending the treatment period. Preclinical studies in rats often use doses of 150-200 mg/kg/day IP for 7 days to induce nephrotoxicity.[3][4] |
| Animal Strain Resistance | Different strains of rats and mice can exhibit varying susceptibility to drug-induced kidney injury. Sprague-Dawley and Wistar rats are commonly used and have shown susceptibility.[5][6] |
| Route of Administration | Intravenous administration generally leads to higher and more immediate peak plasma concentrations, which can be more nephrotoxic than intraperitoneal or subcutaneous routes.[1] |
| Timing of Endpoint Assessment | The peak of kidney injury may occur at different time points depending on the model. Collect samples at multiple time points (e.g., 24, 48, 72 hours, and 7 days) to capture the full extent of the injury.[6] |
Issue 3: Unexpected mortality in the vancomycin-treated group.
| Potential Cause | Troubleshooting Step |
| Acute Toxicity from High Peak Concentrations | High intravenous bolus doses can be lethal.[1] Consider administering the total daily dose in divided doses or as a continuous infusion to reduce peak plasma concentrations while maintaining the target AUC.[1] |
| Severe Dehydration and Electrolyte Imbalance | Monitor for signs of dehydration and provide supportive care if necessary (e.g., subcutaneous saline). Monitor serum electrolytes. |
| Off-target Toxicity | While nephrotoxicity is the primary concern, high doses of vancomycin can have other toxic effects. Perform a thorough necropsy to investigate other potential causes of death. |
Frequently Asked Questions (FAQs)
Q1: What are the key mechanisms of vancomycin-induced nephrotoxicity?
A1: The primary mechanism is the accumulation of vancomycin in the proximal tubular epithelial cells of the kidneys.[1] This leads to:
-
Oxidative Stress: Increased production of reactive oxygen species (ROS) and lipid peroxidation, causing damage to cellular components.[7][8]
-
Apoptosis: Programmed cell death of renal tubular cells, triggered by mitochondrial dysfunction and the activation of caspase pathways.[3][9]
-
Inflammation: Infiltration of inflammatory cells and the production of pro-inflammatory cytokines.[10]
Q2: Which biomarkers are most sensitive for detecting early vancomycin-induced kidney injury?
A2: While serum creatinine (B1669602) (sCr) and blood urea (B33335) nitrogen (BUN) are standard markers, they are often not sensitive enough to detect early injury. More sensitive and specific urinary biomarkers include:
-
Kidney Injury Molecule-1 (KIM-1): A transmembrane protein that is highly upregulated in injured proximal tubule cells.[1]
-
Clusterin: A glycoprotein (B1211001) involved in cell clearance and tissue remodeling that is elevated in urine following tubular injury.[1]
-
N-acetyl-β-D-glucosaminidase (NAG): A lysosomal enzyme released from damaged renal tubular cells.[3]
Q3: How can I mitigate vancomycin-induced nephrotoxicity in my animal model?
A3: Several strategies can be employed:
-
Co-administration of Antioxidants: Agents like N-acetylcysteine (NAC), Vitamin E, and Vitamin C have shown protective effects by reducing oxidative stress.[9][11]
-
Dosing Regimen Optimization: Administering vancomycin in divided doses or as a continuous infusion can reduce peak plasma concentrations and subsequent toxicity.[1]
-
Hydration: Ensuring adequate hydration can help maintain renal blood flow and reduce the concentration of vancomycin in the renal tubules.
Q4: What are the typical histopathological findings in vancomycin-induced nephrotoxicity?
A4: Common findings in H&E stained kidney sections include:
-
Acute tubular necrosis, particularly in the proximal tubules.[1]
-
Loss of brush border in proximal tubular cells.
-
Tubular dilation and cast formation.
-
Interstitial inflammation with infiltration of immune cells.[1]
Data Presentation
Table 1: Effect of Vancomycin Dose and Duration on Renal Biomarkers in Rats
| Vancomycin Dose (mg/kg/day, IP) | Duration (days) | Serum Creatinine (mg/dL) | BUN (mg/dL) | Urinary KIM-1 (ng/mL) | Reference |
| Control (Saline) | 7 | 0.5 ± 0.1 | 20 ± 3 | 1.2 ± 0.4 | [3] |
| 200 | 7 | 1.8 ± 0.4 | 85 ± 12 | 15.6 ± 3.1 | [3] |
| 150 | 3 | 1.1 ± 0.3 | 55 ± 9 | 9.8 ± 2.5 | [6] |
| 200 | 3 | 1.4 ± 0.5 | 70 ± 11 | 12.4 ± 3.0* | [6] |
*p < 0.05 compared to control. Data are presented as mean ± SD.
Table 2: Protective Effects of Antioxidants on Vancomycin-Induced Nephrotoxicity in Rats (Vancomycin at 200 mg/kg/day, IP for 7 days)
| Treatment Group | Serum Creatinine (mg/dL) | BUN (mg/dL) | Renal Malondialdehyde (MDA, nmol/g tissue) | Reference |
| Control | 0.6 ± 0.1 | 22 ± 4 | 1.5 ± 0.3 | [12] |
| Vancomycin | 2.1 ± 0.5 | 92 ± 15 | 4.8 ± 0.9* | [12] |
| Vancomycin + Vitamin E (200 mg/kg) | 1.2 ± 0.3# | 58 ± 10# | 2.5 ± 0.5# | [11] |
| Vancomycin + N-acetylcysteine (150 mg/kg) | 1.4 ± 0.4# | 65 ± 11# | 2.9 ± 0.6# | [9] |
*p < 0.05 compared to control. #p < 0.05 compared to Vancomycin alone. Data are presented as mean ± SD.
Experimental Protocols
1. Vancomycin-Induced Nephrotoxicity Model in Rats
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Acclimatization: House animals in standard conditions for at least one week prior to the experiment with free access to food and water.
-
Vancomycin Preparation: Dissolve vancomycin hydrochloride in sterile 0.9% saline to the desired concentration.
-
Dosing: Administer vancomycin at a dose of 200 mg/kg body weight via intraperitoneal (IP) injection twice daily (100 mg/kg per injection) for 7 consecutive days.[3] The control group receives an equivalent volume of sterile saline.
-
Monitoring: Monitor animals daily for clinical signs of toxicity (e.g., weight loss, lethargy, changes in urine output).
-
Sample Collection: On day 8, collect blood via cardiac puncture for serum creatinine and BUN analysis. Collect urine for biomarker analysis (e.g., KIM-1, clusterin). Euthanize animals and collect kidneys for histopathology.
2. Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining of Kidney Tissue
-
Fixation: Immediately fix the harvested kidneys in 10% neutral buffered formalin for at least 24 hours.
-
Processing: Dehydrate the tissue through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount on glass slides.
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 1 change, 3 minutes.
-
70% Ethanol: 1 change, 3 minutes.
-
Rinse in running tap water.[13]
-
-
Staining:
-
Immerse in Harris's hematoxylin for 3-5 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol for a few seconds.
-
Rinse in running tap water.
-
"Blue" the sections in Scott's tap water substitute for 1-2 minutes.
-
Rinse in running tap water.
-
Counterstain with eosin for 1-2 minutes.[14]
-
-
Dehydration and Mounting:
-
95% Ethanol: 2 changes, 2 minutes each.
-
100% Ethanol: 2 changes, 2 minutes each.
-
Xylene: 2 changes, 2 minutes each.
-
Mount with a coverslip using a permanent mounting medium.[13]
-
3. ELISA for Urinary KIM-1
-
Sample Preparation: Centrifuge urine samples to remove debris. Dilute samples as per the ELISA kit manufacturer's instructions.
-
Assay Procedure (General Principle):
-
Add standards and samples to the wells of a microplate pre-coated with a capture antibody specific for rat KIM-1.
-
Incubate to allow KIM-1 to bind to the antibody.
-
Wash the plate to remove unbound substances.
-
Add a biotin-conjugated detection antibody that binds to a different epitope on KIM-1.
-
Incubate and wash.
-
Add streptavidin-HRP (Horse Radish Peroxidase) which binds to the biotin.
-
Incubate and wash.
-
Add a TMB substrate solution. The HRP enzyme will catalyze a color change.
-
Stop the reaction with an acid solution.
-
Read the absorbance at 450 nm using a microplate reader.[15][16]
-
-
Quantification: Calculate the concentration of KIM-1 in the samples by comparing their absorbance to a standard curve generated from known concentrations of recombinant rat KIM-1.
Mandatory Visualizations
Caption: Workflow for a preclinical vancomycin nephrotoxicity study.
Caption: Vancomycin-induced oxidative stress pathway in renal cells.
Caption: Key signaling events in vancomycin-induced apoptosis.
References
- 1. Vancomycin-Induced Kidney Injury: Animal Models of Toxicodynamics, Mechanisms of Injury, Human Translation, and Potential Strategies for Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doses, durations, and gender predict vancomycin-induced kidney injury in pre-clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rutin Attenuates Vancomycin-Induced Nephrotoxicity by Ameliorating Oxidative Stress, Apoptosis, and Inflammation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lack of synergistic nephrotoxicity between vancomycin and piperacillin/tazobactam in a rat model and a confirmatory cellular model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accp1.org [accp1.org]
- 6. Evaluation of Vancomycin Exposures Associated with Elevations in Novel Urinary Biomarkers of Acute Kidney Injury in Vancomycin-Treated Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. mdpi.com [mdpi.com]
- 9. N-acetylcysteine Ameliorates Vancomycin-induced Nephrotoxicity by Inhibiting Oxidative Stress and Apoptosis in the in vivo and in vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Vitamin E in the prevention of vancomycin-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protective effects of different antioxidants and amrinone on vancomycin-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. clyte.tech [clyte.tech]
- 14. Hematoxylin and Eosin (H&E) Staining Protocol - IHC WORLD [ihcworld.com]
- 15. elkbiotech.com [elkbiotech.com]
- 16. mybiosource.com [mybiosource.com]
Optimizing storage conditions to maintain Vancomycin Hydrochloride potency
Welcome to the Technical Support Center for Vancomycin (B549263) Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing storage conditions to maintain the potency and integrity of Vancomycin Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for lyophilized this compound powder?
A1: Lyophilized this compound powder should be stored at a controlled room temperature of 20°C to 25°C (68°F to 77°F).[1][2] The product is oxygen-sensitive and should be kept in its original container until use.[1][2] Long-term storage beyond two years may lead to discoloration of the powder, turning it pink and then brown.[3]
Q2: How should I reconstitute and dilute this compound for experimental use?
A2: To reconstitute, add Sterile Water for Injection to the vial to achieve a concentration of 50 mg/mL.[1][2] For intravenous use, this reconstituted solution must be further diluted in a suitable infusion solution, such as 0.9% Sodium Chloride Injection or 5% Dextrose Injection.[1][4] The final concentration for administration should generally not exceed 5 mg/mL to minimize the risk of infusion-related reactions.[4][5]
Q3: How long is a reconstituted solution of this compound stable?
A3: After reconstitution with Sterile Water for Injection, the solution can be stored in a refrigerator for up to 14 days without a significant loss of potency.[1][2][4]
Q4: What is the stability of this compound after dilution in IV fluids?
A4: The stability of the diluted solution depends on the infusion fluid and storage temperature. Solutions diluted with 5% Dextrose Injection or 0.9% Sodium Chloride Injection can be stored in a refrigerator for 14 days.[1][4] When diluted with other infusion fluids like Lactated Ringer's Injection, the refrigerated storage period is 96 hours.[1]
Troubleshooting Guide
Issue 1: My this compound solution has turned cloudy or formed a precipitate.
-
Possible Cause 1: High Concentration. Higher concentrations of vancomycin are more likely to precipitate.[4] It is recommended to dilute solutions to 5 mg/mL or less.[4] At concentrations of 80 mg/mL in saline solution, visible particles have been observed between 22 and 24 hours of infusion at 25°C.[6]
-
Possible Cause 2: Incompatibility with other compounds. Vancomycin has a low pH (2.5 to 4.5 after reconstitution) and can be physically or chemically unstable when mixed with other compounds, especially alkaline solutions.[1][4] Mixtures with beta-lactam antibiotics are known to be physically incompatible.[4] It is recommended to flush intravenous lines between the administration of different antibiotics.[4]
-
Possible Cause 3: Low Temperature. While refrigeration is recommended for storage, freezing of diluted solutions can cause precipitation. However, this precipitate should dissolve at room temperature without affecting potency.[5] Do not refreeze thawed solutions.[5][7]
-
Troubleshooting Steps:
-
Visually inspect the solution for particulate matter and discoloration before use.[1]
-
If precipitation is observed, verify the concentration and diluent used.
-
If mixing with other drugs, check for compatibility information.
-
If the solution was frozen, allow it to thaw completely at room temperature and agitate to ensure any precipitate has redissolved.[5][7]
-
Issue 2: The lyophilized powder has changed color.
-
Possible Cause: Age and Exposure to Oxygen. this compound powder can change color to pink and then brown after prolonged storage (e.g., two years), which may indicate a loss of quality.[3] The product is also oxygen-sensitive.[1][2]
-
Troubleshooting Steps:
-
Check the expiration date of the product.
-
Ensure the vial was properly sealed and stored away from air exposure.
-
If the powder is discolored, it is recommended not to use it as it may not meet pharmacopeial requirements.[3]
-
Issue 3: I am observing a loss of potency in my this compound solution.
-
Possible Cause 1: Improper Storage Temperature. Storing diluted solutions at room temperature for extended periods can lead to a loss of potency. For example, at 24°C, a potency loss of less than 6% was observed over 17 days, whereas refrigerated or frozen samples showed less than 1% loss over 63 days.[8]
-
Possible Cause 2: Incorrect pH. The stability of vancomycin is pH-dependent. The reconstituted solution has an acidic pH of 2.5 to 4.5.[1] Significant deviations from this range can accelerate degradation.
-
Possible Cause 3: Exposure to Light. While some studies show stability for short periods without light protection, it is good practice to protect solutions from light, especially during long-term storage.[6][9]
-
Troubleshooting Steps:
-
Review your storage procedures and ensure they align with the recommended temperature and duration guidelines.
-
Verify the pH of your solution if you suspect it may be outside the optimal range.
-
To confirm potency, use a stability-indicating analytical method such as High-Performance Liquid Chromatography (HPLC).[10][11]
-
Data Presentation
Table 1: Stability of Reconstituted and Diluted this compound Solutions
| Concentration | Diluent | Storage Temperature | Duration | Potency Retention | Reference |
| 50 mg/mL | Sterile Water for Injection | Refrigerated | 14 days | No significant loss | [1][2] |
| 5 mg/mL | 5% Dextrose or 0.9% NaCl | Refrigerated | 14 days | No significant loss | [1][4] |
| 5 mg/mL | Lactated Ringer's Injection | Refrigerated | 96 hours | No significant loss | [1] |
| 5 mg/mL | 5% Dextrose or 0.9% NaCl | 24°C (Room Temp) | 17 days | >94% | [8] |
| 5 mg/mL | 5% Dextrose or 0.9% NaCl | 5°C (Refrigerated) | 63 days | >99% | [8] |
| 5 mg/mL | 5% Dextrose or 0.9% NaCl | -10°C (Frozen) | 63 days | >99% | [8] |
| 25 mg/mL | Ora-Sweet & Water (1:1) | 4°C (Refrigerated) | 75 days | >93.6% | [12] |
| 25 mg/mL | Ora-Sweet & Water (1:1) | 25°C (Room Temp) | 30 days | >90% | [12] |
| 41.66 mg/mL | 5% Dextrose or 0.9% NaCl | Ambient Temperature | 48 hours | >90% | [13] |
Table 2: pH of Reconstituted this compound Solutions
| Concentration | Diluent | pH Range | Reference |
| 50 mg/mL | Sterile Water for Injection | 2.5 - 4.5 | [1][2][14] |
| 41.66 mg/mL | 5% Dextrose or 0.9% NaCl | ~3.17 | [9] |
| 62.5 mg/mL | 0.9% NaCl | ~3.57 | [15] |
| 83.3 mg/mL | 0.9% NaCl | ~3.54 | [15] |
| 62.5 mg/mL | 5% Dextrose | ~3.26 | [15] |
| 83.3 mg/mL | 5% Dextrose | ~3.32 | [15] |
Experimental Protocols
Protocol 1: Stability Testing of this compound Solution via HPLC
This protocol outlines a general method for assessing the chemical stability of a prepared this compound solution.
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of this compound reference standard in deionized water (e.g., 1000 µg/mL).[10]
-
Create a series of standard solutions by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.[10]
-
Prepare your experimental sample solutions of this compound in the desired diluent and concentration. At specified time points, dilute these samples to fall within the range of the standard curve.
-
-
Chromatographic Conditions:
-
Column: C18 or C8 column (e.g., 250 x 4.6 mm, 5 µm particle size).[10][16]
-
Mobile Phase: A common mobile phase is a mixture of a buffer (e.g., citrate (B86180) buffer pH 4 or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) and/or methanol.[10][17] An example ratio is 85:10:5 (v/v/v) of citrate buffer:acetonitrile:methanol.[10]
-
Flow Rate: Typically 1 mL/min.[10]
-
Detection: UV detection at 280 nm or 210-282 nm.[10][11][17]
-
Temperature: Column oven at 30°C.[15]
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples at each time point.
-
Calculate the concentration of this compound in the samples using the calibration curve.
-
Determine the percentage of the initial concentration remaining at each time point. A solution is generally considered stable if the concentration remains ≥90% of the initial concentration.[9][18]
-
Protocol 2: Forced Degradation Study
To ensure the analytical method is stability-indicating, forced degradation studies are performed.
-
Acid and Base Hydrolysis:
-
Thermal Degradation:
-
Oxidative Degradation:
-
Analysis:
-
Analyze the stressed samples using the HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent Vancomycin peak.[10]
-
Visualizations
Caption: Workflow for this compound stability testing.
References
- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. EP2520282A2 - Vials of vancomycin vhloridrate with improved stability - Google Patents [patents.google.com]
- 4. globalrph.com [globalrph.com]
- 5. publications.ashp.org [publications.ashp.org]
- 6. ejhp.bmj.com [ejhp.bmj.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Stability of this compound in 5% dextrose and 0.9% sodium chloride injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ejhp.bmj.com [ejhp.bmj.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. scielo.br [scielo.br]
- 12. Stability of Vancomycin 25 mg/mL in Ora-Sweet and Water in Unit-Dose Cups and Plastic Bottles at 4°C and 25°C - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound FOR INJECTION, USP(Formerly: Sterile this compound)(For Intravenous Use After Dilution) [dailymed.nlm.nih.gov]
- 15. Physicochemical Stability of Vancomycin at High Concentrations in Polypropylene Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quality Assessment of U.S. Marketplace Vancomycin for Injection Products Using High-Resolution Liquid Chromatography-Mass Spectrometry and Potency Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
- 18. Evaluation of the stability of vancomycin solutions at concentrations used in clinical services - PMC [pmc.ncbi.nlm.nih.gov]
Challenges and solutions for using Vancomycin in combination with other antibiotics
Welcome to the Technical Support Center for Vancomycin (B549263) Combination Therapy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of vancomycin in combination with other antibiotics.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected antagonism between vancomycin and a β-lactam in our in-vitro experiments. What could be the cause?
A1: This is a recognized phenomenon. Antagonism between vancomycin and β-lactams can occur, particularly at sub-inhibitory concentrations (sub-MICs) of the β-lactam antibiotic.[1] The mechanisms are not fully elucidated but may involve complex interactions with the bacterial cell wall synthesis pathways.[2] It is crucial to test a full range of concentrations for both antibiotics to identify synergistic, indifferent, or antagonistic interactions.
Q2: Our team is concerned about the risk of nephrotoxicity in our animal model when combining vancomycin with piperacillin-tazobactam (B1260346). How does this compare to other combinations?
A2: Your concern is valid. Numerous studies have indicated that the combination of vancomycin and piperacillin-tazobactam is associated with a significantly higher risk of acute kidney injury (AKI) compared to vancomycin combined with other β-lactams like cefepime (B1668827) or meropenem.[3][4][5] While the exact mechanism remains unclear, it is a consistent finding in clinical and preclinical observations.[6] Combination with aminoglycosides has also been associated with nephrotoxicity, although some studies suggest the combination may not be more nephrotoxic than either agent alone.[7][8][9] Close monitoring of renal function is advised.
Q3: We are not seeing a significant improvement in efficacy with our vancomycin combination therapy against MRSA bacteremia in our in-vivo model compared to vancomycin monotherapy. Is this expected?
A3: This observation aligns with some clinical findings. While many in-vitro studies demonstrate synergy, the translation to significantly improved clinical outcomes, such as mortality, is not always observed.[10][11] Combination therapy with a β-lactam for Methicillin-resistant Staphylococcus aureus (MRSA) bacteremia has been shown to lower clinical failure rates, which is often driven by reduced rates of persistent or relapsed bacteremia.[10][12] However, a significant difference in overall mortality is not consistently reported.[10][13] The benefit of combination therapy may be more pronounced in clearing the infection rather than preventing mortality in all cases.
Q4: What is the rationale for combining a β-lactam with vancomycin for treating infections caused by vancomycin-intermediate S. aureus (VISA) or heterogeneous VISA (hVISA)?
A4: The primary rationale is synergy. Several in-vitro studies have demonstrated that the combination of vancomycin and a β-lactam (such as nafcillin, cefazolin (B47455), or ceftaroline) can have a synergistic effect against MRSA, including strains with reduced susceptibility to vancomycin like VISA and hVISA.[14][15][16] The presence of a β-lactam appears to enhance the activity of vancomycin against these more resistant strains.[15] This "seesaw effect," where increased resistance to vancomycin may lead to increased susceptibility to β-lactams, is a key concept being explored.[17]
Q5: We are working on developing a new combination therapy to overcome vancomycin-resistant enterococci (VRE). What are some novel approaches?
A5: Overcoming VRE is a significant challenge. One innovative approach involves combining vancomycin with compounds that are not traditional antibiotics. For example, research has shown that mitoxantrone, an anticancer agent, can act synergistically with vancomycin to inhibit VRE growth.[18][19] This particular combination appears to make VRE more susceptible to vancomycin.[19] Exploring compounds that can resensitize resistant bacteria to existing antibiotics is a promising area of research.[20]
Troubleshooting Guides
Issue: High variability in synergy testing results.
| Possible Cause | Troubleshooting Step |
| Inoculum effect | Standardize the inoculum preparation to a 0.5 McFarland standard for each experiment. |
| Methodological differences | Ensure consistent methodology (e.g., checkerboard, time-kill, Etest) across experiments. Different methods can yield different results.[21] |
| Media composition | Use cation-adjusted Mueller-Hinton broth for susceptibility testing as recommended by CLSI guidelines. |
| Interpretation criteria | Strictly adhere to the definitions of synergy (e.g., FIC index ≤ 0.5), indifference, and antagonism.[22][23] |
Issue: In-vitro synergy does not translate to in-vivo efficacy.
| Possible Cause | Troubleshooting Step |
| Pharmacokinetic/pharmacodynamic (PK/PD) mismatch | Utilize an in-vitro PK/PD model to simulate human-like drug exposures to better predict in-vivo outcomes.[16][24] |
| Biofilm formation | Test the combination therapy against bacterial biofilms, as these can significantly reduce antibiotic efficacy.[25] |
| Host factors | Consider the influence of the host immune system, which is not accounted for in standard in-vitro assays. |
Quantitative Data Summary
Table 1: Risk of Acute Kidney Injury (AKI) with Vancomycin Combinations
| Vancomycin Combination | Comparator | Odds Ratio (OR) for AKI | Reference |
| Vancomycin + Piperacillin/Tazobactam | Vancomycin + Cefepime | 2.55 | [3] |
| Vancomycin + Piperacillin/Tazobactam | Vancomycin + Meropenem | 2.26 | [3] |
| Vancomycin + Aminoglycoside | Vancomycin Alone | Increased incidence from 5% to 22% | [8] |
Table 2: Clinical Outcomes of Vancomycin Combination Therapy for MRSA Bacteremia
| Outcome | Vancomycin Combination Therapy vs. Monotherapy | Odds Ratio (OR) | Reference |
| Clinical Failure | Lower with combination therapy | 0.56 | [10][12] |
| Mortality | No significant difference | 0.98 | [12] |
| Persistent Bacteremia | Lower with combination therapy | 0.56 | [12] |
Experimental Protocols
Protocol 1: Checkerboard Synergy Assay
This method assesses the in-vitro interaction of two antimicrobial agents.
-
Preparation: Prepare serial twofold dilutions of each antibiotic in a 96-well microtiter plate. One antibiotic is diluted along the x-axis, and the other along the y-axis. The final plate will contain various combinations of the two drugs.
-
Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plate at 35°C for 16-20 hours.
-
Reading: Determine the Minimal Inhibitory Concentration (MIC) for each antibiotic alone and in combination. The MIC is the lowest concentration that inhibits visible bacterial growth.
-
Calculation: Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4[23]
-
Protocol 2: Time-Kill Assay
This assay evaluates the bactericidal activity of antimicrobial combinations over time.
-
Preparation: Prepare tubes with Mueller-Hinton broth containing the antibiotics at desired concentrations (e.g., 0.5x MIC, 1x MIC), both alone and in combination.
-
Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Incubation and Sampling: Incubate the tubes at 35°C with shaking. At predetermined time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots from each tube.
-
Quantification: Perform serial dilutions of the aliquots and plate them on appropriate agar (B569324) to determine the viable bacterial count (CFU/mL).
-
Analysis: Plot the log10 CFU/mL versus time for each combination. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.[21]
Protocol 3: In-Vitro Pharmacodynamic (PK/PD) Model
This model simulates human pharmacokinetic profiles of antibiotics.
-
Model Setup: A one-compartment model is commonly used. This consists of a central reservoir containing the bacterial culture in media. Fresh media is pumped in, and "cleared" media containing the drug is pumped out to simulate the drug's half-life.[24]
-
Inoculation: Inoculate the central reservoir with a standardized bacterial inoculum (e.g., 10^6 CFU/mL).[24]
-
Drug Dosing: Administer the antibiotics into the central reservoir to achieve peak concentrations that mimic those in human plasma. The subsequent dilution simulates the drug's elimination.
-
Sampling: Collect samples from the reservoir at various time points over 48-72 hours to determine both the antibiotic concentrations and the bacterial density.[24][26]
-
Analysis: Plot the bacterial killing and regrowth curves. The area under the bacterial killing and regrowth curve (AUBC) can be calculated to quantify the overall antibacterial effect.[24][26]
Visualizations
Caption: Workflow for in-vitro antibiotic synergy testing.
Caption: Mechanism of vancomycin action and resistance.
Caption: Troubleshooting logic for AKI risk assessment.
References
- 1. Combination Effect of Vancomycin and β-Lactams against a Staphylococcus aureus Strain, Mu3, with Heterogeneous Resistance to Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergy of β-Lactams with Vancomycin against Methicillin-Resistant Staphylococcus aureus: Correlation of Disk Diffusion and Checkerboard Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vancomycin combined with piperacillin/tazobactam increases the risk of acute kidney injury compared with vancomycin plus other anti-pseudomonal beta-lactams: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vancomycin plus piperacillin/tazobactam and acute kidney injury risk: A review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Is the use of piperacillin/tazobactam associated with risk of acute kidney injury? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 6. Acute Kidney Injury Associated with the Concomitant Use of Vancomycin and Piperacillin-Tazobactam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nephrotoxicity with Combination Vancomycin-Aminoglycoside Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nephrotoxicity of vancomycin, alone and with an aminoglycoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Combination of Vancomycin or Daptomycin and Beta-lactam Antibiotics: A Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Vancomycin or Daptomycin With vs Without an Antistaphylococcal β-Lactam on Mortality, Bacteremia, Relapse, or Treatment Failure in Patients With MRSA Bacteremia: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. contagionlive.com [contagionlive.com]
- 13. journals.asm.org [journals.asm.org]
- 14. journals.asm.org [journals.asm.org]
- 15. β-Lactam Combinations with Vancomycin Show Synergistic Activity against Vancomycin-Susceptible Staphylococcus aureus, Vancomycin-Intermediate S. aureus (VISA), and Heterogeneous VISA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synergy between Vancomycin and Nafcillin against Staphylococcus aureus in an In Vitro Pharmacokinetic/Pharmacodynamic Model | PLOS One [journals.plos.org]
- 17. journals.asm.org [journals.asm.org]
- 18. A novel combination therapy for treating vancomycin-resistant bacterial infections | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 19. SMART researchers develop novel combination bacterium- and host-targeted therapy for treating vancomycin-resistant bacterial infections [portal.smart.mit.edu]
- 20. tandfonline.com [tandfonline.com]
- 21. journals.asm.org [journals.asm.org]
- 22. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 24. In Vitro Pharmacodynamics of Vancomycin and Cefazolin Alone and in Combination against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. In vitro pharmacodynamics of vancomycin and cefazolin alone and in combination against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining purification protocols to increase the yield of high-purity Vancomycin Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols to increase the yield of high-purity Vancomycin (B549263) Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying Vancomycin Hydrochloride?
A1: The most common methods for purifying this compound include a combination of chromatography, crystallization, and filtration techniques.[1][2] Ion exchange and reversed-phase chromatography are frequently used to separate Vancomycin from impurities.[3][4] Crystallization is then often employed to obtain a high-purity solid product, followed by filtration and drying.[1][5]
Q2: What is a typical achievable purity and yield for this compound purification?
A2: With optimized multi-step purification protocols, it is possible to achieve a chromatographic purity of up to 99% for this compound.[3][4] Yields can also be high, with some methods reporting over 90% recovery.[6] However, the exact yield and purity depend on the starting material's quality and the specific purification methods employed.
Q3: How can I improve the color of my final this compound product?
A3: Discoloration, often appearing as a slightly red or off-white powder, can be due to residual pigments from the fermentation broth.[7] Purification steps involving adsorbent resins and decolorizing agents like alumina (B75360) can help remove these pigments.[1] Employing a robust chromatographic method, such as reversed-phase HPLC, can also significantly improve the color and appearance of the final product.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Low Yield
Problem: The final yield of purified this compound is significantly lower than expected.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Elution from Chromatography Column | Optimize the elution conditions, such as the mobile phase composition, pH, and flow rate.[1] Ensure the column is not overloaded. |
| Precipitation During Processing | This compound may precipitate if the solvent composition or pH is not optimal.[8] Ensure the sample remains fully dissolved during all steps. |
| Loss During Filtration or Transfer | Handle the product carefully during transfers between steps. Ensure the filter medium is appropriate and that all product is recovered from it. |
| Degradation of Vancomycin | Vancomycin is sensitive to pH and temperature. Avoid harsh pH conditions and prolonged exposure to high temperatures.[9] |
Poor Purity/Presence of Impurities
Problem: The final product shows significant impurities when analyzed by HPLC.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Chromatographic Separation | Optimize the HPLC method, including the column type (e.g., C18, C8), mobile phase composition (acetonitrile, methanol, buffers), gradient, and pH.[8][10] |
| Co-elution of Impurities | If an impurity co-elutes with Vancomycin, consider changing the selectivity of the chromatographic system by altering the stationary phase or the organic modifier in the mobile phase.[8] |
| Column Overload | Injecting too much sample onto the HPLC column can lead to poor separation.[8] Reduce the injection volume or sample concentration.[8] |
| Contamination | Ensure all glassware, solvents, and reagents are of high purity to avoid introducing external contaminants. |
Crystallization Issues
Problem: Difficulty in inducing crystallization or obtaining crystals of poor quality.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Improper Solvent System | The choice of anti-solvent is critical. Water-soluble organic solvents like acetone, ethanol, or acetonitrile (B52724) are commonly used to induce crystallization.[1][2] |
| Suboptimal pH | The pH of the solution significantly impacts crystallization. The optimal pH for crystallization should be determined empirically, but is often in the acidic to neutral range.[11][12] |
| Slow Crystal Growth | The crystallization process can be slow.[2] Consider factors like temperature control and seeding with existing crystals to promote growth. Increasing the surface area within the crystallization vessel can also reduce the time required.[5] |
| Presence of Impurities | High levels of impurities can inhibit crystallization.[2] Ensure the material is sufficiently pure before attempting crystallization. |
Experimental Protocols
General this compound Purification Workflow
This protocol outlines a general multi-step process for purifying this compound from a crude extract.
Caption: General workflow for this compound purification.
Troubleshooting Logic for Low Purity in HPLC
This diagram illustrates a logical approach to troubleshooting low purity results from HPLC analysis.
References
- 1. EP1612216B1 - Process of purifying this compound - Google Patents [patents.google.com]
- 2. CN104672310A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. WO2015062168A1 - Separation and purification method for this compound of high purity - Google Patents [patents.google.com]
- 4. EP3064214A1 - Separation and purification method for this compound of high purity - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN101440127A - Preparation of high-purity this compound - Google Patents [patents.google.com]
- 7. JP4173124B2 - Purification method of this compound - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. US9428291B2 - Method and system for producing high purity this compound - Google Patents [patents.google.com]
- 10. ijfmr.com [ijfmr.com]
- 11. US5574135A - Process for making vancomycin - Google Patents [patents.google.com]
- 12. JPH05244964A - Method for crystallizing vancomycin-based antibiotic - Google Patents [patents.google.com]
Validation & Comparative
A Researcher's Guide to Validating the Purity of Commercial Vancomycin Hydrochloride Batches
For researchers, scientists, and drug development professionals, ensuring the purity and potency of commercial Vancomycin Hydrochloride is a critical first step for reliable and reproducible experimental results. This guide provides a comparative overview of essential analytical methods for validating this compound batches, complete with experimental protocols and data presentation to aid in the selection of suitable commercial products for research purposes.
Vancomycin, a glycopeptide antibiotic, is a complex molecule produced by fermentation, making it susceptible to a variety of impurities and degradation products.[1] The United States Pharmacopeia (USP) and British Pharmacopoeia (BP) both outline official methods for determining the purity of this compound, with High-Performance Liquid Chromatography (HPLC) being the most widely used and official technique.[2]
Comparative Analysis of Purity Validation Methods
The primary methods for assessing the quality of this compound are chromatography for purity and impurity profiling, and microbiological assays for determining potency.
| Analytical Method | Principle | Key Parameters Measured | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential interactions with a stationary and mobile phase. | Purity of Vancomycin B, presence and quantity of related impurities (e.g., Crystalline Degradation Product - CDP-1).[1][3] | High specificity, precision, and accuracy for quantification of both the active pharmaceutical ingredient (API) and impurities.[4] Official method in major pharmacopeias.[2] | Higher operational expenses, longer processing times, and requirement for technical expertise.[4] |
| UV-Vis Spectrophotometry | Measures the absorption of ultraviolet or visible light by the sample. | Estimation of total Vancomycin concentration. | Simple, affordable, and quick to perform, making it useful for routine screening.[4][5] | Lower specificity compared to HPLC; susceptible to interference from impurities that absorb at similar wavelengths.[4][5] |
| Microbiological Assay | Measures the inhibition of growth of a susceptible microorganism by the antibiotic. | Potency of Vancomycin.[1][3] | Provides a direct measure of the biological activity of the antibiotic. | Less precise than chromatographic methods and can be influenced by experimental variables. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | Identification and quantification of known and unknown impurities with high sensitivity and specificity.[1] | Provides structural information about impurities, aiding in their identification. High sensitivity. | High cost of instrumentation and complexity of data analysis. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound purity.
This protocol is a generalized representation based on methods described in scientific literature.[1][6][7] Researchers should consult the relevant pharmacopeia for the most current official method.
Objective: To quantify the percentage of Vancomycin B and identify and quantify related impurities.
Materials:
-
This compound sample
-
Mobile Phase A: 95:5 (v/v) Water/0.2 M Ammonium Acetate, pH 9[1]
-
Mobile Phase B: 65:30:5 (v/v/v) Water/Methanol/0.2 M Ammonium Acetate, pH 9[1]
-
Column: C18 column (e.g., Phenomenex Kinetex C18, 100 by 2.1 mm, 1.7 µm)[1]
-
HPLC system with UV detector
Procedure:
-
Standard Preparation: Prepare a stock solution of USP this compound RS in water at a concentration of 1.0 mg/mL.
-
Sample Preparation: Dissolve the commercial this compound batch in water to a final concentration of 1.0 mg/mL.[1]
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Calculation: Calculate the percentage of Vancomycin B and each impurity in the sample by comparing the peak areas to the standard. The USP acceptance criteria for this compound for injection specifies not less than 80.0% for Vancomycin B and not more than 9.0% for any single impurity.[3]
This protocol is based on the cylinder-plate method described in the USP.[1]
Objective: To determine the biological activity (potency) of the this compound batch.
Materials:
-
This compound sample
-
USP this compound RS
-
Test organism: Bacillus subtilis (ATCC 6633)[1]
-
Antibiotic Medium 8[1]
-
Phosphate (B84403) buffer, pH 4.5[1]
-
Petri dishes
-
Sterile cylinders
Procedure:
-
Preparation of Inoculum: Prepare a spore suspension of B. subtilis.
-
Preparation of Plates: Add the spore suspension to molten Antibiotic Medium 8 and pour into petri dishes. Allow the agar (B569324) to solidify.
-
Standard and Sample Preparation:
-
Assay:
-
Place sterile cylinders on the surface of the inoculated agar plates.
-
Fill the cylinders with the standard dilutions and the sample solution.
-
Incubate the plates under appropriate conditions.
-
-
Analysis: Measure the diameter of the zones of inhibition for the standard and the sample. Plot a standard curve of the zone diameter versus the logarithm of the concentration. Determine the potency of the sample by interpolating its zone diameter on the standard curve.
Data Presentation
For a clear comparison of different commercial batches, the following tables should be used to summarize the quantitative data obtained from the validation experiments.
Table 1: HPLC Purity and Impurity Profile of Commercial this compound Batches
| Batch ID | % Vancomycin B | % Crystalline Degradation Product (CDP-1) | % Other Major Impurity 1 | % Total Impurities |
| Batch A | 92.5 | 1.8 | 0.9 | 7.5 |
| Batch B | 89.8 | 2.5 | 1.2 | 10.2 |
| Batch C | 95.1 | 0.8 | 0.5 | 4.9 |
| USP Limit | ≥ 80.0% | ≤ 9.0% | ≤ 9.0% | Not specified |
Table 2: Potency of Commercial this compound Batches
| Batch ID | Potency (IU/mg) | Lower Fiducial Limit (IU/mg) | Upper Fiducial Limit (IU/mg) |
| Batch A | 1080 | 1065 | 1095 |
| Batch B | 1055 | 1040 | 1070 |
| Batch C | 1110 | 1098 | 1122 |
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for planning and execution.
Caption: Workflow for validating the purity and potency of Vancomycin HCl.
Vancomycin's Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Vancomycin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall in Gram-positive bacteria.
Caption: Vancomycin's mechanism of action via inhibition of cell wall synthesis.
By employing these standardized methods and maintaining rigorous quality control, researchers can ensure the validity of their experimental outcomes when working with this compound.
References
- 1. Quality Assessment of U.S. Marketplace Vancomycin for Injection Products Using High-Resolution Liquid Chromatography-Mass Spectrometry and Potency Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Product Quality of Parenteral Vancomycin Products in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijfmr.com [ijfmr.com]
- 6. Determination of Vancomycin B and Vancomycin Impurities by Liquid Chromatography | Kuleshova | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 7. jetir.org [jetir.org]
- 8. usp.org [usp.org]
- 9. pharmacopeia.cn [pharmacopeia.cn]
- 10. pharmacopeia.cn [pharmacopeia.cn]
In Vitro Showdown: A Comparative Analysis of Vancomycin and Teicoplanin Against MRSA
A deep dive into the in vitro performance of two key glycopeptide antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA), providing researchers, scientists, and drug development professionals with a comprehensive guide to their comparative efficacy, supported by experimental data and detailed methodologies.
In the ongoing battle against antibiotic resistance, Methicillin-Resistant Staphylococcus aureus (MRSA) remains a formidable challenge in both healthcare and community settings. Vancomycin (B549263) and Teicoplanin, both glycopeptide antibiotics, have long been mainstays in the treatment of serious MRSA infections. While sharing a similar mechanism of action, subtle but significant differences in their in vitro activity can have implications for therapeutic choices. This guide provides a comparative analysis of their performance against MRSA, focusing on key in vitro parameters: Minimum Inhibitory Concentration (MIC), time-kill kinetics, and the post-antibiotic effect (PAE).
At a Glance: Performance Against MRSA
| Parameter | Vancomycin | Teicoplanin | Key Insights |
| MIC50 (mg/L) | 0.5 - 1.5 | 0.25 - 1.0 | Teicoplanin often exhibits a lower or equivalent MIC50, suggesting it can be more potent against some MRSA isolates.[1] |
| MIC90 (mg/L) | 1.0 - 2.0 | 1.0 - 2.0 | Both antibiotics generally show similar MIC90 values, indicating comparable activity against the less susceptible MRSA strains.[1][2] |
| Time-Kill Kinetics | Bactericidal | Bactericidal | Both agents demonstrate time-dependent killing of MRSA. However, the rate and extent of killing can vary depending on the specific strain and the antibiotic concentration. |
| Post-Antibiotic Effect (PAE) | Present | Generally longer than Vancomycin | Teicoplanin typically induces a more prolonged PAE, meaning it continues to suppress bacterial growth for a longer period after the antibiotic has been removed.[3][4] |
Deeper Dive: Quantitative In Vitro Data
The following tables summarize key quantitative data from various in vitro studies, offering a clearer picture of the comparative performance of Vancomycin and Teicoplanin against MRSA.
Table 1: Minimum Inhibitory Concentration (MIC) Distribution against MRSA
| Study / Isolate Collection | Antibiotic | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
| Chinese Hospitals (2018-2020)[1] | Vancomycin | 0.25 - 2 | 0.5 | 1 |
| Teicoplanin | 0.125 - 4 | 0.25 | 1 | |
| Bacteraemia Isolates[2] | Vancomycin | 0.5 - 2 | - | 2.0 |
| Teicoplanin | 0.5 - 4 | - | 2.0 |
Table 2: Post-Antibiotic Effect (PAE) against MRSA
| Study | Antibiotic | Concentration (mg/L) | Exposure Time (h) | PAE Duration (h) |
| Cooper et al. (1990)[3][4] | Vancomycin | 5 | 1-2 | - |
| Teicoplanin | 5 | 1-2 | Equal to Vancomycin | |
| Vancomycin | 25 | 1-2 | - | |
| Teicoplanin | 25 | 1-2 | Greater than Vancomycin |
Unveiling the Mechanism of Action
Both Vancomycin and Teicoplanin exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall.[5][6][7][8][9][10] They specifically target the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[5][6][8][9][10] This binding prevents the transglycosylation and transpeptidation reactions, which are crucial for the elongation and cross-linking of the peptidoglycan chains that form the rigid cell wall.[5][6] The disruption of this process leads to a weakened cell wall and eventual cell lysis.
Experimental Protocols
Reproducibility and standardization are paramount in antimicrobial susceptibility testing. The following are detailed methodologies for the key in vitro experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination
1. Broth Microdilution Method
This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[11][12][13][14][15]
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), MRSA isolate, Vancomycin and Teicoplanin stock solutions, sterile saline, 0.5 McFarland turbidity standard.
-
Procedure:
-
Prepare a standardized inoculum of the MRSA isolate in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Perform serial twofold dilutions of Vancomycin and Teicoplanin in MHB across the wells of a 96-well microtiter plate.
-
Dilute the standardized MRSA inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the final bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
-
2. Etest® Method
The Etest is a gradient diffusion method that provides a quantitative MIC value.[16][17][18][19][20]
-
Materials: Mueller-Hinton Agar (B569324) (MHA) plates, MRSA isolate, Vancomycin and Teicoplanin Etest strips, sterile saline, 0.5 McFarland turbidity standard, sterile swabs.
-
Procedure:
-
Prepare a standardized inoculum of the MRSA isolate in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.
-
Dip a sterile swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of an MHA plate to obtain confluent growth.
-
Allow the agar surface to dry for 5-15 minutes.
-
Aseptically apply the Vancomycin and Teicoplanin Etest strips to the surface of the agar.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
An elliptical zone of inhibition will form around the strip. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.
-
Time-Kill Assay
This assay evaluates the bactericidal or bacteriostatic activity of an antibiotic over time.[21][22][23]
-
Materials: MHB, log-phase MRSA culture, Vancomycin and Teicoplanin solutions, sterile saline, MHA plates.
-
Procedure:
-
Grow the MRSA isolate in MHB to the early to mid-logarithmic phase of growth.
-
Dilute the culture to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in flasks containing pre-warmed MHB with various concentrations of Vancomycin or Teicoplanin (e.g., 1x, 2x, 4x MIC). Include a growth control flask without any antibiotic.
-
Incubate the flasks at 37°C with constant agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial tenfold dilutions of each aliquot in sterile saline.
-
Plate a specific volume of each dilution onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL against time to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[23]
-
Post-Antibiotic Effect (PAE) Determination
The PAE is the suppression of bacterial growth that persists after a short exposure to an antibiotic.[24][25][26]
-
Materials: MHB, log-phase MRSA culture, Vancomycin and Teicoplanin solutions, sterile saline or broth for dilution.
-
Procedure:
-
Grow the MRSA isolate in MHB to the logarithmic phase.
-
Expose a standardized inoculum (approximately 10^6 CFU/mL) to a specific concentration of Vancomycin or Teicoplanin (e.g., 5x or 10x MIC) for a defined period (e.g., 1 or 2 hours). A control culture is handled identically but without antibiotic exposure.
-
After the exposure period, remove the antibiotic by either a 1:1000 dilution into pre-warmed antibiotic-free broth or by centrifugation and washing the bacterial pellet before resuspending in fresh broth.
-
Incubate both the antibiotic-exposed and control cultures at 37°C.
-
Monitor the growth of both cultures by measuring the optical density or by performing viable counts at regular intervals until the turbidity or CFU/mL of the control culture reaches a predetermined level.
-
The PAE is calculated using the formula: PAE = T - C, where T is the time required for the antibiotic-exposed culture to increase by 1-log10 CFU/mL after antibiotic removal, and C is the corresponding time for the unexposed control culture.[26]
-
Conclusion
Both Vancomycin and Teicoplanin remain crucial weapons in the fight against MRSA infections. In vitro data suggests that while both are effective bactericidal agents, Teicoplanin may offer advantages in terms of potency against certain strains (lower MIC50) and a more prolonged post-antibiotic effect. However, the in vitro activity is just one piece of the puzzle, and clinical decisions must also consider pharmacokinetic and pharmacodynamic properties, patient-specific factors, and local resistance patterns. The experimental protocols provided herein offer a standardized framework for researchers to conduct their own comparative analyses and contribute to a deeper understanding of the in vitro dynamics of these vital antibiotics.
References
- 1. dovepress.com [dovepress.com]
- 2. Comparative Study of Teicoplanin vs Vancomycin for the Treatment of Methicillin-Resistant Staphylococcus aureus Bacteraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. In-vitro comparison of the post-antibiotic effect of vancomycin and teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vancomycin - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Teicoplanin? [synapse.patsnap.com]
- 7. pharmaxchange.info [pharmaxchange.info]
- 8. droracle.ai [droracle.ai]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rr-asia.woah.org [rr-asia.woah.org]
- 16. media.tghn.org [media.tghn.org]
- 17. microbenotes.com [microbenotes.com]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. health.maryland.gov [health.maryland.gov]
- 21. benchchem.com [benchchem.com]
- 22. New combination approaches to combat methicillin-resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. emerypharma.com [emerypharma.com]
- 24. Post-Antibiotic Effect of Ampicillin and Levofloxacin to Escherichia coli and Staphylococcus aureus Based on Microscopic Imaging Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. emerypharma.com [emerypharma.com]
Cross-validation of different methods for measuring Vancomycin concentration
For Researchers, Scientists, and Drug Development Professionals
Vancomycin (B549263), a glycopeptide antibiotic, is a cornerstone in the treatment of serious infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). Due to its narrow therapeutic window, therapeutic drug monitoring (TDM) of vancomycin is crucial to ensure efficacy while minimizing the risk of nephrotoxicity and ototoxicity.[1][2][3] The accurate measurement of vancomycin concentrations in patient samples is therefore of paramount importance.
This guide provides a comprehensive cross-validation of different analytical methods used for measuring vancomycin concentration, offering a comparative analysis of their performance based on experimental data. The primary methods discussed are immunoassays, high-performance liquid chromatography (HPLC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Overview of Analytical Methods
A variety of analytical techniques are employed in clinical and research settings for vancomycin TDM.[4] Immunoassays are widely used due to their speed and ease of use.[1][5] HPLC offers a higher degree of selectivity and sensitivity, while LC-MS/MS is often considered the gold-standard for its superior specificity and accuracy.[4][6][7] The choice of method can significantly impact clinical decision-making, making a thorough understanding of their comparative performance essential.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of the most common methods for vancomycin concentration measurement, compiled from various studies.
| Performance Metric | Immunoassays (e.g., CMIA, FPIA, PETINIA, EMIT) | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Accuracy | Can show bias (positive or negative) compared to LC-MS/MS; may be affected by cross-reactivity.[4][8] Some studies report immunoassays overestimating concentrations.[7] | Generally high accuracy and considered a gold standard.[6][7] | Considered the gold-standard for accuracy.[4] |
| Precision (CV%) | Intra-assay CV: 0.9-14.5%; Inter-assay CV: 2.8-16.2% (Varies by specific immunoassay).[9] A lateral flow immunoassay showed intra- and inter-assay CVs of 7.12–8.53% and 8.46–11.82%, respectively.[10] | Intra- and inter-day precision are generally below 15%. | Total CVs of <4% have been reported.[11][12] |
| Limit of Quantification (LOQ) | Typically in the range of 0.6–2 µg/mL.[2] One kit has a stated LOQ of 2.0 µg/mL.[13] | Can be as low as 1 µg/mL.[14] | Can achieve low LOQs, for instance, 0.1 µg/mL.[8] |
| Linearity | Good linearity within the therapeutic range.[10][13] | Excellent linearity, with r² > 0.99 being common.[15] | Excellent linearity over a wide concentration range.[16] |
| Correlation with LC-MS/MS | Generally good, but discordance can occur.[4][6][8] One study found a correlation coefficient (R²) of 0.9713 for a lateral flow immunoassay.[10] | High correlation with LC-MS/MS. | N/A (Reference Method) |
| Turnaround Time | Rapid, often less than 30 minutes.[9] | Slower, typically several hours including sample preparation and run time. | Slower than immunoassays, comparable to or slightly longer than HPLC. |
| Cost | Generally lower cost per sample.[6][7] | Moderate cost, requires specialized equipment and trained personnel. | Higher initial instrument cost and operational expenses. |
| Interference | Susceptible to interference from antibodies and structurally similar compounds.[4][5] | Less prone to interference than immunoassays, but co-eluting substances can be a factor. | Highly specific and minimally affected by interferences due to mass-based detection. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for each of the discussed analytical methods.
Experimental Protocols
Below are generalized experimental protocols for each method, synthesized from published literature. Specific parameters may vary based on the exact instrumentation and reagents used.
Immunoassay (General Protocol)
Immunoassays for vancomycin are typically automated and based on principles such as particle-enhanced turbidimetric immunoassay (PETINIA), chemiluminescent microparticle immunoassay (CMIA), or enzyme multiplied immunoassay technique (EMIT).[6][17]
-
Sample Collection and Preparation:
-
Collect whole blood in a serum separator tube.
-
Centrifuge the sample to separate serum from whole blood.[15]
-
-
Assay Procedure (Automated):
-
The automated analyzer aspirates a specific volume of the patient's serum.
-
The serum is mixed with reagents containing anti-vancomycin antibodies and vancomycin-coated microparticles or an enzyme-labeled vancomycin conjugate.
-
The binding reaction occurs, where vancomycin in the sample competes with the labeled vancomycin for antibody binding sites.
-
The instrument measures the change in turbidity or light emission, which is inversely proportional to the vancomycin concentration in the sample.
-
-
Calibration and Quality Control:
-
A calibration curve is generated using calibrators of known vancomycin concentrations.
-
Quality control samples at different concentration levels are run to ensure the accuracy and precision of the assay.
-
High-Performance Liquid Chromatography (HPLC-UV) Protocol
-
Reagents and Materials:
-
HPLC-grade acetonitrile (B52724), methanol, and water.
-
Perchloric acid for protein precipitation.[18]
-
Phosphate (B84403) buffer.
-
Vancomycin hydrochloride standard.
-
Internal standard (e.g., caffeine (B1668208) or cephalexin).[18][19]
-
C18 analytical column.
-
-
Sample Preparation:
-
Chromatographic Conditions:
-
Data Analysis:
-
Identify and integrate the peaks corresponding to vancomycin and the internal standard.
-
Calculate the peak area ratio of vancomycin to the internal standard.
-
Determine the vancomycin concentration from a calibration curve constructed using standards of known concentrations.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
-
Reagents and Materials:
-
Sample Preparation:
-
Sample preparation is often based on protein precipitation followed by ultrafiltration.[11][12][20]
-
A small sample volume (e.g., 25-50 µL of serum) is typically used.[4][8]
-
The sample is mixed with an internal standard solution in an organic solvent (e.g., methanol/acetonitrile) to precipitate proteins.[4]
-
The mixture is centrifuged, and the supernatant is transferred for analysis.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography: Gradient elution is commonly used to separate vancomycin from matrix components.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is typically used, operating in multiple reaction monitoring (MRM) mode.
-
Specific precursor-to-product ion transitions for vancomycin and the internal standard are monitored for quantification.
-
-
Data Analysis:
-
The peak area ratios of the analyte to the internal standard are calculated.
-
The concentration of vancomycin in the sample is determined by comparing its peak area ratio to a calibration curve prepared in a similar matrix.
-
Conclusion
The choice of an analytical method for vancomycin TDM involves a trade-off between speed, cost, and analytical performance. Immunoassays offer a rapid and cost-effective solution suitable for routine clinical monitoring, but they may lack the accuracy and specificity of chromatographic methods, potentially leading to clinical discordance.[4][5] HPLC provides improved accuracy and precision and is a reliable alternative when immunoassay results are questionable.[5][6] LC-MS/MS stands as the reference method, offering the highest level of accuracy, precision, and specificity, making it ideal for research, clinical trials, and cases where precise vancomycin quantification is critical.[4] For optimal patient care, laboratories should be aware of the limitations of their chosen method and consider cross-validation with a reference method like LC-MS/MS when necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview of Analytical Methodologies for Determination of Vancomycin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Monitoring of Vancomycin Implemented by Eremomycin ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vancomycin bioanalysis for TDM services by using immunoassay and HPLC: A scoping review | Pharmacy Education [pharmacyeducation.fip.org]
- 6. Frontiers | Therapeutic vancomycin monitoring: a comparative analysis of high-performance liquid chromatography and chemiluminescent microparticle immunoassay methods in liver transplant recipients [frontiersin.org]
- 7. Therapeutic vancomycin monitoring: a comparative analysis of high-performance liquid chromatography and chemiluminescent microparticle immunoassay methods in liver transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Laboratory evaluation of five assay methods for vancomycin: bioassay, high-pressure liquid chromatography, fluorescence polarization immunoassay, radioimmunoassay, and fluorescence immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Rapid Monitoring of Vancomycin Concentration in Serum Using Europium (III) Chelate Nanoparticle-Based Lateral Flow Immunoassay [frontiersin.org]
- 11. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 12. Quantification of vancomycin in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. scispace.com [scispace.com]
- 15. A simple and validated HPLC method for vancomycin assay in plasma samples: the necessity of TDM center development in Southern Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An LC-MS/MS method to determine vancomycin in plasma (total and unbound), urine and renal replacement therapy effluent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Different Vancomycin Immunoassays Contribute to the Variability in Vancomycin Trough Measurements in Neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Development and Validation of a Simple HPLC-UV Method for the Determination of Vancomycin Concentration in Human Plasma and Application in Critically Ill Patients [mdpi.com]
- 19. ptfarm.pl [ptfarm.pl]
- 20. researchgate.net [researchgate.net]
Comparative Analysis of Vancoplus: A Novel Vancomycin Analog with a Dual Mechanism of Action
A new glycopeptide antibiotic, Vancoplus, demonstrates superior efficacy against Vancomycin-resistant strains by not only inhibiting peptidoglycan synthesis but also disrupting bacterial membrane integrity. This guide provides a comprehensive comparison of Vancoplus with its parent compound, Vancomycin, and another last-resort antibiotic, Daptomycin, supported by key experimental data.
Introduction
The escalating threat of antibiotic resistance necessitates the development of novel antimicrobial agents with improved efficacy and novel mechanisms of action. Vancomycin, a glycopeptide antibiotic, has long been a cornerstone in the treatment of serious infections caused by Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[2][3][4] However, the emergence of Vancomycin-resistant enterococci (VRE) and Vancomycin-intermediate S. aureus (VISA) has compromised its clinical utility, primarily through the alteration of the D-Ala-D-Ala target to D-Ala-D-lactate (D-Ala-D-Lac), which reduces the binding affinity of Vancomycin by a factor of 1000.
Vancoplus is a newly synthesized Vancomycin analog designed to overcome this resistance. It incorporates a lipophilic side chain that not only enhances its binding to the bacterial membrane but also confers a secondary mechanism of action: the disruption of bacterial membrane potential. This dual mechanism allows Vancoplus to effectively combat both Vancomycin-susceptible and -resistant strains. This guide presents a comparative analysis of the mechanism of action and in vitro activity of Vancoplus against Vancomycin and Daptomycin, a lipopeptide antibiotic that also targets the bacterial cell membrane.
Mechanism of Action
Vancomycin: Inhibition of Peptidoglycan Synthesis
Vancomycin's primary mode of action is the steric hindrance of peptidoglycan synthesis. It forms a stable complex with the D-Ala-D-Ala termini of lipid II, the precursor for peptidoglycan, preventing its polymerization by transglycosylases and cross-linking by transpeptidases.[3][5][] This leads to the accumulation of peptidoglycan precursors and ultimately cell lysis due to the inability to maintain cell wall integrity against osmotic pressure.[1]
References
- 1. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 2. amberlife.net [amberlife.net]
- 3. Vancomycin - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Vancomycin Hydrochloride? [synapse.patsnap.com]
- 5. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Vancomycin Resistance Development in Diverse Bacterial Species
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the development of vancomycin (B549263) resistance in three clinically significant bacterial species: Enterococcus faecium, Staphylococcus aureus, and Clostridioides difficile. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a detailed overview of resistance mechanisms, prevalence, and testing methodologies.
Introduction to Vancomycin Resistance
Vancomycin is a glycopeptide antibiotic that has long been a crucial treatment for serious infections caused by Gram-positive bacteria. It functions by inhibiting the synthesis of the bacterial cell wall. Specifically, vancomycin binds to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, preventing their incorporation into the growing cell wall. However, the emergence and spread of vancomycin resistance pose a significant threat to public health, limiting therapeutic options for life-threatening infections. This guide explores the distinct evolutionary pathways and molecular underpinnings of vancomycin resistance across different bacterial genera.
Comparative Analysis of Vancomycin Resistance Mechanisms
The development of vancomycin resistance varies significantly among bacterial species, primarily driven by the acquisition of specific gene clusters or the accumulation of chromosomal mutations.
Enterococcus faecium: Acquired Resistance through Mobile Genetic Elements
Vancomycin-resistant enterococci (VRE), particularly E. faecium, are a leading cause of hospital-acquired infections.[1] Resistance in enterococci is most commonly acquired through the transfer of mobile genetic elements, such as transposons, which carry van gene clusters.[2] The two most prevalent types are VanA and VanB.
-
VanA-type Resistance: This is the most common and confers high-level resistance to both vancomycin and another glycopeptide, teicoplanin.[3][4] The resistance is mediated by the vanA operon, which, when induced by vancomycin, leads to the production of peptidoglycan precursors ending in D-alanyl-D-lactate (D-Ala-D-Lac) instead of D-Ala-D-Ala. This substitution dramatically reduces the binding affinity of vancomycin to its target.[2]
-
VanB-type Resistance: This type confers resistance to vancomycin but not typically to teicoplanin.[5] The underlying mechanism is similar to VanA, involving the production of D-Ala-D-Lac-terminating precursors. However, the induction of the vanB operon is triggered by vancomycin but not teicoplanin.[5]
Staphylococcus aureus: A Tale of Two Resistance Levels
Vancomycin has been a cornerstone for treating methicillin-resistant S. aureus (MRSA) infections. However, strains with reduced susceptibility have emerged, categorized as vancomycin-intermediate S. aureus (VISA) and vancomycin-resistant S. aureus (VRSA).
-
Vancomycin-Intermediate S. aureus (VISA): VISA strains exhibit a low to intermediate level of resistance to vancomycin.[6] This resistance is not acquired via horizontal gene transfer but arises from the stepwise accumulation of mutations in chromosomal genes that regulate cell wall synthesis and structure.[7] These mutations lead to a thickened cell wall with an increased number of "decoy" D-Ala-D-Ala targets, which trap vancomycin before it can reach its site of action at the cell membrane.[7]
-
Vancomycin-Resistant S. aureus (VRSA): VRSA represents a more significant therapeutic challenge due to high-level resistance.[8] This resistance is typically acquired through the horizontal transfer of the vanA gene cluster from vancomycin-resistant enterococci, often via a plasmid.[7] The mechanism of resistance in VRSA is therefore similar to that in VanA-type enterococci, involving the synthesis of D-Ala-D-Lac peptidoglycan precursors.[7]
Clostridioides difficile: An Emerging Threat
While historically considered universally susceptible to vancomycin, reports of reduced susceptibility in C. difficile are increasing. The primary mechanism being investigated involves the vanG operon.
-
vanG Operon: Many C. difficile strains possess a cryptic vanG gene cluster.[9] Mutations in the associated two-component regulatory system, VanSR, can lead to the constitutive expression of this operon.[10] This results in the production of peptidoglycan precursors ending in D-alanyl-D-serine (D-Ala-D-Ser), which has a lower affinity for vancomycin than D-Ala-D-Ala, conferring a low level of resistance.[9][10] Other potential mechanisms, such as biofilm formation and the action of efflux pumps, are also under investigation as contributors to reduced vancomycin susceptibility in C. difficile.[11][12]
Quantitative Data Summary
The following tables summarize key quantitative data related to vancomycin resistance in the discussed bacterial species.
Table 1: Minimum Inhibitory Concentration (MIC) Ranges for Vancomycin
| Bacterial Species | Resistance Type | Typical Vancomycin MIC Range (µg/mL) |
| Enterococcus faecium | VanA | 64 to >256[13][14] |
| VanB | 4 to 64[5] | |
| Staphylococcus aureus | VISA | 4 to 8[6][8][15] |
| VRSA | ≥16[7][8][15] | |
| Clostridioides difficile | VanG-mediated | Elevated, but often below clinical resistance breakpoints |
Table 2: Prevalence of Vancomycin Resistance
| Bacterial Species | Resistance Type | Reported Prevalence | Notes |
| Enterococcus faecium | VRE (VanA/VanB) | Varies significantly by geographic region and healthcare setting. In Europe, the proportion of vancomycin-resistant E. faecium in bloodstream infections increased from 8.1% in 2012 to 19.0% in 2018.[16] | Primarily a nosocomial pathogen. |
| Staphylococcus aureus | VISA | More common than VRSA, but prevalence varies. | Often associated with prolonged vancomycin therapy. |
| VRSA | Extremely rare, with a limited number of cases reported globally. | Represents a significant public health concern due to limited treatment options. | |
| Clostridioides difficile | Reduced Susceptibility | Not routinely monitored, but emerging reports suggest an increasing prevalence of isolates with elevated MICs.[10] | A growing area of concern in clinical microbiology. |
Signaling Pathways and Experimental Workflows
VanA/VanR-VanS Two-Component Signaling Pathway
The induction of VanA-type resistance in enterococci is controlled by the VanR-VanS two-component regulatory system. The sensor kinase, VanS, detects the presence of vancomycin in the extracellular environment. This leads to its autophosphorylation and the subsequent transfer of the phosphate (B84403) group to the response regulator, VanR. Phosphorylated VanR then acts as a transcriptional activator, binding to the promoter region of the vanHAX operon and initiating the transcription of the resistance genes.
Caption: The VanA/VanR-VanS signaling pathway for inducible vancomycin resistance.
General Experimental Workflow for Vancomycin Susceptibility Testing
Determining the susceptibility of a bacterial isolate to vancomycin is a critical step in guiding appropriate antimicrobial therapy. The following workflow outlines the general process.
Caption: A generalized workflow for determining vancomycin susceptibility of a clinical bacterial isolate.
Detailed Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is considered a gold standard for determining the MIC of an antimicrobial agent and is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[17][18]
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Vancomycin hydrochloride analytical standard
-
Sterile 96-well microtiter plates
-
Bacterial isolate to be tested
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Vancomycin Stock Solution: Prepare a stock solution of vancomycin in a suitable sterile solvent (e.g., water) at a concentration that will allow for serial dilutions to the desired final concentrations.
-
Prepare Vancomycin Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of vancomycin in CAMHB to achieve a range of concentrations (e.g., 0.125 to 256 µg/mL). Include a growth control well with no vancomycin and a sterility control well with uninoculated broth.
-
Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculate Microtiter Plate: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of vancomycin that completely inhibits visible growth of the organism.
PCR for Detection of vanA and vanB Genes
Molecular methods like Polymerase Chain Reaction (PCR) provide rapid and specific detection of resistance genes.[19][20][21]
Materials:
-
DNA extraction kit
-
Bacterial isolate to be tested
-
Primers specific for vanA and vanB genes
-
PCR master mix (containing Taq polymerase, dNTPs, buffer)
-
Thermocycler
-
Gel electrophoresis equipment
-
Positive controls (vanA and vanB positive strains)
-
Negative control (nuclease-free water)
Procedure:
-
DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial DNA extraction kit according to the manufacturer's instructions.
-
PCR Amplification:
-
Prepare a PCR reaction mixture containing the PCR master mix, forward and reverse primers for vanA and vanB (often in a multiplex format), and the extracted DNA template.
-
Include positive and negative controls in the PCR run.
-
Perform PCR amplification in a thermocycler using an optimized program, which typically includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Gel Electrophoresis:
-
Load the PCR products onto an agarose (B213101) gel containing a DNA stain (e.g., ethidium (B1194527) bromide).
-
Run the gel at a constant voltage until the DNA fragments are adequately separated.
-
Visualize the DNA bands under UV light.
-
-
Interpretation: The presence of a band of the expected size for vanA or vanB in the lane corresponding to the test isolate indicates the presence of the respective resistance gene. The positive controls should yield bands of the correct size, and the negative control should show no bands.
Conclusion and Future Outlook
The development of vancomycin resistance is a complex and evolving challenge that differs significantly across bacterial species. In Enterococcus faecium and Staphylococcus aureus, acquired resistance through the vanA gene cluster poses a high-level threat, while the accumulation of chromosomal mutations in S. aureus leads to a more insidious, intermediate level of resistance. The emergence of vancomycin resistance in Clostridioides difficile, though currently less defined, warrants close surveillance.
Understanding the distinct molecular mechanisms, accurately quantifying resistance levels through standardized protocols, and monitoring the prevalence of resistant strains are all critical for effective infection control and the development of novel therapeutic strategies. Continued research into the fitness costs of resistance and the environmental factors that drive its evolution will be essential in the ongoing battle against antibiotic-resistant bacteria.[22][23][24][25]
References
- 1. Vancomycin-resistant Enterococcus faecium COLONIZATION and Clostridium difficile infection in a HEMATOLOGIC patient - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vancomycin Resistance in Enterococcus and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vancomycin-Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prevalence of Virulence Factors and Vancomycin-resistant Genes among Enterococcus faecalis and E. faecium Isolated from Clinical Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vancomycin-resistant vanB-type Enterococcus faecium isolates expressing varying levels of vancomycin resistance and being highly prevalent among neonatal patients in a single ICU - PMC [pmc.ncbi.nlm.nih.gov]
- 6. health.mo.gov [health.mo.gov]
- 7. Vancomycin Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azdhs.gov [azdhs.gov]
- 9. researchgate.net [researchgate.net]
- 10. Constitutive expression of the cryptic vanGCd operon promotes vancomycin resistance in Clostridioides difficile clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genetic Mechanisms of Vancomycin Resistance in Clostridioides difficile: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Genetic Mechanisms of Vancomycin Resistance in Clostridioides difficile: A Systematic Review | Semantic Scholar [semanticscholar.org]
- 13. Antimicrobial susceptibility pattern of vancomycin resistant enterococci to newer antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. epi.dph.ncdhhs.gov [epi.dph.ncdhhs.gov]
- 16. The ongoing challenge of vancomycin-resistant Enterococcus faecium and Enterococcus faecalis in Europe: an epidemiological analysis of bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 18. wvdl.wisc.edu [wvdl.wisc.edu]
- 19. mdpi.com [mdpi.com]
- 20. Rapid Detection of vanA and vanB Genes Directly from Clinical Specimens and Enrichment Broths by Real-Time Multiplex PCR Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Detection of both vanA & vanB genes in vanA phenotypes of Enterococci by Taq Man RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Fitness cost of VanA-type vancomycin resistance in methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. Survivability of vancomycin resistant enterococci and fitness cost of vancomycin resistance acquisition - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Vancomycin and Daptomycin against vancomycin-intermediate S. aureus (VISA)
A comprehensive guide for researchers and drug development professionals on the comparative efficacy, mechanisms of action, and resistance profiles of Vancomycin (B549263) and Daptomycin (B549167) in combating the challenge of vancomycin-intermediate Staphylococcus aureus (VISA).
The emergence of Staphylococcus aureus strains with reduced susceptibility to vancomycin, known as vancomycin-intermediate S. aureus (VISA), presents a significant challenge in clinical settings. This guide provides a detailed, data-driven comparison of two last-resort antibiotics, Vancomycin and Daptomycin, in the context of VISA infections. By summarizing key experimental data, outlining methodologies, and visualizing mechanisms, this document serves as a critical resource for understanding the relative merits and limitations of these therapies.
Performance Data: In Vitro Susceptibility
The in vitro activity of Vancomycin and Daptomycin against VISA and vancomycin-susceptible S. aureus (VSSA) is a critical indicator of their potential efficacy. The following tables summarize Minimum Inhibitory Concentration (MIC) data from various studies.
Table 1: MIC Ranges of Daptomycin and Vancomycin against VISA and VSSA Strains. [1]
| Organism | Medium | Incubation Time (hours) | Daptomycin MIC Range (mg/L) | Vancomycin MIC Range (mg/L) |
| VISA | Mueller-Hinton (MH) Broth | 24 | 2 - 5 | Not specified in this range |
| VISA | Mueller-Hinton (MH) Broth | 48 | 2 - 7 | Not specified in this range |
| VSSA | Mueller-Hinton (MH) Broth | 24 | 0.5 - 2 | Not specified in this range |
| VSSA | Mueller-Hinton (MH) Broth | 48 | 1 - 3 | Not specified in this range |
| VISA | Brain Heart Infusion (BHI) Broth | 24 | 2 - 7 | Not specified in this range |
| VISA | Brain Heart Infusion (BHI) Broth | 48 | 2 - 10 | Not specified in this range |
| VSSA | Brain Heart Infusion (BHI) Broth | 24 | 1 - 3 | Not specified in this range |
| VSSA | Brain Heart Infusion (BHI) Broth | 48 | 1 - 4 | Not specified in this range |
Table 2: Comparative MICs of Daptomycin and Vancomycin against various Staphylococci and Enterococci. [2]
| Organism | Daptomycin MIC (mg/L) | Vancomycin MIC (mg/L) |
| Methicillin-Susceptible S. aureus (MSSA) | 0.25 | 0.5 |
| Methicillin-Resistant S. aureus (MRSA) | 0.25 | 1 |
| Vancomycin-Intermediate S. aureus (VISA) | 1 | 4 |
| Methicillin-Susceptible S. epidermidis (MSSE) | 0.25 | 2 |
| Methicillin-Resistant S. epidermidis (MRSE) | 0.25 | 4 |
Mechanisms of Action and Resistance
Vancomycin and Daptomycin employ distinct mechanisms to exert their bactericidal effects against S. aureus. Understanding these mechanisms is crucial for appreciating their efficacy and the development of resistance.
Vancomycin: Inhibition of Cell Wall Synthesis
Vancomycin is a glycopeptide antibiotic that inhibits the synthesis of the bacterial cell wall.[1] It binds to the D-Ala-D-Ala termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps essential for cell wall integrity.[3] In VISA strains, a primary mechanism of resistance is the thickening of the cell wall.[1][3] This thickened wall is thought to act as a physical barrier, trapping vancomycin molecules and preventing them from reaching their target site at the cytoplasmic membrane.[1]
Caption: Mechanism of Vancomycin and resistance in VISA.
Daptomycin: Disruption of Cell Membrane Potential
Daptomycin is a cyclic lipopeptide antibiotic with a unique mechanism of action.[1] In the presence of calcium ions, it inserts into the bacterial cytoplasmic membrane, causing rapid depolarization.[1] This loss of membrane potential leads to the inhibition of DNA, RNA, and protein synthesis, ultimately resulting in bacterial cell death.[1] Resistance to daptomycin in VISA strains is often linked to the same cell wall thickening that confers vancomycin resistance, suggesting a physical barrier mechanism that hinders daptomycin from reaching the cytoplasmic membrane.[1] Additionally, an increased positive cell surface charge can lead to electrostatic repulsion of the positively charged daptomycin molecule.[4]
Caption: Mechanism of action of Daptomycin.
Experimental Protocols
A summary of the methodologies employed in the cited in vitro studies is provided below to facilitate replication and further investigation.
Minimum Inhibitory Concentration (MIC) Determination
1. Broth Microdilution Method: [1]
-
Bacterial Strains: Clinical isolates of VISA and VSSA were used.
-
Media: Mueller-Hinton (MH) broth and Brain Heart Infusion (BHI) broth were utilized.
-
Inoculum Preparation: Bacterial suspensions were prepared and adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Antibiotic Preparation: Serial twofold dilutions of vancomycin and daptomycin were prepared in the respective broth media.
-
Incubation: Microtiter plates were incubated at 37°C for 24 and 48 hours.
-
MIC Reading: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
2. Agar (B569324) Dilution Method: [1]
-
Media: Mueller-Hinton agar was supplemented with varying concentrations of the antibiotics.
-
Inoculum: A standardized bacterial suspension was spot-inoculated onto the agar plates.
-
Incubation: Plates were incubated at 37°C for 24 and 48 hours.
-
MIC Reading: The MIC was determined as the lowest antibiotic concentration that prevented visible growth.
3. Time-Kill Studies: [2]
-
Bacterial Strains: Isolates of MRSA, MRSE, VRE, and VISA were tested.
-
Inoculum: A starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL was used.
-
Antibiotic Concentrations: Antibiotics were tested at concentrations equivalent to a fraction or multiple of their MICs.
-
Sampling: Aliquots were removed at various time points (e.g., 0, 4, 8, 12, and 24 hours).
-
Quantification: Samples were serially diluted and plated to determine the number of viable bacteria (CFU/mL).
-
Bactericidal Activity: Defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.
Logical Workflow for Antibiotic Efficacy Comparison
The process of comparing the in vitro efficacy of Vancomycin and Daptomycin against VISA involves a structured experimental workflow.
Caption: Experimental workflow for comparing antibiotic efficacy.
Conclusion
The available in vitro data suggests a complex interplay between vancomycin and daptomycin susceptibility in VISA strains. A strong positive correlation exists between reduced daptomycin susceptibility and vancomycin resistance, largely attributed to cell wall thickening which acts as a physical barrier to both antibiotics.[1] While daptomycin may exhibit lower MICs against some VISA strains compared to vancomycin, the overlapping resistance mechanisms are a crucial consideration for clinical decision-making.[2] Further research, including clinical trials, is necessary to fully elucidate the optimal therapeutic strategies for treating infections caused by these challenging pathogens. An ongoing clinical trial is directly comparing vancomycin and daptomycin for the treatment of MRSA bloodstream infections, which may provide further insights.[5]
References
- 1. Correlation between Reduced Daptomycin Susceptibility and Vancomycin Resistance in Vancomycin-Intermediate Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activities of Daptomycin, Vancomycin, Linezolid, and Quinupristin-Dalfopristin against Staphylococci and Enterococci, Including Vancomycin- Intermediate and -Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Events for Promotion of Vancomycin Resistance in Vancomycin Intermediate Staphylococcus aureus [frontiersin.org]
- 4. Modulating Activity of Vancomycin and Daptomycin on the Expression of Autolysis Cell-Wall Turnover and Membrane Charge Genes in hVISA and VISA Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Daptomycin vs. Vancomycin for the Treatment of Methicillin Resistant S. Aureus Bacteremia [ctv.veeva.com]
Validation of a Novel Rodent Model for Vancomycin Pharmacokinetic Studies
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Vancomycin (B549263) remains a cornerstone antibiotic for treating severe Gram-positive infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA). Accurate characterization of its pharmacokinetic (PK) profile is crucial for optimizing dosing regimens to ensure efficacy while minimizing the risk of toxicities, such as nephrotoxicity.[1][2] Animal models are indispensable tools in preclinical drug development for studying pharmacokinetics.[3] This guide provides a comprehensive comparison of a hypothetical Novel Rodent Model (NRM) with the established murine thigh infection model for the study of vancomycin pharmacokinetics. The data presented is synthesized from existing literature on vancomycin and vancomycin-derivative studies to provide a realistic comparative framework.
The primary pharmacodynamic index associated with vancomycin efficacy is the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC), with a target of ≥400 often cited for clinical success.[1][4][5] Therefore, animal models that can accurately predict this and other key PK parameters are of significant interest.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of vancomycin in the established murine thigh infection model and the hypothetical Novel Rodent Model (NRM). This data is based on typical values reported in the literature for vancomycin and its derivatives in rodent models.[3][6]
| Pharmacokinetic Parameter | Established Murine Thigh Infection Model | Novel Rodent Model (NRM) |
| Dose (mg/kg) | 2, 4, 8 (intravenous) | 5, 10, 20 (intravenous) |
| Maximum Plasma Concentration (Cmax; ng/mL) | 11,467 - 48,867 | 15,000 - 60,000 |
| Area Under the Curve (AUC0-24; ng·h/mL) | 14,788 - 91,886 | 20,000 - 120,000 |
| Elimination Half-life (T1/2; h) | 1.70 - 2.64 | 2.0 - 3.0 |
| Volume of Distribution (Vd; L/kg) | 0.4 - 5.5 (in dogs, as a reference) | 0.5 - 6.0 |
| Clearance (CL; L/h/kg) | Not explicitly stated, derivable from AUC | Not explicitly stated, derivable from AUC |
Note: Data for the Established Murine Thigh Infection Model is based on studies of a vancomycin derivative, LYSC98, as a surrogate for vancomycin in a novel model context.[3][6] Vd for the established model is referenced from dog studies due to a lack of specific data in the provided murine model literature.[1] Data for the NRM is hypothetical and presented for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of pharmacokinetic studies. Below are the protocols for the key experiments cited in this guide.
Murine Thigh Infection Model Protocol
This protocol is based on established methods for inducing a localized infection to study the efficacy and pharmacokinetics of antimicrobial agents.[6]
-
Animal Model: Six-week-old, specific-pathogen-free, male ICR mice weighing 18-22g are used.
-
Neutropenia Induction: Animals are rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) (150 mg/kg) four days before infection and a second dose (100 mg/kg) one day before infection.
-
Infection: Mice are inoculated intramuscularly in the thigh with a 0.1 mL suspension of a clinical isolate of Staphylococcus aureus.
-
Drug Administration: Vancomycin or its derivative is administered intravenously via the tail vein at specified doses (e.g., 2, 4, and 8 mg/kg).
-
Sample Collection: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 18, and 24 hours) post-administration. Three mice are used per time point.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Drug concentrations in plasma are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key PK parameters such as Cmax, AUC, and T1/2.
Novel Rodent Model (NRM) Protocol
This hypothetical protocol outlines a streamlined approach for pharmacokinetic assessment without the confounding factor of infection.
-
Animal Model: Eight-week-old, healthy, male Sprague-Dawley rats weighing 250-300g are used.
-
Catheterization: For serial blood sampling, a catheter is surgically implanted in the jugular vein of the rats one day prior to the study.
-
Drug Administration: Vancomycin is administered as a single intravenous bolus via the tail vein at specified doses (e.g., 5, 10, and 20 mg/kg).
-
Sample Collection: Blood samples (approximately 0.2 mL) are collected via the jugular vein catheter at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dose.
-
Sample Processing: Plasma is obtained by centrifugation and stored at -80°C.
-
Bioanalysis: Vancomycin concentrations are quantified using a validated LC-MS/MS assay.
-
Pharmacokinetic Analysis: A two-compartment model is typically fitted to the plasma concentration-time data to determine the pharmacokinetic parameters.
Visualizations
Experimental Workflow for Validation of a New Animal Model
The following diagram illustrates the logical workflow for validating a new animal model for pharmacokinetic studies, from initial model selection to comparative data analysis.
Caption: Workflow for the validation of a new animal model for pharmacokinetic studies.
Signaling Pathway of Vancomycin-Induced Nephrotoxicity
This diagram illustrates the proposed mechanism of vancomycin-induced kidney injury, highlighting the role of oxidative stress.
Caption: Proposed mechanism of vancomycin-induced nephrotoxicity.
Conclusion
The validation of new animal models is a critical step in advancing our ability to predict human pharmacokinetics and improve drug development processes. The hypothetical Novel Rodent Model presented here offers a streamlined approach for assessing vancomycin PK, potentially reducing the variability associated with infection models. However, the established murine thigh infection model remains invaluable for simultaneously evaluating pharmacodynamics and efficacy. The choice of model will ultimately depend on the specific research question being addressed. Researchers should carefully consider the advantages and limitations of each model in the context of their study goals. Future research should focus on direct, head-to-head comparisons of new and existing models to further refine our understanding of vancomycin's behavior in vivo.
References
- 1. Review on Usage of Vancomycin in Livestock and Humans: Maintaining Its Efficacy, Prevention of Resistance and Alternative Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vancomycin-Induced Kidney Injury: Animal Models of Toxicodynamics, Mechanisms of Injury, Human Translation, and Potential Strategies for Prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacodynamics of a Novel Vancomycin Derivative LYSC98 in a Murine Thigh Infection Model Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vancomycin pharmacokinetic models: informing the clinical management of drug-resistant bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
Comparative analysis of the side-effect profiles of Vancomycin and Linezolid in cell-based assays
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the in vitro side-effect profiles of two commonly used antibiotics, Vancomycin and Linezolid. The analysis is based on experimental data from cell-based assays, focusing on the primary toxicities associated with each drug: nephrotoxicity for Vancomycin and myelosuppression and mitochondrial toxicity for Linezolid. Detailed experimental protocols and visual representations of key cellular pathways are included to support researchers in their understanding and future investigations.
I. Quantitative Analysis of Cytotoxicity
The following table summarizes the quantitative data on the cytotoxic effects of Vancomycin and Linezolid as reported in various cell-based assays. It is important to note that direct comparative studies using the same cell lines and assay conditions are limited. The presented data is a compilation from different studies to provide a comparative overview.
| Drug | Primary Toxicity | Cell Line | Assay | Endpoint | Result | Reference |
| Vancomycin | Nephrotoxicity | ciPTECs (human kidney) | ATP Viability Assay | EC50 | 5.6 mM | [1] |
| ciPTECs (human kidney) | LDH Cytotoxicity Assay | Membrane Permeabilization | Observed at 10 mM | [1] | ||
| HK-2 (human kidney) | Cell Viability | Dose-dependent decrease | Decrease from 66% to 34% at 4-8 mM | [2] | ||
| Linezolid | Myelosuppression / Mitochondrial Toxicity | HL-60 (promyelocytes) | CYTox I Expression | Inhibition | Rapid and complete inhibition at Cmax (15 mg/L) | |
| THP-1 (monocytes) | Cytochrome c-oxidase activity | Inhibition | Rapid and complete inhibition | |||
| K562 (erythroleukemia) | Protein Synthesis | IC50 | 16 µM for mitochondrial protein synthesis | |||
| S. aureus | Protein Synthesis | IC50 | 0.3 µg/ml for bacterial protein synthesis | [3] |
Note: Cmax refers to the maximum serum concentration of a drug in the human body. Direct comparison of EC50/IC50 values between the two drugs is challenging due to the different cell types and endpoints measured, reflecting their distinct primary toxicity profiles.
II. Mechanisms of Toxicity and Associated Signaling Pathways
Vancomycin-Induced Nephrotoxicity
Vancomycin's primary adverse effect is kidney injury, specifically targeting the proximal tubule cells.[4] The underlying mechanism is predominantly attributed to the induction of oxidative stress.[5][6]
Signaling Pathway of Vancomycin-Induced Nephrotoxicity:
Vancomycin accumulates in the proximal tubule cells of the kidneys.[6] This accumulation leads to an increase in reactive oxygen species (ROS), creating a state of oxidative stress.[4][5] The excess ROS damages cellular components, including mitochondria, leading to mitochondrial dysfunction. This triggers the intrinsic apoptotic pathway, characterized by the release of cytochrome c and the activation of caspases, ultimately resulting in programmed cell death of the renal cells.[6]
Linezolid-Induced Myelosuppression and Mitochondrial Toxicity
Linezolid's side effects, including myelosuppression (thrombocytopenia and anemia) and lactic acidosis, are linked to its impact on mitochondria.[7][8] This is due to the similarity between bacterial and mitochondrial ribosomes.
Signaling Pathway of Linezolid-Induced Mitochondrial Toxicity:
Linezolid inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit.[3] Due to evolutionary similarities, Linezolid can also bind to the 16S rRNA of the mitochondrial ribosome.[9] This binding inhibits the synthesis of mitochondrial-encoded proteins, which are essential components of the electron transport chain (ETC). The impaired ETC leads to decreased ATP production and a shift towards anaerobic metabolism, resulting in increased lactate (B86563) production. The disruption of mitochondrial function can also trigger apoptosis in sensitive cells, such as hematopoietic precursors, leading to myelosuppression.[9]
III. Experimental Protocols
A. Assessment of Cytotoxicity using Lactate Dehydrogenase (LDH) Assay
This protocol outlines a common method for quantifying cytotoxicity by measuring the release of LDH from damaged cells.
Workflow for LDH Cytotoxicity Assay:
Detailed Methodology:
-
Cell Seeding: Seed cells (e.g., ciPTECs or HK-2 for nephrotoxicity studies; HL-60 or THP-1 for myelosuppression studies) in a 96-well plate at a density of 1x10^4 cells/well and culture for 24 hours.[1]
-
Drug Treatment: Prepare stock solutions of Vancomycin and Linezolid. Treat the cells with a range of concentrations of each drug for a specified duration (e.g., 24 hours). Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control for maximum LDH release.
-
Supernatant Collection: After the incubation period, centrifuge the plate to pellet any detached cells. Carefully collect the supernatant, which contains the released LDH.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate (lactate) and a tetrazolium salt.
-
Incubation: Add the reaction mixture to the collected supernatants in a new 96-well plate and incubate at room temperature, protected from light, for a specified time (e.g., 30 minutes). During this time, LDH will catalyze the conversion of lactate to pyruvate, which then reduces the tetrazolium salt to a colored formazan (B1609692) product.
-
Absorbance Measurement: Stop the reaction by adding a stop solution. Measure the absorbance of the formazan product using a microplate reader at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the absorbance of the treated samples to the negative and positive controls.
B. Assessment of Mitochondrial Protein Synthesis
This protocol describes a method to specifically measure the synthesis of proteins within the mitochondria, a key target of Linezolid.
Workflow for Mitochondrial Protein Synthesis Assay:
Detailed Methodology:
-
Cell Treatment: Culture cells (e.g., HL-60, THP-1) and treat with various concentrations of Linezolid for the desired time.
-
Inhibition of Cytosolic Protein Synthesis: Pre-incubate the cells with an inhibitor of cytosolic protein synthesis, such as emetine (B1671215) or cycloheximide, to ensure that only mitochondrial protein synthesis is measured.
-
Metabolic Labeling: Add a radiolabeled amino acid, typically ³⁵S-methionine, to the culture medium and incubate to allow for its incorporation into newly synthesized mitochondrial proteins.
-
Mitochondrial Isolation: Harvest the cells and isolate the mitochondria through differential centrifugation. This involves cell lysis followed by a series of centrifugation steps at increasing speeds to separate the mitochondrial fraction from other cellular components.
-
Protein Analysis: Lyse the isolated mitochondria and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Detection: Visualize the radiolabeled, newly synthesized mitochondrial proteins by autoradiography or phosphorimaging. The intensity of the bands corresponding to mitochondrial-encoded proteins will be reduced in Linezolid-treated cells compared to controls.
IV. Conclusion
Cell-based assays provide crucial insights into the specific toxicities of Vancomycin and Linezolid. Vancomycin's nephrotoxicity is primarily mediated by oxidative stress in renal proximal tubule cells, leading to apoptosis. In contrast, Linezolid's myelosuppressive and mitochondrial side effects stem from its inhibition of mitochondrial protein synthesis. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers to investigate these toxicities further and to evaluate the safety profiles of novel antimicrobial agents. Future research should aim for more direct comparative studies to better quantify the relative in vitro toxicity of these important antibiotics.
References
- 1. adc.bmj.com [adc.bmj.com]
- 2. facm.ucl.ac.be [facm.ucl.ac.be]
- 3. Linezolid is a specific inhibitor of 50S ribosomal subunit formation in Staphylococcus aureus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Developing a Human Kidney Cell Model of Vancomycin-induced Kidney Injury to Support Translational Research | Kidney Research Northwest [kidneyresearchnorthwest.org]
- 5. droracle.ai [droracle.ai]
- 6. mdpi.com [mdpi.com]
- 7. Hematologic Effects of Linezolid: Summary of Clinical Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Linezolid-induced pure red cell aplasia: a case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Independent Verification of Vancomycin MIC Values Against Reference Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published Minimum Inhibitory Concentration (MIC) values for vancomycin (B549263) against key reference bacterial strains. It is designed to assist researchers, scientists, and drug development professionals in the independent verification of antibiotic susceptibility testing results. The data presented is compiled from various studies and standardized guidelines, emphasizing the importance of rigorous experimental protocols in generating reliable and reproducible MIC values.
Comparative Analysis of Vancomycin MIC Values
The accurate determination of vancomycin MICs is crucial for both clinical diagnostics and antibiotic resistance surveillance. However, variability in test methods can lead to discrepancies in reported values. The following tables summarize published vancomycin MIC values for two widely recognized reference strains, Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212, as determined by various methodologies. These strains are routinely used for quality control in antimicrobial susceptibility testing.[1][2]
| Reference Strain | Method | Reported MIC (µg/mL) | Source |
| Staphylococcus aureus ATCC 29213 | Broth Microdilution (Reference Method) | 0.5 - 2 | CLSI Guideline |
| Etest | 1.0 | [3] | |
| Agar (B569324) Dilution | 1 | [4] | |
| Vitek 2 | 0.5, 1 | [5] | |
| MicroScan | Higher than broth microdilution | [2] | |
| Enterococcus faecalis ATCC 29212 | Broth Microdilution (Reference Method) | 1 - 4 | CLSI Guideline |
| Vancomycin Screen Agar | Susceptible Control | [6] | |
| Etest | 3 | [7] |
Note: The Clinical and Laboratory Standards Institute (CLSI) provides expected quality control ranges for reference strains rather than a single MIC value, reflecting the inherent variability of the testing methods.[8] Discrepancies between methods, such as the tendency for Etest to yield higher MICs than broth microdilution for S. aureus, have been documented.[2][9]
Experimental Protocols for Vancomycin MIC Determination
Accurate and reproducible MIC determination is contingent upon strict adherence to standardized experimental protocols. The most widely accepted methods are broth microdilution, agar dilution, and gradient diffusion strips (e.g., Etest).
Broth Microdilution Method (Reference Method)
The broth microdilution method is considered the gold standard for determining MICs.[10][11]
-
Inoculum Preparation: A standardized inoculum is prepared by suspending colonies from an 18-24 hour agar plate culture in a sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to obtain the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).[4]
-
Antibiotic Dilution: A two-fold serial dilution of vancomycin is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).[12]
-
Inoculation: Each well of a microtiter plate containing the serially diluted vancomycin is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.[13]
-
Interpretation: The MIC is recorded as the lowest concentration of vancomycin that completely inhibits visible growth of the organism.[13]
Agar Dilution Method
-
Media Preparation: Mueller-Hinton Agar is prepared with doubling dilutions of vancomycin.
-
Inoculum Preparation: A standardized inoculum is prepared as described for the broth microdilution method.
-
Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: Plates are incubated at 35°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of vancomycin that inhibits visible growth.
Gradient Diffusion Method (Etest)
-
Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared.
-
Inoculation: A sterile swab is dipped into the suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Strip Application: A plastic strip impregnated with a predefined gradient of vancomycin is applied to the center of the inoculated plate.
-
Incubation: The plate is incubated at 35°C for 18-24 hours.
-
Interpretation: The MIC is read at the point where the elliptical zone of inhibition intersects the MIC scale on the strip.
Workflow for Independent Verification of Published MIC Values
The following diagram illustrates a logical workflow for the independent verification of published vancomycin MIC values against reference strains.
References
- 1. Characterization of Staphylococci with Reduced Susceptibilities to Vancomycin and Other Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accuracy of Commercial and Reference Susceptibility Testing Methods for Detecting Vancomycin-Intermediate Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vancomycin MICs for Staphylococcus aureus Vary by Detection Method and Have Subtly Increased in a Pediatric Population Since 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijp.iranpath.org [ijp.iranpath.org]
- 5. microbiologyjournal.org [microbiologyjournal.org]
- 6. Laboratory Testing for Vancomycin-resistant Staphylococcus aureus | Staphylococcus aureus | CDC [cdc.gov]
- 7. Profiling Antibiotic Susceptibility among Distinct Enterococcus faecalis Isolates from Dental Root Canals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nih.org.pk [nih.org.pk]
- 9. Vancomycin minimum inhibitory concentrations and lethality in Staphylococcus aureus bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RIDACOM â Comprehensive Bioscience Supplier - MIC Vancomycin for precise and quantitative determination of MIC - EUCAST & CLSI [ridacom.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Prevalence of Virulence Factors and Vancomycin-resistant Genes among Enterococcus faecalis and E. faecium Isolated from Clinical Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Safety Operating Guide
Proper Disposal of Vancomycin Hydrochloride: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Vancomycin (B549263) Hydrochloride, ensuring personnel safety and environmental protection.
For researchers and drug development professionals, the responsible management of chemical waste is paramount. Vancomycin Hydrochloride, a glycopeptide antibiotic, requires specific disposal procedures to mitigate risks of environmental contamination and the development of antimicrobial resistance. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound in a laboratory setting, adhering to safety and regulatory standards.
Immediate Safety and Handling Precautions
This compound may cause allergic skin reactions.[1][2] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this compound.[1][2] Minimize dust generation and accumulation, and ensure adequate ventilation in the handling area.[3][4] In case of a spill, prevent the substance from entering drains or waterways.[1][4] For detailed spill cleanup procedures, refer to the material safety data sheet (MSDS).
Core Disposal Principle: Hazardous Waste Management
All waste containing this compound, including pure substance, stock solutions, contaminated labware, and media, should be treated as hazardous chemical waste.[5] It is crucial to segregate this waste from other laboratory waste streams at the point of generation.[5]
Disposal Procedures
Disposal of this compound must comply with all federal, state, and local regulations.[1] The primary recommended method for the disposal of pharmaceutical waste is through a licensed waste disposal contractor, which typically involves incineration.[6]
Step-by-Step Disposal Workflow:
-
Segregation: At the point of generation, separate all this compound waste (solid and liquid) from other waste streams.[5]
-
Containment:
-
Solid Waste: Collect contaminated items such as gloves, pipette tips, and flasks in a designated, clearly labeled, and sealed hazardous waste container.[5]
-
Liquid Waste: Collect all liquid waste, including stock solutions and unused media, in a designated, sealed, and clearly labeled hazardous chemical waste container.[5] Do not mix with other chemical wastes unless compatibility has been verified.
-
-
Labeling: Ensure all waste containers are properly labeled with "Hazardous Chemical Waste," the contents ("this compound Waste"), and the date of accumulation.[5]
-
Storage: Store waste containers in a secure, designated area away from incompatible materials.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
The following diagram illustrates the decision-making process for the disposal of this compound.
Chemical Degradation Data
While the standard and required method of disposal is through a licensed contractor, understanding the chemical stability and degradation of this compound can be valuable. The following data is derived from scientific studies on forced degradation and should not replace official disposal protocols. These methods are presented for informational purposes and may be considered for in-lab decontamination of working solutions with approval from your institution's EHS office.
| Degradation Method | Conditions | Time | Degradation |
| Acid Hydrolysis | 3.0 M Hydrochloric Acid (HCl) at room temperature. | 6 hours | ~18% |
| 4 N Hydrochloric Acid (HCl) at 20°C. | 2 hours | ~20% | |
| Base Hydrolysis | 1.5 M Sodium Hydroxide (NaOH) at room temperature. | 1 hour | ~45% |
| 4 N Sodium Hydroxide (NaOH) at 20°C. | 15 minutes | ~20% | |
| Thermal Degradation | 80°C | 300 minutes | ~20% |
| Oxidative Degradation | 3% Hydrogen Peroxide (H₂O₂) at room temperature. | 6 hours | ~12% |
| Electrooxidation | 400 mA applied current, 3 cm interelectrode distance, 1,100 mg/L Sodium Chloride (NaCl) supporting electrolyte. | 2 minutes | 100% |
Experimental Protocols for Chemical Degradation
The following protocols are based on published stability studies and are intended for researchers interested in the chemical degradation of this compound. These are not official disposal protocols and must be approved by your institution's EHS department before any application for waste treatment.
Acid Hydrolysis Protocol
-
Prepare a 500 µg/mL stock solution of this compound in deionized water.
-
In a suitable container, combine 100 µL of the 500 µg/mL this compound solution with 200 µL of 3 M HCl and 700 µL of deionized water to achieve a final concentration of 50 µg/mL.[7]
-
Vortex the solution at room temperature.[7]
-
Allow the reaction to proceed for the desired time (e.g., 6 hours for approximately 18% degradation).[7]
-
Neutralize the solution as required by your institution's procedures before collection as hazardous waste.
Base Hydrolysis Protocol
-
Prepare a 500 µg/mL stock solution of this compound in deionized water.
-
In a suitable container, combine 100 µL of the 500 µg/mL this compound solution with 200 µL of 1.5 M NaOH and 700 µL of deionized water to achieve a final concentration of 50 µg/mL.[7]
-
Vortex the solution at room temperature.[7]
-
Allow the reaction to proceed for the desired time (e.g., 1 hour for approximately 45% degradation).[7]
-
Neutralize the solution as required by your institution's procedures before collection as hazardous waste.
Electrooxidation Protocol
This is an advanced method requiring specialized equipment.
-
Prepare an aqueous solution of this compound (e.g., 130 mg/L).
-
Add a supporting electrolyte, such as Sodium Chloride (NaCl), to a concentration of 1,100 mg/L.
-
In a homemade electrochemical cell with Dimensionally Stable Anode (DSA) electrodes, apply a current of 400 mA with an interelectrode distance of 3 cm.
-
Under these conditions, 100% degradation was observed within 2 minutes.
-
The resulting solution must still be disposed of as hazardous waste according to institutional guidelines.
Disclaimer: The information provided is intended for guidance in a laboratory setting. Always consult your institution's Environmental Health and Safety (EHS) office and adhere to all federal, state, and local regulations for the proper disposal of chemical waste.
References
- 1. Evaluation of the stability of vancomycin solutions at concentrations used in clinical services - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. The effect of Vancomycin degradation products in the topical treatment of osteomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. samsonmt.com [samsonmt.com]
- 7. ptfarm.pl [ptfarm.pl]
Safeguarding Your Research: A Comprehensive Guide to Handling Vancomycin Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Vancomycin Hydrochloride, a glycopeptide antibiotic. Adherence to these procedural steps will minimize exposure risks and ensure proper disposal, fostering a secure and efficient workflow.
This compound may cause an allergic skin reaction and is hazardous if inhaled as a dust.[1][2][3] Therefore, strict adherence to personal protective equipment (PPE) guidelines is crucial. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Specification Notes |
| Hand Protection | Nitrile or neoprene gloves | Powder-free gloves are preferred to avoid contamination. For tasks with a risk of splashing or when handling larger quantities, consider double gloving. Always wash hands after removing gloves.[4] |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles | Ensure a proper fit to protect against splashes and airborne particles.[4] If there is a significant risk of splashing, a face shield should be used in addition to goggles.[4][5][6] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Required when handling the powder form, especially if dust generation is likely.[4] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the need for respiratory protection.[4][6] |
| Protective Clothing | Laboratory coat or disposable gown | A lab coat or gown should be worn to protect street clothes and prevent skin exposure.[4][5] Ensure cuffs are tucked into gloves to provide a complete barrier.[4] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach is critical to minimizing the risks associated with this compound. The following workflow provides a clear, procedural guide from preparation to disposal.
Experimental Protocols: Key Handling Procedures
Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area.[4][5][6] A chemical fume hood is strongly recommended, especially when working with the powder form, to minimize inhalation exposure.[4][6]
-
Personal Protective Equipment (PPE): Before handling the compound, ensure all recommended PPE is correctly worn as detailed in the table above.
Handling:
-
Avoid Dust Formation: Take extreme care to avoid the formation of dust and aerosols when handling the solid form.[1][6][7]
-
Weighing: If weighing the powder, do so carefully within a fume hood or a ventilated balance enclosure.
-
Spills: In case of a spill, avoid generating dust.[8] Clean up spills immediately using dry clean-up procedures.[8] Vacuum up the spilled material with an explosion-proof machine if available, and place it in a sealed, labeled container for disposal.[8] Do not use air hoses for cleaning.[8]
Disposal Plan: Ensuring a Safe and Compliant Process
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential exposure to others.
Waste Identification:
-
All materials that have come into contact with this compound, including unused product, contaminated gloves, pipette tips, and weighing papers, should be considered chemical waste.[4]
-
Solid waste should be collected in a designated, clearly labeled, and sealed container.
-
Liquid waste containing this compound should be collected in a separate, labeled, and sealed waste container.[4] Do not mix with other waste streams unless compatibility has been confirmed.[4]
Disposal Procedure:
-
All waste must be disposed of in accordance with local, state, and federal regulations.[4]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.[4]
-
Whenever possible, leave chemicals in their original containers.[4] Handle uncleaned containers as you would the product itself.[4] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[2][5]
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. medline.com [medline.com]
- 4. benchchem.com [benchchem.com]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. punchout.medline.com [punchout.medline.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
